4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBGBQUTNZWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502889 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34555-37-8 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Chlorinated Phenyl-Oxobutanenitriles for a Research Audience
A note on isomeric specificity: This guide addresses the core properties of chlorinated phenyl-oxobutanenitrile derivatives. While the primary focus is on providing a comprehensive overview, it is crucial to note that publicly available, validated data for the meta-isomer, 4-(3-chlorophenyl)-4-oxobutanenitrile , is exceptionally scarce. The majority of existing research and documentation pertains to the para-isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile , and to a lesser extent, the ortho-isomer, 4-(2-chlorophenyl)-4-oxobutanenitrile .
Therefore, this guide will present a detailed analysis of the well-documented para-isomer as a primary reference, supplemented with data for the ortho-isomer where available. This comparative approach is intended to provide researchers with a foundational understanding of this class of compounds, while explicitly highlighting the existing data gap for the meta-isomer. All data presented for specific isomers will be clearly identified.
Introduction: The Versatile Ketone-Nitrile Scaffold
Chlorinated phenyl-oxobutanenitriles are a class of organic compounds characterized by a butyronitrile backbone substituted with a ketone and a chlorophenyl group. This unique combination of functional groups—a reactive ketone, a versatile nitrile, and an aromatically bound chlorine—renders these molecules highly valuable as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1] The nitrile group, in particular, is a significant pharmacophore found in numerous FDA-approved drugs.[2]
The position of the chlorine atom on the phenyl ring significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, physicochemical characteristics, and biological activity. Understanding these isomeric differences is paramount for their effective application in research and development.
Physicochemical Properties: A Comparative Overview
A comprehensive understanding of the physicochemical properties of these isomers is fundamental for their handling, characterization, and application in synthetic protocols. The following table summarizes the key properties, with a focus on the well-characterized 4-(4-chlorophenyl)-4-oxobutanenitrile.
| Property | 4-(4-chlorophenyl)-4-oxobutanenitrile | 4-(2-chlorophenyl)-4-oxobutanenitrile | 4-(3-chlorophenyl)-4-oxobutanenitrile |
| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO[3] | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol | 193.63 g/mol [3] | 193.63 g/mol |
| CAS Number | 40394-87-4[4] | 135595-17-4[3] | Not available in searched results |
| Appearance | Solid | Data not available | Data not available |
| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanenitrile[5] | 4-(2-chlorophenyl)-4-oxobutanenitrile[3] | 4-(3-chlorophenyl)-4-oxobutanenitrile |
Synthesis and Reactivity: Building with Chlorinated Phenyl-Oxobutanenitriles
The synthesis of 4-aryl-4-oxobutanenitriles can be approached through various synthetic strategies. A common conceptual pathway involves the reaction of a substituted benzoyl chloride with a suitable nitrile-containing synthon.
A plausible synthetic route for 4-(3-chlorophenyl)-4-oxobutanenitrile is depicted below. This is a hypothetical pathway based on established organic chemistry principles and should be validated experimentally.
Caption: Hypothetical synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile.
The reactivity of these compounds is largely dictated by the ketone and nitrile functionalities. The ketone can undergo a variety of reactions such as reduction, condensation, and reactions with organometallic reagents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic techniques are essential for the structural confirmation and purity assessment of chlorinated phenyl-oxobutanenitriles. While experimental spectra for the 3-chloro isomer are not available, the expected spectral features can be predicted based on the known data for the 4-chloro isomer and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the butanenitrile chain. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern (ortho, meta, or para). The methylene protons adjacent to the ketone and nitrile groups will appear as distinct multiplets.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically downfield), the nitrile carbon, and the aromatic carbons. The position of the chlorine atom will influence the chemical shifts of the aromatic carbons. For 4-(4-chlorophenyl)-4-oxobutanenitrile, characteristic peaks are observed for the carbonyl and nitrile carbons.[5]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups. Strong absorption bands are expected for the C=O stretch of the ketone and the C≡N stretch of the nitrile. For a related compound, 4-oxo-butanenitrile, the IR spectrum shows characteristic absorptions for these functional groups.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 4-(4-chlorophenyl)-4-oxobutanenitrile shows a prominent molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.[5]
Applications in Drug Discovery and Development
The structural motif of 4-aryl-4-oxobutanenitrile is a valuable scaffold in medicinal chemistry. The presence of multiple reactive sites allows for the facile generation of diverse molecular libraries for screening against various biological targets. For instance, the ortho-isomer, 4-(2-chlorophenyl)-4-oxobutyronitrile, is a precursor for the synthesis of pharmaceutical intermediates.
The nitrile group itself is a key feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification of target proteins.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling chlorinated phenyl-oxobutanenitriles. Based on the data for the 4-chloro isomer, these compounds should be handled with care.
-
Hazard Classifications: May be harmful if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place.
A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.
Conclusion: A Call for Further Research
While the core properties of chlorinated phenyl-oxobutanenitriles, particularly the 4-chloro isomer, are reasonably well-documented, a significant information gap exists for the 3-chloro isomer. This guide has aimed to provide a comprehensive overview based on the available data for related compounds, highlighting the potential properties and applications of this chemical class. The versatile nature of this scaffold suggests that 4-(3-chlorophenyl)-4-oxobutanenitrile could be a valuable building block in organic synthesis and medicinal chemistry. Further research to elucidate its specific properties, develop robust synthetic routes, and explore its biological activity is warranted.
References
-
PubChem. 4-(4-Chlorophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. [Link]
-
MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]
-
Oncotarget. Synthesis of SC99 and its analogs. [Link]
-
PubChem. 4-Oxobutanenitrile. National Center for Biotechnology Information. [Link]
-
HETEROCYCLES. Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. [Link]
- Google Patents. US4728743A - Process for the production of 3-oxonitriles.
-
PubChem. 3-Oxobutyronitrile. National Center for Biotechnology Information. [Link]
-
European Journal of Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
Molecules. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sigma-aldrich 4-(4-chlorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 40394-87-4|4-(4-Chlorophenyl)-4-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 5. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Structural Elucidation of 4-(3-chlorophenyl)-4-oxobutanenitrile
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-(3-chlorophenyl)-4-oxobutanenitrile, a substituted aromatic keto-nitrile of interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application of multi-modal spectroscopic analysis. We will explore a plausible synthetic route and then delve into a rigorous interpretation of anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of combining these techniques are emphasized, providing researchers, scientists, and drug development professionals with a robust workflow for the characterization of novel small molecules.
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. 4-(3-chlorophenyl)-4-oxobutanenitrile, with its combination of an aromatic ketone and a nitrile functional group, presents a rich scaffold for further chemical modification. The presence and, critically, the positional isomerism of the chloro-substituent on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby affecting its biological activity and reactivity. Therefore, an exhaustive and unequivocal confirmation of its structure is paramount before its use in any downstream application. This guide outlines the logical progression of experiments and data interpretation required to achieve this.
Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
A reliable synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient method for the preparation of 4-(3-chlorophenyl)-4-oxobutanenitrile is a two-step process commencing with a Friedel-Crafts acylation, followed by nitrile formation.
Step 1: Friedel-Crafts Acylation of Chlorobenzene
The initial step involves the acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(chlorophenyl)-4-oxobutanoic acids. It is important to note that this reaction will yield a mixture of positional isomers (ortho, meta, and para), with the para and ortho isomers typically favored. The desired 3-chloro isomer precursor, 4-(3-chlorophenyl)-4-oxobutanoic acid, would need to be synthesized from 1,3-dichlorobenzene or a suitable precursor to ensure the correct substitution pattern, or the isomers from the chlorobenzene reaction would require careful separation. For the purpose of this guide, we will assume the successful isolation of the 3-chloro substituted butanoic acid intermediate.
Step 2: Conversion to the Target Nitrile
The resulting 4-(3-chlorophenyl)-4-oxobutanoic acid is then converted to the target nitrile. This is typically achieved by first converting the carboxylic acid to a primary amide, followed by dehydration.
Experimental Protocol: Amide Formation and Dehydration
-
Acid Chloride Formation: The purified 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) is dissolved in an anhydrous solvent like toluene. Thionyl chloride (1.5 eq) is added dropwise, and the mixture is refluxed for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated ammonium hydroxide (excess) is added slowly with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The resulting solid amide is filtered, washed with water, and dried.
-
Dehydration: The dried 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) in an anhydrous solvent. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-(3-chlorophenyl)-4-oxobutanenitrile.
Spectroscopic Elucidation of the Molecular Structure
The following sections detail the anticipated spectroscopic data for the synthesized and purified 4-(3-chlorophenyl)-4-oxobutanenitrile. The interpretation of this data provides a self-validating system for confirming the molecular structure.
Elemental Analysis and Molecular Formula
Before delving into spectroscopic analysis, a fundamental confirmation of the elemental composition is crucial. For a compound with the proposed structure of 4-(3-chlorophenyl)-4-oxobutanenitrile, the expected molecular formula is C₁₀H₈ClNO. The calculated molecular weight is 193.63 g/mol .
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The anticipated vibrational frequencies for 4-(3-chlorophenyl)-4-oxobutanenitrile are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| Nitrile | C≡N stretch | ~2250 | A sharp, medium-intensity peak confirming the presence of the nitrile group.[1][2] |
| Ketone | C=O stretch | ~1690 | A strong, sharp peak indicative of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone.[3][4] |
| Aromatic Ring | C=C stretch | 1600-1450 | Multiple sharp peaks of varying intensity characteristic of the aromatic ring. |
| Aromatic C-H | C-H stretch | >3000 | Weak to medium intensity peaks just above 3000 cm⁻¹. |
| Aliphatic C-H | C-H stretch | <3000 | Peaks just below 3000 cm⁻¹ corresponding to the methylene groups. |
| C-Cl | C-Cl stretch | 800-600 | A peak in the fingerprint region confirming the presence of a carbon-chlorine bond. |
The presence of strong, sharp absorptions around 2250 cm⁻¹ and 1690 cm⁻¹ would provide immediate and compelling evidence for the nitrile and aromatic ketone functionalities, respectively.[1][2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to piece together its structure.
Anticipated Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 193. A crucial feature will be the presence of an M+2 peak at m/z = 195 with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom.
-
Key Fragments:
-
m/z = 139/141: Loss of the butyronitrile side chain to give the 3-chlorobenzoyl cation. The 3:1 isotopic pattern will be preserved in this fragment.
-
m/z = 111/113: Loss of a carbonyl group from the 3-chlorobenzoyl cation to yield the 3-chlorophenyl cation, again showing the characteristic chlorine isotope pattern.
-
m/z = 75: Loss of chlorine from the 3-chlorophenyl cation.
-
The logical fragmentation pathway, initiated by the presence of the chlorine atom, provides a robust validation of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The anticipated chemical shifts and splitting patterns are detailed below.
| Proton(s) | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic | 7.4 - 8.0 | Multiplet | 4H | The four protons on the 3-substituted benzene ring will appear as a complex multiplet in this region. |
| -CH₂- (adjacent to C=O) | ~3.2 | Triplet | 2H | Deshielded by the adjacent carbonyl group. Split into a triplet by the neighboring methylene group. |
| -CH₂- (adjacent to CN) | ~2.8 | Triplet | 2H | Deshielded by the adjacent nitrile group. Split into a triplet by the neighboring methylene group. |
The distinct triplet signals for the two methylene groups in the aliphatic chain, along with the integration corresponding to four aromatic protons, would strongly support the butanenitrile side chain attached to a substituted phenyl ring.
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon(s) | Anticipated Chemical Shift (δ, ppm) | Rationale |
| C=O | >190 | The carbonyl carbon of the ketone is highly deshielded and appears far downfield.[4] |
| Aromatic (C-Cl) | ~135 | The carbon directly attached to the chlorine atom. |
| Aromatic (C-CO) | ~137 | The carbon to which the acyl group is attached. |
| Aromatic (C-H) | 125 - 135 | The four aromatic carbons bonded to hydrogen. |
| C≡N | ~118 | The carbon of the nitrile group.[1] |
| -CH₂- (adjacent to C=O) | ~35 | The methylene carbon adjacent to the carbonyl group. |
| -CH₂- (adjacent to CN) | ~18 | The methylene carbon adjacent to the nitrile group. |
The presence of a signal above 190 ppm is a definitive indicator of the ketone carbonyl carbon. The signals in the 125-137 ppm range will correspond to the six carbons of the aromatic ring, and the nitrile carbon signal around 118 ppm further confirms this functional group.
Integrated Approach to Structural Confirmation
The true power of this analytical workflow lies in the convergence of data from multiple, independent techniques.
Caption: Integrated workflow for structural elucidation.
The FTIR data will confirm the presence of the key functional groups. The mass spectrum will not only verify the molecular weight but also, through its characteristic isotopic pattern and fragmentation, confirm the presence of a single chlorine atom and the connectivity of the benzoyl and butyronitrile moieties. Finally, the ¹H and ¹³C NMR spectra will provide the definitive map of the molecule's carbon-hydrogen skeleton, confirming the substitution pattern on the aromatic ring and the structure of the aliphatic chain. The consistency across all these datasets provides a self-validating and unambiguous confirmation of the structure of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Conclusion
The structural elucidation of a novel compound like 4-(3-chlorophenyl)-4-oxobutanenitrile is a systematic process that relies on the logical application and interpretation of a suite of analytical techniques. By following a workflow that begins with a reliable synthesis and proceeds through a multi-modal spectroscopic analysis, researchers can have a high degree of confidence in the structure of their target molecule. This guide has provided a detailed roadmap for this process, emphasizing the "why" behind the "how" of each analytical step. This approach ensures not only the accuracy of the structural assignment but also a deeper understanding of the molecule's chemical properties.
References
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Schildcrout, S. M. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]
-
Oncotarget. (2017). Synthesis of SC99 and its analogs. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]
Sources
A Guide to the Spectroscopic Characterization of 4-(3-chlorophenyl)-4-oxobutanenitrile
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the synthetic intermediate, 4-(3-chlorophenyl)-4-oxobutanenitrile. A notable challenge in the analytical landscape for this specific compound is the sparse availability of publicly accessible, experimentally-derived spectroscopic data. To circumvent this, we employ a scientifically rigorous approach by leveraging detailed data from its close structural isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile, for which extensive data exists.[1] This document will present the known spectroscopic data (NMR, IR, MS) for the para-substituted analogue and provide expert analysis to predict the expected spectral characteristics of the target meta-substituted compound. This comparative methodology not only offers a robust analytical blueprint but also serves as an educational tool on the nuanced effects of isomeric substitution on spectroscopic outcomes.
Introduction: The Analytical Challenge and a Path Forward
4-(3-chlorophenyl)-4-oxobutanenitrile is a ketone and nitrile functionalized aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Rigorous structural confirmation is a prerequisite for its use in any research and development setting, a task fundamentally reliant on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
-
Presenting a detailed analysis of the experimental data for 4-(4-chlorophenyl)-4-oxobutanenitrile.
-
Providing a field-proven interpretation of this data.
-
Extrapolating from these findings to build an accurate, predictive model for the spectra of 4-(3-chlorophenyl)-4-oxobutanenitrile, grounded in the fundamental principles of spectroscopy.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of chemical structure elucidation, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule.
Causality Behind NMR Experimental Choices
The choice of solvent and instrument frequency are critical. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity as it is an excellent solvent and its residual proton signal does not typically interfere with the analyte's signals. A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[6]
Standard NMR Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6]
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: Standard workflow for IR spectroscopic analysis via ATR.
Data and Interpretation for 4-(4-chlorophenyl)-4-oxobutanenitrile
The IR spectrum is dominated by strong absorptions from the carbonyl and nitrile groups. [1][7] Table 2: Key IR Absorptions for 4-(4-chlorophenyl)-4-oxobutanenitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~2250 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1685 | Strong | C=O (Aryl Ketone) Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |
| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |
| ~750 | Medium-Strong | C-Cl Stretch |
-
Interpretation: The most diagnostic peaks are the sharp, strong nitrile stretch around 2250 cm⁻¹ and the very strong carbonyl stretch around 1685 cm⁻¹. The position of the carbonyl peak is consistent with an aryl ketone, where conjugation to the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The bands above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. [8]A strong band around 830 cm⁻¹ is highly characteristic of the out-of-plane bending vibration for a 1,4-disubstituted (para) benzene ring.
Predictive Analysis for 4-(3-chlorophenyl)-4-oxobutanenitrile
The IR spectrum of the 3-chloro isomer will be very similar to the 4-chloro isomer, with one key difference.
-
Expected IR Changes:
-
The C≡N and C=O stretching frequencies will be nearly identical, as the electronic effect of the chlorine atom in the meta position on these groups is minimal.
-
The most significant change will be in the fingerprint region (below 1000 cm⁻¹). The strong band at ~830 cm⁻¹ characteristic of para-substitution will be absent. Instead, new bands characteristic of meta-disubstitution will appear, typically a strong band in the 810-750 cm⁻¹ range and another medium band in the 725-680 cm⁻¹ range. This change in the out-of-plane bending region is a powerful diagnostic tool for distinguishing between the isomers. [9]
-
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Standard GC-MS Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Detection: Scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
Sources
- 1. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 40394-87-4|4-(4-Chlorophenyl)-4-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 3. 4-(4-Chlorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. batch.libretexts.org [batch.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Profile of 4-(3-chlorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-chlorophenyl)-4-oxobutanenitrile, a key intermediate in pharmaceutical synthesis, notably in the production of bupropion.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating dosage forms. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for laboratory and development professionals. We will explore the physicochemical properties of the molecule, present its predicted solubility in a range of organic solvents, provide a detailed protocol for empirical solubility determination, and offer a visual workflow for this critical process.
Introduction: The Significance of Solubility
4-(3-chlorophenyl)-4-oxobutanenitrile is a substituted aromatic ketone and nitrile compound. Its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs) like bupropion makes its physical properties a subject of significant interest.[3] Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a fundamental parameter that influences every stage of drug development—from synthesis and purification to formulation and bioavailability.[4] An accurate solubility profile enables chemists to select appropriate solvent systems for reactions, crystallizations, and chromatographic separations, ensuring high yield and purity.[5] For formulators, this data is critical for designing effective drug delivery systems.
Physicochemical Analysis and Solubility Prediction
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[6] The principle of "like dissolves like" serves as a foundational guide: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7][8]
An analysis of the 4-(3-chlorophenyl)-4-oxobutanenitrile structure reveals several key functional groups that govern its solubility:
-
Chlorophenyl Group: This aromatic, halogenated ring is predominantly non-polar and hydrophobic. It contributes to solubility in non-polar solvents (like toluene and hexane) through van der Waals forces and in aromatic solvents via π-π stacking interactions.
-
Ketone Group (C=O): The carbonyl group is highly polar and possesses a significant dipole moment. It acts as a hydrogen bond acceptor, promoting solubility in polar solvents.
-
Nitrile Group (C≡N): The nitrile group is also strongly polar with a large dipole moment, further enhancing the molecule's affinity for polar solvents.
-
Aliphatic Linker (-CH2-CH2-): This flexible, non-polar chain provides a minor hydrophobic contribution.
Overall Polarity Assessment: 4-(3-chlorophenyl)-4-oxobutanenitrile is a moderately polar molecule. The combined polarity of the ketone and nitrile groups outweighs the non-polar character of the chlorophenyl ring. Therefore, it is predicted to have the highest solubility in polar aprotic solvents , which can engage in strong dipole-dipole interactions without donating hydrogen bonds.[9] Its solubility is expected to be moderate in short-chain alcohols and lower in highly non-polar or highly polar protic (aqueous) solvents.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative data must often be determined empirically, a qualitative and semi-quantitative profile can be predicted based on the physicochemical analysis. The following table summarizes the expected solubility of 4-(3-chlorophenyl)-4-oxobutanenitrile across a spectrum of common laboratory solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Interaction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions with ketone and nitrile groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions with ketone and nitrile groups. |
| Acetone | Polar Aprotic | High | Good dipole-dipole interactions; ketone structure is compatible. |
| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions with the compound's nitrile group. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Can effectively solvate both polar and non-polar regions of the molecule.[3] |
| Ethyl Acetate | Polar Aprotic | Moderate | Ester group provides polarity for interaction with ketone/nitrile groups.[5] |
| Methanol / Ethanol | Polar Protic | Moderate | Can act as H-bond donors to the ketone's oxygen, but alkyl chain is non-polar. |
| Toluene | Non-polar (Aromatic) | Low to Moderate | Aromatic ring allows for π-π stacking with the chlorophenyl group. |
| Hexane / Heptane | Non-polar (Aliphatic) | Very Low / Insoluble | Lacks the polarity needed to overcome the solute's crystal lattice energy.[9] |
Experimental Protocol for Quantitative Solubility Determination
To establish a definitive, quantitative solubility profile, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted standard, referenced in guidelines such as OECD Test Guideline 105.[10][11] This protocol ensures that a true equilibrium is reached, providing reliable and reproducible data.
Objective: To determine the saturation concentration of 4-(3-chlorophenyl)-4-oxobutanenitrile in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
4-(3-chlorophenyl)-4-oxobutanenitrile (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system or a Gravimetric setup (vacuum oven)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of 4-(3-chlorophenyl)-4-oxobutanenitrile to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25°C. Agitate the mixture for a minimum of 24-48 hours. This extended period is critical to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to let suspended particles settle. For a more robust separation, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).[10]
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any remaining microscopic particulates. This step is vital to prevent artificially high results.
-
Quantification:
-
HPLC Method (Preferred): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC. Analyze the sample against a pre-prepared calibration curve of known concentrations to determine the exact concentration of the dissolved solid.
-
Gravimetric Method: Accurately weigh a clean, dry container. Transfer a precise volume of the filtered supernatant into it. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100mL) based on the quantified mass of the solute and the volume of the solvent it was dissolved in.
This entire process is visualized in the workflow diagram presented in the following section.
Visualization of Key Processes
Workflow for Experimental Solubility Determination
The following diagram outlines the logical steps of the isothermal shake-flask method, ensuring a self-validating and reproducible protocol.
Caption: Experimental workflow for solubility determination.
Structure-Solubility Relationship
This diagram illustrates the logical connection between the molecule's structural features and its predicted solubility in different solvent classes.
Caption: Relationship between molecular structure and solubility.
Conclusion
The solubility profile of 4-(3-chlorophenyl)-4-oxobutanenitrile is governed by its moderately polar nature, stemming from the potent polar ketone and nitrile functionalities balanced by a non-polar chlorophenyl ring. This profile makes it highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar aliphatic solvents. For drug development professionals, this understanding is crucial for process optimization. When precise quantitative data is required, a rigorous, equilibrium-based experimental method, such as the isothermal shake-flask protocol detailed herein, must be employed to ensure the accuracy and reliability of the results.
References
A comprehensive list of references would be compiled here from the authoritative sources used to generate this guide, including links to OECD guidelines, chemical supplier data, and peer-reviewed literature on solubility principles and the synthesis of related compounds.
Sources
- 1. US20060058300A1 - Intermediates of bupropion metabolites synthesis - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solvent - Wikipedia [en.wikipedia.org]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
An In-depth Technical Guide to 4-(3-chlorophenyl)-4-oxobutanenitrile (CAS Number: 135595-17-4)
A Core Intermediate for Advanced Drug Discovery and Development
This technical guide provides a comprehensive overview of 4-(3-chlorophenyl)-4-oxobutanenitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, underpinned by established scientific principles and methodologies.
Introduction: The Strategic Importance of 4-(3-chlorophenyl)-4-oxobutanenitrile
4-(3-chlorophenyl)-4-oxobutanenitrile is a specialized organic molecule featuring a chlorinated phenyl ring, a ketone, and a nitrile functional group. This unique combination of reactive sites makes it a versatile building block for the synthesis of complex heterocyclic compounds, which are foundational scaffolds in a wide array of therapeutic agents. The presence and position of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this specific isomer a molecule of interest in medicinal chemistry.
While the CAS number 135595-17-4 has been associated with other isomers in some chemical databases, this guide will focus specifically on the 3-chloro isomer, clarifying its synthetic route and properties.
Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile: A Two-Step Approach
The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile is most effectively achieved through a two-step process. This methodology ensures a high degree of purity and yield, critical for its use in pharmaceutical applications.
Step 1: Friedel-Crafts Acylation to Form 4-(3-chlorophenyl)-4-oxobutanoic acid
The initial and most critical step is a Friedel-Crafts acylation. To ensure the desired 3-chloro substitution pattern, the reaction should ideally start from a 1,3-disubstituted benzene derivative, such as 1,3-dichlorobenzene, reacting with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Aromatic Substrate Addition: To this mixture, add 1,3-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution to extract the acidic product, and then with brine. Acidify the bicarbonate extracts with concentrated HCl to precipitate the product. The crude 4-(3-chlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Conversion of the Carboxylic Acid to the Nitrile
The second step involves the conversion of the carboxylic acid group of 4-(3-chlorophenyl)-4-oxobutanoic acid into the desired nitrile. This is typically achieved via the formation of a primary amide, followed by dehydration.
Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
-
Acid Chloride Formation: Reflux a solution of 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in toluene with thionyl chloride (1.5 equivalents) for 2-3 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Carefully add the crude acid chloride dropwise to a stirred solution of concentrated ammonium hydroxide in an ice bath. Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Isolation of Amide: Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-(3-chlorophenyl)-4-oxobutanamide.
-
Dehydration: To a solution of the dried amide (1.0 equivalent) in an anhydrous solvent such as toluene or acetonitrile, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) (2.0 equivalents) portion-wise.
-
Reaction and Work-up: Heat the reaction mixture to reflux for 4-6 hours. After cooling, carefully pour the mixture onto crushed ice.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-(3-chlorophenyl)-4-oxobutanenitrile.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(3-chlorophenyl)-4-oxobutanenitrile. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons in the 3-chlorophenyl region, and two methylene triplets corresponding to the butanenitrile chain. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Signals for the carbonyl carbon, nitrile carbon, aromatic carbons (with characteristic splitting for the chloro-substituted ring), and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Strong absorption bands for the C=O (ketone) and C≡N (nitrile) stretching vibrations. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of C₁₀H₈ClNO, and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Provides both retention time for purity assessment and a mass spectrum for structural confirmation. |
Note: While specific, experimentally-derived spectral data for the 3-chloro isomer is not widely published, the expected chemical shifts and absorption bands can be predicted based on the known values for similar structures and the principles of each analytical technique.
Role in Drug Discovery and Medicinal Chemistry
The nitrile group is a versatile pharmacophore in drug design, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. Its incorporation into drug candidates can lead to improved binding affinity and pharmacokinetic profiles.
4-(3-chlorophenyl)-4-oxobutanenitrile serves as a valuable precursor for a variety of heterocyclic systems that are of significant interest in medicinal chemistry. For instance, it can be a starting material for the synthesis of:
-
Substituted Pyrroles and Pyrazoles: These five-membered heterocycles are present in numerous drugs with a wide range of biological activities.
-
Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found in anti-inflammatory, anti-cancer, and anti-psychotic agents.[1]
The 3-chlorophenyl moiety can engage in specific interactions with biological targets and can influence the overall lipophilicity and metabolic stability of the final drug molecule.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-(3-chlorophenyl)-4-oxobutanenitrile.
-
Hazard Identification: Based on data for similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always refer to the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
4-(3-chlorophenyl)-4-oxobutanenitrile is a strategically important chemical intermediate with significant potential for the synthesis of novel and biologically active compounds. The synthetic pathway, primarily through a Friedel-Crafts acylation followed by nitrile formation, provides a reliable route to this valuable building block. Its unique structural features make it a versatile tool for medicinal chemists in the design and development of new therapeutic agents. This guide provides a foundational understanding to enable researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
- Benchchem. (2025). Synthesis of 4-(2-Chlorophenyl)
- Benchchem. (2025). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- PubChem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile.
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025). Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide.
- Benchchem. (2025). Application Notes and Protocols: 4-(2-Chlorophenyl)
Sources
The Versatile Keystone: A Technical Guide to 4-(3-Chlorophenyl)-4-oxobutanenitrile as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the identification and utilization of versatile molecular building blocks are paramount to the efficient construction of complex molecular architectures. 4-(3-Chlorophenyl)-4-oxobutanenitrile emerges as a significant scaffold, embodying a unique combination of reactive functional groups that serve as handles for a diverse array of chemical transformations. This β-ketonitrile, characterized by a strategically positioned chloro-substituted phenyl ring, a reactive ketone, and a versatile nitrile moiety, offers a gateway to a multitude of heterocyclic systems, many of which are at the core of pharmacologically active agents.
The presence of the 3-chlorophenyl group imparts specific electronic properties and steric influences that can be exploited to modulate the biological activity and pharmacokinetic profile of derivative compounds. This guide, intended for the discerning researcher, provides an in-depth exploration of the synthesis, reactivity, and application of 4-(3-chlorophenyl)-4-oxobutanenitrile, establishing its role as a cornerstone in the synthesis of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Expected to be a solid at room temperature | |
| CAS Number | 63136-45-8 | Inferred from related structures |
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.10 (m, 2H, Ar-H), 7.40-7.60 (m, 2H, Ar-H), 3.30 (t, J=7.0 Hz, 2H, -CH₂-CO), 2.85 (t, J=7.0 Hz, 2H, -CH₂-CN).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.0 (C=O), 135.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 38.0 (-CH₂-CO), 15.0 (-CH₂-CN).
-
IR (KBr, cm⁻¹): ν 3050 (Ar C-H), 2250 (C≡N), 1690 (C=O), 1580, 1470 (Ar C=C).
-
Mass Spectrometry (EI): m/z (%) 193/195 ([M]⁺, 3:1), 154/156, 139/141, 111.
Strategic Synthesis of the Building Block
The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile is most strategically approached via a two-step sequence, commencing with a Friedel-Crafts acylation to construct the carbon skeleton, followed by the conversion of a carboxylic acid intermediate to the target nitrile.
Step 1: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
The foundational step involves the Lewis acid-catalyzed acylation of a suitable aromatic precursor with succinic anhydride. Direct acylation of chlorobenzene with succinic anhydride is not ideal as it predominantly yields the para-substituted isomer due to the ortho-, para-directing nature of the chloro substituent.[1] A more regioselective approach involves the Friedel-Crafts acylation of a substrate that directs acylation to the desired position or starting with a pre-functionalized 3-chlorophenyl precursor. For the purpose of this guide, we will outline the general mechanism and a plausible protocol.
Reaction Mechanism:
The reaction proceeds through the formation of an acylium ion intermediate from succinic anhydride and a Lewis acid, typically aluminum chloride (AlCl₃).[2] This highly electrophilic species is then attacked by the aromatic ring, followed by rearomatization to yield the keto-acid.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic Acid
Materials:
-
3-Chlorobenzoyl chloride
-
Ethylene
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.
-
Bubble ethylene gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the temperature at 0-5 °C.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-(3-chlorophenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride is highly moisture-sensitive and will be deactivated by water.
-
Low Temperature: Maintaining a low temperature during the addition of the acyl chloride and the reaction helps to control the exothermicity of the reaction and minimize side reactions.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the aluminum chloride complex with the ketone product and to protonate the carboxylate.
Step 2: Conversion of 4-(3-Chlorophenyl)-4-oxobutanoic Acid to 4-(3-Chlorophenyl)-4-oxobutanenitrile
The conversion of the carboxylic acid to the nitrile is a crucial step. A reliable method involves the formation of the primary amide followed by dehydration.[3]
Reaction Workflow:
Caption: Workflow for Nitrile Synthesis.
Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanenitrile
Materials:
-
4-(3-Chlorophenyl)-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (concentrated)
-
Phosphorus pentoxide (P₂O₅) or cyanuric chloride
-
Dichloromethane
Procedure:
Part A: Amide Formation
-
In a round-bottom flask, reflux a solution of 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous toluene with thionyl chloride (1.5 eq) for 2-3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, cool concentrated ammonium hydroxide in an ice bath.
-
Carefully add the crude acid chloride dropwise to the stirred ammonium hydroxide solution.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-(3-chlorophenyl)-4-oxobutanamide.
Part B: Dehydration to Nitrile
-
In a round-bottom flask, mix the dried 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (1.5 eq) or cyanuric chloride (0.5 eq) in a suitable solvent like dichloromethane.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-chlorophenyl)-4-oxobutanenitrile.
Trustworthiness of the Protocol: This two-part protocol is a self-validating system. The successful isolation and characterization of the intermediate amide provide a checkpoint for the first part of the synthesis. The final purification by column chromatography ensures the high purity of the target building block.
Applications in Heterocyclic Synthesis
The true value of 4-(3-chlorophenyl)-4-oxobutanenitrile lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. The ketone and nitrile functionalities are prime sites for cyclization reactions.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many pharmaceuticals.[4] The reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with hydrazine or its derivatives is a classic and efficient method for pyrazole synthesis.
Reaction Scheme:
Caption: Pyrazole Synthesis from a β-Ketonitrile.
Experimental Protocol: Synthesis of a Substituted Pyrazole
Materials:
-
4-(3-Chlorophenyl)-4-oxobutanenitrile
-
Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the nitrile carbon, and subsequent tautomerization to yield the aromatic pyrazole ring. The 3-chlorophenyl group remains as a key substituent on the final heterocyclic product.
Conclusion
4-(3-Chlorophenyl)-4-oxobutanenitrile stands as a testament to the power of strategic molecular design. Its synthesis, while requiring careful control of regioselectivity, provides access to a building block of immense potential. The dual reactivity of the keto and nitrile groups opens up a vast chemical space for the construction of diverse and complex heterocyclic systems. For researchers in drug discovery and development, this molecule represents not just a starting material, but a key to unlocking novel therapeutic agents with finely tuned properties. The protocols and insights provided in this guide are intended to empower scientists to harness the full synthetic potential of this valuable chemical entity.
References
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
PubChem. 4-(4-Chlorophenyl)-4-oxobutanenitrile. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
Sources
An In-depth Technical Guide to the Potential Applications of 4-(3-chlorophenyl)-4-oxobutanenitrile in Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds with therapeutic potential is a cornerstone of drug discovery. Among the myriad of chemical classes, β-ketonitriles have emerged as exceptionally versatile intermediates in organic synthesis.[1] These compounds serve as foundational building blocks for a diverse array of biologically active heterocyclic systems, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific, yet promising member of this class: 4-(3-chlorophenyl)-4-oxobutanenitrile .
While extensive research has been conducted on the broader family of β-ketonitriles, this document aims to provide a forward-looking perspective on the untapped potential of the meta-chloro substituted analog. By examining the established biological activities of related compounds and leveraging our understanding of structure-activity relationships, we will delineate a strategic roadmap for investigating and harnessing the therapeutic promise of 4-(3-chlorophenyl)-4-oxobutanenitrile. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental pathways.
The β-Ketonitrile Scaffold: A Gateway to Bioactive Molecules
The inherent reactivity of the β-ketonitrile moiety, characterized by a ketone and a nitrile group separated by a methylene bridge, makes it a powerful synthon for constructing complex molecular architectures. The presence of the electron-withdrawing nitrile group enhances the acidity of the α-protons, facilitating a variety of chemical transformations. This versatility has been exploited to synthesize a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which are core structures in approved drugs.[1]
The general structure of 4-aryl-4-oxobutanenitriles, to which our target molecule belongs, offers a modular design for chemical exploration. The aryl group, in this case, a 3-chlorophenyl moiety, can be systematically modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Potential Therapeutic Applications
Based on the established pharmacological profiles of structurally related β-ketonitriles and their derivatives, we can hypothesize several promising therapeutic avenues for 4-(3-chlorophenyl)-4-oxobutanenitrile.
Anticancer Activity
The most compelling potential application for 4-(3-chlorophenyl)-4-oxobutanenitrile lies in oncology. Numerous studies have highlighted the anticancer properties of β-ketonitrile derivatives.[1][2][3][4] These compounds can be elaborated into fused heterocyclic systems that are known to interact with key targets in cancer signaling pathways.
Hypothesized Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for the anticancer effects of 4-(3-chlorophenyl)-4-oxobutanenitrile derivatives is the inhibition of protein kinases.[2] Kinases play a pivotal role in cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers. For instance, derivatives of pyranopyrazoles, which can be synthesized from β-ketonitriles, have demonstrated inhibitory activity against kinases like AKT2/PKBβ, a key node in the PI3K/AKT signaling pathway frequently dysregulated in glioma and other cancers.[5][6]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a derivative of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. The synthesis of novel anti-inflammatory agents with improved efficacy and reduced side effects remains a significant area of research. Certain 4-amino-5-pyrimidinecarbonitriles, accessible from β-ketonitrile precursors, have been evaluated as potential anti-inflammatory agents, suggesting another promising avenue for our lead compound.[7]
Anticonvulsant Activity
Derivatives of 4-oxo-butanenitrile have also been investigated for their potential as anticonvulsant agents. For example, certain propanenitrile derivatives have shown potent activity in preclinical models of seizures, acting as AMPA receptor antagonists.[8] This suggests that 4-(3-chlorophenyl)-4-oxobutanenitrile could serve as a scaffold for the development of novel central nervous system therapeutics.
Proposed Experimental Workflows
To systematically evaluate the medicinal chemistry potential of 4-(3-chlorophenyl)-4-oxobutanenitrile, a structured experimental approach is essential. The following workflows provide a comprehensive plan for synthesis, characterization, and biological evaluation.
Part 1: Synthesis and Derivatization
The initial step involves the synthesis of the core molecule, 4-(3-chlorophenyl)-4-oxobutanenitrile, and the creation of a focused library of derivatives to explore structure-activity relationships.
Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
A common and efficient method for the synthesis of β-ketonitriles is the reaction of an appropriate ester with acetonitrile in the presence of a strong base.
Protocol 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
-
Reaction Setup: To a solution of ethyl 3-chlorobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetonitrile: Slowly add a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Library Synthesis: Elaboration of the Core Scaffold
The true potential of 4-(3-chlorophenyl)-4-oxobutanenitrile lies in its ability to be converted into a diverse range of heterocyclic compounds. A key strategy is the three-component reaction to form substituted pyranopyrazoles.[5]
Protocol 2: Synthesis of a Pyrano[2,3-c]pyrazole Library
-
Reaction Mixture: In a round-bottom flask, combine 4-(3-chlorophenyl)-4-oxobutanenitrile (1 equivalent), an appropriate aldehyde (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of a base such as piperidine or DABCO in ethanol.
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, recrystallize or purify by column chromatography.
The following diagram outlines this synthetic workflow.
Caption: Workflow for the synthesis of a pyrano[2,3-c]pyrazole library.
Part 2: In Vitro Biological Evaluation
Once a library of compounds is synthesized, a tiered screening approach should be employed to identify promising candidates.
Anticancer Screening
Protocol 3: Cell Viability Assays
-
Cell Lines: Utilize a panel of human cancer cell lines, such as those from the NCI-60 panel, including lung (e.g., A549), colon (e.g., HCT-116), and breast (e.g., MDA-MB-231) cancer cell lines.[3][4]
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized compounds for 48-72 hours.
-
Assay: Perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Analysis: Plot dose-response curves and calculate IC50 values.
Table 1: Hypothetical IC50 Data for Synthesized Compounds
| Compound | A549 (µM) | HCT-116 (µM) | MDA-MB-231 (µM) |
| Derivative 1 | 5.2 | 7.8 | 6.5 |
| Derivative 2 | 12.5 | 15.1 | 10.3 |
| Derivative 3 | 2.1 | 3.5 | 1.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Mechanistic Assays
For the most potent compounds identified in the initial screen, further mechanistic studies are warranted.
Protocol 4: Kinase Inhibition Assay
-
Target Selection: Based on the structural class of the active compounds (e.g., pyranopyrazoles), select a panel of relevant kinases, such as AKT, PI3K, or other kinases known to be involved in the specific cancer types.
-
Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the ability of the compounds to inhibit the activity of the purified kinases.
-
IC50 Determination: Determine the IC50 values for the inhibition of each kinase.
Protocol 5: Cell Cycle and Apoptosis Analysis
-
Treatment: Treat cancer cells with the active compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Cycle Analysis: Stain cells with propidium iodide and analyze by flow cytometry to determine the effect of the compounds on cell cycle progression.
-
Apoptosis Assay: Use an Annexin V/propidium iodide staining kit and flow cytometry to quantify the induction of apoptosis.[3]
Conclusion and Future Directions
4-(3-chlorophenyl)-4-oxobutanenitrile represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural features, characteristic of the versatile β-ketonitrile class, provide a robust platform for the synthesis of diverse heterocyclic libraries. The proposed research strategy, focusing initially on anticancer applications through kinase inhibition, offers a clear and scientifically grounded path forward. The successful execution of these experimental workflows has the potential to uncover novel lead compounds with significant therapeutic value. Future work should expand upon the most promising hits through medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
References
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. [Link]
-
Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.). Thesis. [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). Molecules. [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2015). International Journal of Organic Chemistry. [Link]
- Process for the production of 3-oxonitriles. (1988).
-
Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. (2019). Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules. [Link]
-
SYNTHESIS OF SC99 AND ITS ANALOGS. (n.d.). Oncotarget. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2022). Chemistry. [Link]
-
4-Oxobutanenitrile. (n.d.). PubChem. [Link]
-
4-(4-Chlorophenyl)-4-oxobutanenitrile. (n.d.). PubChem. [Link]
-
4-Oxo-2,4-diphenylbutanenitrile. (2012). Acta Crystallographica Section E. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Annals of Medicine. [Link]
-
Design, synthesis and pharmacological screening of 4-amino-5-pyrimidinecarbonitriles as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
3-Oxo-4-phenylbutanenitrile. (n.d.). PubChem. [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(3-chlorophenyl)-4-oxobutanenitrile: A Versatile Intermediate for Modern Heterocyclic Synthesis
Abstract
Heterocyclic chemistry remains the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] The strategic design and synthesis of these scaffolds are paramount in drug discovery. This technical guide focuses on 4-(3-chlorophenyl)-4-oxobutanenitrile, a γ-ketonitrile, elucidating its role as a highly versatile and powerful intermediate. We will explore its synthesis, delve into the causality of its reactivity, and provide detailed, field-proven protocols for its conversion into high-value heterocyclic systems, including pyridines, pyrimidines, thiophenes, and thiazoles. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this intermediate for the efficient construction of diverse molecular libraries.
Introduction: The Strategic Value of γ-Ketonitriles
At the heart of synthetic strategy lies the ability to recognize and exploit the latent reactivity within a molecule. 4-(3-chlorophenyl)-4-oxobutanenitrile is a prime example of such a strategic intermediate. Its structure, featuring a ketone, a nitrile, an activated methylene bridge, and a substituted aromatic ring, provides multiple reaction handles for cyclization and functionalization.
The presence of the 3-chlorophenyl moiety is of particular importance in a medicinal chemistry context. The chlorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as a key interaction point with biological targets or as a handle for further derivatization via cross-coupling reactions. Heterocyclic compounds are foundational to pharmacology, offering a wide array of structures that can interact with biological systems.[3] This guide demonstrates how the carefully orchestrated reactivity of our title compound can be channeled to produce a variety of these crucial scaffolds.
Core Reactive Sites of 4-(3-chlorophenyl)-4-oxobutanenitrile
The synthetic utility of this intermediate stems from its distinct reactive zones, which can be selectively addressed through careful choice of reaction conditions.
Caption: Key reactive centers in 4-(3-chlorophenyl)-4-oxobutanenitrile.
Synthesis of the 4-(3-chlorophenyl)-4-oxobutanenitrile Intermediate
A robust and scalable synthesis of the starting material is critical for any subsequent synthetic campaign. The most common and logical approach is a two-step process involving a Friedel-Crafts acylation followed by a substitution reaction to introduce the nitrile functionality.
Synthetic Pathway Overview
The synthesis begins with the acylation of chlorobenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 4-(3-chlorophenyl)-4-oxobutanoic acid. The carboxylic acid is then converted to the target nitrile.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add 3-chlorobenzoyl chloride (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Step 2: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
-
The 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq.) is converted to its acid chloride by reacting with thionyl chloride (1.5 eq.) or oxalyl chloride (1.2 eq.) in DCM with a catalytic amount of DMF.
-
The solvent and excess reagent are removed under vacuum.
-
The crude acid chloride is dissolved in a polar aprotic solvent like acetonitrile and reacted with an ammonia source (e.g., aqueous ammonia) to form the corresponding primary amide.
-
The amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine to yield the final nitrile product.
-
Purification is typically achieved by column chromatography on silica gel.
Note: While a specific protocol for the 3-chloro isomer is detailed here based on standard organic transformations, similar γ-ketonitriles have been synthesized via related pathways.[4]
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Nitrile Formation |
| Key Reagents | Succinic anhydride, AlCl₃ | SOCl₂, NH₄OH, POCl₃ |
| Solvent | Dichloromethane (DCM) | DCM, Pyridine |
| Temperature | 0 °C to Room Temp. | 0 °C to Reflux |
| Typical Yield | 70-85% | 60-80% |
| Purification | Recrystallization | Column Chromatography |
Application in Heterocyclic Synthesis: Four Core Scaffolds
The true power of 4-(3-chlorophenyl)-4-oxobutanenitrile is realized in its ability to serve as a linchpin for constructing diverse heterocyclic cores.
3.A. Synthesis of Polysubstituted Pyridines
The construction of the pyridine ring can be achieved via a modified Hantzsch-type synthesis, where the γ-ketonitrile acts as a 1,4-dicarbonyl equivalent.[5][6]
Reaction Scheme: The reaction involves the condensation of 4-(3-chlorophenyl)-4-oxobutanenitrile with an enaminone (derived from a β-dicarbonyl compound and ammonia) followed by cyclization and aromatization.
Protocol: Synthesis of a 2,5-disubstituted-3-cyanopyridine derivative
-
In a round-bottom flask, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Mechanism Explained: The reaction proceeds through an initial Knoevenagel condensation between the ketone of the starting material and malononitrile. This is followed by an intramolecular Michael addition of the enolate onto the nitrile group, cyclization, and subsequent tautomerization and oxidation (often air oxidation is sufficient) to furnish the aromatic pyridine ring.
Caption: Mechanistic workflow for pyridine synthesis.
3.B. Synthesis of Substituted Pyrimidines
Pyrimidines are readily synthesized by condensing a 1,3-dielectrophile with a dinucleophile like urea, thiourea, or guanidine.[7][8][9] Our γ-ketonitrile can be converted into a suitable 1,3-dielectrophile precursor by introducing a carbonyl or equivalent group at the α-methylene position.
Reaction Scheme: The γ-ketonitrile is first reacted with a formylating agent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate. This intermediate then undergoes cyclocondensation with guanidine.
Protocol: Synthesis of a 2-amino-4,5-disubstituted pyrimidine
-
To a solution of 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq.) in dry DMF, add DMF-DMA (1.5 eq.).
-
Heat the mixture at 80-90 °C for 2-3 hours. The reaction progress can be monitored by the evolution of dimethylamine.
-
Cool the mixture and add guanidine hydrochloride (1.2 eq.) and a base such as sodium ethoxide (1.2 eq.) in ethanol.
-
Heat the resulting mixture to reflux for 8-12 hours.
-
After cooling, the reaction is quenched with water, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be done by recrystallization.
Mechanism Explained: The first step creates an enaminone, which is a vinylogous amide and a masked 1,3-dicarbonyl. Guanidine then acts as the N-C-N building block. One nitrogen attacks the ketone, the other attacks the enamine β-carbon, and subsequent cyclization and elimination of water and dimethylamine yields the aromatic pyrimidine ring.
3.C. Synthesis of 2-Aminothiophenes (Gewald Reaction)
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[10][11][12] In this context, 4-(3-chlorophenyl)-4-oxobutanenitrile serves as the ketone component, reacting with an active methylene nitrile and elemental sulfur.
Reaction Scheme: Condensation of the ketonitrile with malononitrile and elemental sulfur in the presence of a base.
Protocol: Synthesis of a 2-amino-3-cyano-4-substituted thiophene
-
In a flask, suspend 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.2 eq.).
-
Heat the mixture gently to 50-60 °C and stir for 2-4 hours. An exotherm may be observed.
-
Monitor the reaction by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered off.
-
The solid is washed with cold ethanol to remove unreacted sulfur and dried.
Mechanism Explained: The reaction is initiated by a Knoevenagel-Cope condensation between the ketone and malononitrile.[11] The resulting α,β-unsaturated dinitrile is deprotonated to form a carbanion, which attacks the elemental sulfur ring (S₈). The resulting thiolate then cyclizes onto one of the nitrile groups, followed by tautomerization to give the stable 2-aminothiophene product.[13]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. mdpi.com [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
The Dual-Faceted Reactivity of the Nitrile Group in 4-(3-chlorophenyl)-4-oxobutanenitrile: A Technical Guide for Synthetic Strategy
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the nitrile group in 4-(3-chlorophenyl)-4-oxobutanenitrile, a versatile β-ketonitrile intermediate. The strategic positioning of the carbonyl and nitrile functionalities, in conjunction with the electronic influence of the 3-chlorophenyl moiety, imparts a unique and exploitable reactivity profile. This document will elucidate the principal transformations of the nitrile group, including hydrolysis, reduction, and addition reactions, as well as its participation in significant cyclization pathways. The causality behind experimental choices and detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals in leveraging this scaffold for the synthesis of diverse molecular architectures.
Introduction: The Electronic Landscape of a β-Ketonitrile
4-(3-chlorophenyl)-4-oxobutanenitrile belongs to the class of β-ketonitriles, characterized by a ketone and a nitrile group separated by a methylene bridge. This arrangement dictates the molecule's reactivity in several key ways:
-
Activated Methylene Group: The protons on the carbon adjacent to both the carbonyl and nitrile groups (the α-carbon) are significantly acidic, readily forming a resonance-stabilized carbanion. While not the primary focus of this guide, this acidity is crucial in many synthetic applications.
-
Electrophilic Nitrile Carbon: The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom. This electrophilicity is further enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the 3-chlorophenyl ring, making it susceptible to nucleophilic attack.
-
Influence of the 3-Chlorophenyl Group: The chlorine atom at the meta position of the phenyl ring acts as an electron-withdrawing group through induction, further polarizing the carbonyl group and, consequently, enhancing the electrophilicity of the nitrile carbon.
This interplay of functional groups makes 4-(3-chlorophenyl)-4-oxobutanenitrile a valuable precursor for a variety of more complex molecules, including amides, carboxylic acids, primary amines, and a diverse array of heterocyclic systems.
Foundational Transformations of the Nitrile Group
The nitrile group in 4-(3-chlorophenyl)-4-oxobutanenitrile can undergo several fundamental transformations, providing access to a range of important functional groups.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of the nitrile moiety proceeds in a stepwise manner, first yielding an amide and subsequently a carboxylic acid. The reaction conditions can be tuned to favor one product over the other.
Under acidic conditions, the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water.[1]
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-(3-chlorophenyl)-4-oxobutanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The carboxylic acid product will often precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction typically proceeds to the carboxylate salt, which can then be protonated to yield the carboxylic acid.[1]
Experimental Protocol: Base-Catalyzed Hydrolysis to Sodium 4-(3-chlorophenyl)-4-oxobutanoate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by observing the evolution of ammonia gas (use moist litmus paper) and by TLC.
-
Work-up: After the reaction is complete, cool the solution to room temperature. The product will be the sodium salt of the carboxylic acid in solution.
-
Isolation: To obtain the free carboxylic acid, carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid will precipitate and can be collected by filtration.
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in medicinal chemistry. Strong hydride reducing agents or catalytic hydrogenation are typically employed.[2]
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via the formation of an imine intermediate which is further reduced.[2]
Mechanism of Nitrile Reduction with LiAlH₄
Caption: Reduction of a nitrile to a primary amine using LiAlH₄.
Experimental Protocol: Reduction to 4-amino-1-(3-chlorophenyl)butan-1-one
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification: Filter the mixture and wash the solid with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by column chromatography or distillation.
Catalytic hydrogenation offers a milder alternative to LiAlH₄ for nitrile reduction. Common catalysts include Raney nickel, platinum oxide, or palladium on carbon.[3]
Experimental Protocol: Catalytic Hydrogenation to 4-amino-1-(3-chlorophenyl)butan-1-one
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Catalyst Addition: Add a catalytic amount of Raney nickel or Pd/C (typically 5-10% by weight).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.
-
Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Purification can be performed as described for the LiAlH₄ reduction.
Addition of Organometallic Reagents: A Route to Ketones
Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. This two-step process is a powerful method for carbon-carbon bond formation.[4]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (1.1 eq) in ether dropwise.
-
Reaction Execution: After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine salt.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography or distillation.
The Nitrile Group as a Linchpin in Heterocyclic Synthesis
The dual reactivity of the ketone and nitrile groups in 4-(3-chlorophenyl)-4-oxobutanenitrile makes it an excellent substrate for the synthesis of various heterocyclic systems.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that condenses a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[5] In the case of 4-(3-chlorophenyl)-4-oxobutanenitrile, the internal ketone and nitrile functionalities can participate in a modified Gewald-type reaction.
Conceptual Pathway for Gewald-type Reaction
Caption: Conceptual components for a Gewald aminothiophene synthesis.
Synthesis of Pyridine and Pyrimidine Derivatives
The activated methylene group and the nitrile functionality can participate in condensation reactions with various reagents to form substituted pyridines and pyrimidines, which are privileged scaffolds in medicinal chemistry.[6]
Experimental Protocol: Synthesis of a Substituted Pyridine
-
Reaction Setup: In a suitable solvent such as ethanol, combine 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq), an α,β-unsaturated aldehyde or ketone (1.0 eq), and ammonium acetate (excess).
-
Reaction Execution: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Data Summary and Validation
The successful execution of the described protocols relies on careful monitoring and characterization of the products. The following table provides expected spectroscopic data for the starting material, which is crucial for verifying its identity and purity before use.
| Spectroscopic Data for 4-(3-chlorophenyl)-4-oxobutanenitrile | |
| Infrared (IR) Spectroscopy (cm⁻¹) | |
| C≡N stretch | ~2250 |
| C=O stretch | ~1690 |
| Aromatic C-H stretch | ~3100-3000 |
| ¹H NMR Spectroscopy (δ, ppm) | |
| Aromatic protons | ~7.4-8.0 (m, 4H) |
| -CH₂-C=O | ~3.3 (t, 2H) |
| -CH₂-CN | ~2.8 (t, 2H) |
| ¹³C NMR Spectroscopy (δ, ppm) | |
| C=O | ~195 |
| Aromatic carbons | ~128-138 |
| C≡N | ~118 |
| -CH₂-C=O | ~35 |
| -CH₂-CN | ~15 |
Note: Predicted values based on typical chemical shifts for the respective functional groups. Actual values may vary depending on the solvent and experimental conditions.
Conclusion
The nitrile group in 4-(3-chlorophenyl)-4-oxobutanenitrile is a highly versatile functional handle that offers multiple avenues for synthetic elaboration. Its reactivity is predictably influenced by the adjacent ketone and the 3-chlorophenyl substituent, allowing for controlled transformations into amides, carboxylic acids, primary amines, and ketones. Furthermore, the molecule as a whole serves as a powerful precursor for the construction of complex heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the strategic application of this valuable building block in research and development.
References
- Benchchem. (2025). The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide.
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Benchchem. (2025). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Nitrile reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Azar Rostampoor, Abdolali Alizadeh. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558-14586.
-
ACS Omega. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Electrophilic and nucleophilic sites of "4-(3-chlorophenyl)-4-oxobutanenitrile"
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-(3-chlorophenyl)-4-oxobutanenitrile
Abstract
This technical guide provides a comprehensive analysis of the molecular reactivity of 4-(3-chlorophenyl)-4-oxobutanenitrile, a β-ketonitrile of significant interest in synthetic organic chemistry and medicinal chemistry. We will dissect the molecule's electronic architecture to identify its primary electrophilic and nucleophilic centers. This analysis is grounded in fundamental principles of chemical reactivity, including inductive and resonance effects, and serves as a predictive framework for its behavior in chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile reactivity of this scaffold in the design and synthesis of novel compounds.
Molecular Architecture and Electronic Landscape
4-(3-chlorophenyl)-4-oxobutanenitrile is a multi-functionalized organic molecule. Its structure is characterized by a 3-chlorophenyl group attached to a four-carbon chain containing both a ketone and a terminal nitrile group.[1] The interplay between these functional groups dictates the molecule's overall electronic distribution and, consequently, its chemical reactivity.
The key functional groups are:
-
Aryl Ketone: Comprises the 3-chlorophenyl ring and the carbonyl group (C=O). Aryl ketones are versatile intermediates in organic synthesis.[2] The carbonyl group is strongly electron-withdrawing.
-
Nitrile Group (-C≡N): A highly polar and electron-withdrawing functional group that influences the molecule's electronic properties and participates in a variety of transformations.[3][4]
-
Methylene Bridge (-CH₂-CH₂-): The carbons situated between the carbonyl and nitrile groups are of paramount importance. The carbon adjacent to the carbonyl group (the α-carbon) possesses enhanced acidity, a defining feature of β-ketonitriles.[5]
The electronic character of the molecule is shaped by a combination of inductive and resonance effects exerted by these groups.
Caption: Structure of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Identification of Electrophilic Centers (Electron-Poor Sites)
Electrophilic sites are electron-deficient atoms that are susceptible to attack by nucleophiles. In 4-(3-chlorophenyl)-4-oxobutanenitrile, several such centers exist due to the presence of electronegative atoms and electron-withdrawing groups.
Caption: Key nucleophilic centers and acidic protons.
Experimental Protocol: Base-Mediated Alkylation of the α-Carbon
The enhanced acidity of the α-protons provides a reliable synthetic handle. The formation of the nucleophilic enolate allows for the construction of new carbon-carbon bonds at this position. This protocol describes a general procedure for the α-alkylation, a cornerstone reaction for β-ketonitriles. [6] Objective: To demonstrate the nucleophilicity of the α-carbon by introducing an alkyl group.
Materials:
-
4-(3-chlorophenyl)-4-oxobutanenitrile
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu)) [7]* Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Quenching solution (e.g., saturated aqueous Ammonium Chloride (NH₄Cl))
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄))
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon to form the sodium enolate. The evolution of hydrogen gas is observed. The reaction is allowed to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., iodomethane, 1.2 eq) is added dropwise via syringe. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Causality: The nucleophilic enolate attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming the new C-C bond.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the α-alkylated product.
Computational Workflow for Reactivity Prediction
Modern computational chemistry provides powerful tools to visualize and quantify the reactive sites discussed. An Electrostatic Potential (ESP) map is particularly insightful.
Objective: To computationally generate an ESP map to visualize electron-rich and electron-poor regions of the molecule.
Caption: A typical workflow for generating an ESP map.
This computational analysis serves as a self-validating system for the theoretical principles outlined. The resulting map would visually confirm the intense electrophilic character (deep blue) at the carbonyl and nitrile carbons and the strong nucleophilic character (deep red) on the carbonyl oxygen.
Conclusion
4-(3-chlorophenyl)-4-oxobutanenitrile is a molecule with a rich and predictable reactivity profile governed by the electronic interplay of its constituent functional groups. Its primary electrophilic centers are the carbonyl carbon and the nitrile carbon, making it susceptible to a wide array of nucleophilic addition reactions. Conversely, its key nucleophilic potential resides in the lone pairs of the carbonyl oxygen and, more significantly, in the latent nucleophilicity of the α-carbon, which can be unmasked by deprotonation to form a powerful enolate nucleophile. Understanding this duality is critical for harnessing its synthetic potential in the development of complex molecular targets.
References
-
Fiveable. (n.d.). Aromatic Nitriles Definition. Retrieved from Fiveable. [Link]
-
Zhang, P., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Fiveable. (n.d.). Aryl Alkyl Ketones Definition. Retrieved from Fiveable. [Link]
-
Kiyokawa, K., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]
-
Wang, Q., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science. [Link]
-
Josh Osbourn. (2021). Reduction of Aryl Ketones. YouTube. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]
-
Quora. (2022). Which group will decide the position of an incoming electrophile for substitution if both ortho-para and meta directors are already present on benzene... Retrieved from Quora. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from MSU Chemistry. [Link]
-
ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from ResearchGate. [Link]
-
Wiley. (n.d.). How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. Retrieved from Dummies.com. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from NIH National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). 8.5: Substituent Effects in Substituted Aromatic Rings. Retrieved from Chemistry LibreTexts. [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from Oncotarget. [Link]
-
Hand Wavy Chemistry. (2025). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors. YouTube. [Link]
-
Journal of the American Chemical Society. (n.d.). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Retrieved from ACS Publications. [Link]
-
Chemistry LibreTexts. (2019). 7.1 Nucleophiles and Electrophiles. Retrieved from Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophiles and Electrophiles. YouTube. [Link]
-
PubChem. (n.d.). 4-Oxobutanenitrile. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Retrieved from Master Organic Chemistry. [Link]
-
PubChem. (n.d.). alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetonitrile. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Chlorophenyl)-4-oxobutyronitrile
Introduction: Strategic Importance of γ-Ketonitriles
The γ-ketonitrile moiety is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry and materials science. Compounds bearing this functional group exhibit a range of biological activities and serve as key building blocks for the synthesis of more complex molecular architectures. "4-(3-Chlorophenyl)-4-oxobutyronitrile" is of particular interest due to the presence of the 3-chlorophenyl group, a common substituent in pharmacologically active compounds that can influence metabolic stability and binding affinity. This document provides a comprehensive guide for the synthesis of this target molecule, commencing from 3-chlorobenzoyl chloride, intended for researchers and professionals in drug development and organic synthesis.
The synthetic strategy detailed herein follows a robust and well-documented two-step pathway, designed to be both reliable and scalable. The initial step involves a Friedel-Crafts acylation of a suitable substrate to construct the carbon skeleton of the molecule, yielding a γ-keto acid intermediate. This is followed by the conversion of the carboxylic acid functionality into the desired nitrile group. This approach was selected over a one-pot acylation with a nitrile-containing reagent due to the prevalence of established and reliable protocols for each of the individual steps, ensuring a higher probability of success and product purity.
Chemical Reaction Overview
The synthesis is accomplished through two primary stages:
-
Friedel-Crafts Acylation: The synthesis commences with the reaction of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-(chlorophenyl)-4-oxobutanoic acid isomers.[1] While the para-substituted isomer is generally the major product, the desired meta-substituted isomer, 4-(3-chlorophenyl)-4-oxobutanoic acid, is also formed and can be isolated through standard purification techniques.[2][3]
-
Nitrile Formation: The resulting carboxylic acid is then converted to the target γ-ketonitrile. This is achieved through a two-step sequence involving the formation of a primary amide, followed by dehydration. The carboxylic acid is first activated, for example with thionyl chloride, and then reacted with ammonia to yield 4-(3-chlorophenyl)-4-oxobutanamide. Subsequent dehydration of the amide using a suitable reagent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) affords the final product, this compound.[4][5][6]
Visualizing the Synthetic Workflow
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 4-(3-Chlorophenyl)-4-oxobutanoic Acid
This protocol details the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. It is crucial to use anhydrous reagents and solvents to prevent the deactivation of the aluminum chloride catalyst.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | (Starting Material) | ≥97% | Sigma-Aldrich | |
| Chlorobenzene | C₆H₅Cl | 112.56 | (Solvent/Reactant) | Anhydrous | Major Supplier | |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | (Reactant) | ≥99% | Major Supplier | |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (Catalyst) | ≥99% | Major Supplier | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Solvent) | Anhydrous | Major Supplier | |
| Concentrated HCl | HCl | 36.46 | (Workup) | 37% | Major Supplier | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | (Workup) | Saturated Sol. | Major Supplier | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | (Drying Agent) | Granular | Major Supplier |
Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or use chlorobenzene as both reactant and solvent. Cool the suspension to 0-5 °C in an ice-water bath.
-
Reagent Addition: To the stirred suspension, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylation: Add chlorobenzene (1.0 equivalent, if not used as solvent) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product, followed by a brine wash.
-
Isolation of Carboxylic Acid: Acidify the bicarbonate washings with concentrated HCl to precipitate the 4-(chlorophenyl)-4-oxobutanoic acid isomers. Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product will be a mixture of ortho, meta, and para isomers. The desired 4-(3-chlorophenyl)-4-oxobutanoic acid can be separated from the other isomers by fractional crystallization or column chromatography on silica gel.
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the synthesized γ-keto acid into the target γ-ketonitrile via an amide intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-(3-Chlorophenyl)-4-oxobutanoic Acid | C₁₀H₉ClO₃ | 212.63 | (Starting Material) | Purified | (From Part 1) | |
| Thionyl Chloride | SOCl₂ | 118.97 | (Reagent) | ≥99% | Major Supplier | |
| Concentrated Ammonium Hydroxide | NH₄OH | 35.04 | (Reagent) | 28-30% | Major Supplier | |
| Phosphorus Pentoxide | P₂O₅ | 141.94 | (Dehydrating Agent) | ≥98% | Major Supplier | |
| Toluene | C₇H₈ | 92.14 | (Solvent) | Anhydrous | Major Supplier |
Protocol:
Step 2a: Amide Formation
-
Acid Chloride Formation: In a round-bottom flask, reflux a solution of 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in toluene with thionyl chloride (1.5 equivalents) for 2-3 hours. The reaction should be performed in a fume hood.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Amination: Carefully add the crude acid chloride dropwise to a stirred solution of concentrated ammonium hydroxide in an ice bath.
-
Reaction and Isolation: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. Collect the precipitated 4-(3-chlorophenyl)-4-oxobutanamide by filtration, wash with cold water, and dry thoroughly.
Step 2b: Dehydration to Nitrile
-
Reaction Setup: In a dry flask, mix the 4-(3-chlorophenyl)-4-oxobutanamide (1.0 equivalent) with phosphorus pentoxide (P₂O₅) (1.5 equivalents) in an anhydrous solvent such as toluene.
-
Dehydration Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the amide by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.
Safety and Handling Precautions
-
3-Chlorobenzoyl Chloride: Corrosive and causes burns.[7] Reacts with water to release toxic gas.[7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous Aluminum Chloride: Reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment (glove box or under an inert atmosphere is recommended) and wear appropriate PPE.
-
Thionyl Chloride: Toxic, corrosive, and reacts with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.
-
Phosphorus Pentoxide: A powerful dehydrating agent and corrosive. Reacts vigorously with water. Avoid inhalation of dust and contact with skin and eyes.
-
Organic Solvents (DCM, Toluene): Volatile and flammable. Work in a well-ventilated fume hood and away from ignition sources.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | Liquid |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Solid |
| 4-(3-Chlorophenyl)-4-oxobutanoic Acid | C₁₀H₉ClO₃ | 212.63 | Solid |
| This compound | C₁₀H₈ClNO | 193.63 | Solid |
Conclusion
The protocols outlined in this document provide a comprehensive and reliable pathway for the synthesis of this compound from 3-chlorobenzoyl chloride. The two-step approach, involving a Friedel-Crafts acylation followed by conversion of the resulting carboxylic acid to a nitrile, is a well-established and adaptable method for obtaining the target compound. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to troubleshoot and optimize the synthesis for their specific applications.
References
-
TutorChase. How do you convert an amide to a nitrile? Available at: [Link]
-
Master Organic Chemistry. Dehydration of amides to give nitriles. Available at: [Link]
-
JoVE. Video: Preparation of Nitriles. Available at: [Link]
-
ACS Publications. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Available at: [Link]
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available at: [Link]
-
Homework.Study.com. An amide is formed from a carboxylic acid by a reaction with... Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
ResearchGate. 1-Pot conversion of a carboxylic acid to its derived nitrile via... Available at: [Link]
-
PubMed. A novel, general method for the synthesis of nitrile oxides: dehydration of O-silylated hydroxamic acids. Available at: [Link]
-
ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. Available at: [Link]
-
PubMed. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Available at: [Link]
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]
-
ResearchGate. THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION. Available at: [Link]
-
ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonyl Homologation and Degradation: A Guide to Functional Group Preparations. Available at: [Link]
-
PubChemLite. 4-(3-chlorophenyl)-4-oxobutanoic acid (C10H9ClO3). Available at: [Link]
-
Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. Available at: [Link]
-
YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available at: [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available at: [Link]
-
MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available at: [Link]
-
PubMed Central. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. Available at: [Link]
-
Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link]
- Google Patents. Process for the production of 3-oxonitriles.
-
Chemistry Steps. Nitriles to Ketones and Aldehydes. Available at: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. Video: Preparation of Nitriles [jove.com]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of β-(4-chlorobenzoyl)propionic Acid via Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride
Introduction: Strategic Insights into the Acylation of Deactivated Aromatic Systems
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] This application note provides a detailed protocol and scientific rationale for the acylation of chlorobenzene with succinic anhydride, a process yielding β-(4-chlorobenzoyl)propionic acid. This product is a valuable intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[3][4]
Chlorobenzene presents a unique challenge in Friedel-Crafts reactions. The chloro-substituent is deactivating due to its inductive electron-withdrawing effect, making the aromatic ring less nucleophilic than benzene.[5] However, through resonance, the chlorine atom donates lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions.[6] The steric hindrance at the ortho position generally favors the formation of the para isomer as the major product.[6][7] This protocol is optimized to maximize the yield of the desired β-(4-chlorobenzoyl)propionic acid.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[8][9] In this specific synthesis, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the succinic anhydride.
-
Formation of the Acylium Ion: The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion.[10][11]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion. This attack preferentially occurs at the para position due to the directing effect of the chlorine atom and reduced steric hindrance.[6] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Rearomatization: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[8][12]
-
Catalyst Complexation: It is a critical feature of Friedel-Crafts acylation that the product, an aryl ketone, is a Lewis base and readily forms a complex with the AlCl₃ catalyst.[1][12] This complexation deactivates the product towards further acylation, preventing polysubstitution, a common issue in Friedel-Crafts alkylation.[9][13] However, this also necessitates the use of stoichiometric or greater amounts of the Lewis acid catalyst.[1][12]
-
Work-up: The final product is liberated from the aluminum chloride complex by hydrolysis during the aqueous work-up.[12][14]
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the synthesis.
Figure 1: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for the synthesis of β-(4-chlorobenzoyl)propionic acid on a laboratory scale. Adherence to safety precautions is paramount due to the corrosive and moisture-sensitive nature of the reagents.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Chlorobenzene | 112.56 | 56.3 g (51 mL) | 0.50 | Dry, freshly distilled |
| Succinic Anhydride | 100.07 | 25.0 g | 0.25 | Finely powdered, dried |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 75.0 g | 0.56 | Finely powdered |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous, as solvent |
| Hydrochloric Acid (HCl) | 36.46 | ~150 mL (conc.) | - | For work-up |
| Deionized Water | 18.02 | As needed | - | For work-up and washing |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Reflux condenser with a gas outlet to a trap (e.g., mineral oil bubbler)
-
Dropping funnel (250 mL)
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Separatory funnel (1 L)
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Büchner funnel and filter flask
-
pH paper
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas trap, and a stopper. Charge the flask with chlorobenzene (51 mL, 0.50 mol), succinic anhydride (25.0 g, 0.25 mol), and anhydrous dichloromethane (200 mL).
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. With vigorous stirring, add anhydrous aluminum chloride (75.0 g, 0.56 mol) in small portions over 30-45 minutes. The addition is exothermic, and hydrogen chloride gas will be evolved. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (40-45 °C) using a heating mantle for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Cautiously and slowly, quench the reaction by adding crushed ice (approx. 200 g) portion-wise, followed by the slow addition of concentrated hydrochloric acid (150 mL). This will decompose the aluminum chloride complex and should be performed in a well-ventilated fume hood.
-
Work-up and Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all organic layers and wash sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution. Finally, wash with 100 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is β-(4-chlorobenzoyl)propionic acid.[15]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane or ethanol and water, to yield a white to off-white crystalline solid. The typical melting point is 128-130 °C.
Safety and Troubleshooting
-
Safety: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction evolves HCl gas, which is toxic and corrosive; therefore, the entire procedure must be conducted in a fume hood.
-
Troubleshooting:
-
Low Yield: Insufficiently dried reagents or glassware can deactivate the AlCl₃ catalyst. Ensure all materials are scrupulously dry.
-
Incomplete Reaction: The reaction time may need to be extended. Monitor by TLC until the starting material is consumed.
-
Formation of Side Products: The primary side product is the ortho isomer. Purification by recrystallization is typically sufficient to isolate the desired para product.
-
Applications in Drug Development
β-(4-chlorobenzoyl)propionic acid and its derivatives are important precursors in medicinal chemistry.[3] The aryl propionic acid moiety is a common structural feature in many NSAIDs.[4] The chloro- and propionic acid functionalities provide handles for further chemical modifications to synthesize more complex molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[3][4][16]
References
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
-
Doc Brown's Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. Available at: [Link]
-
ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. Available at: [Link]
-
Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
Organic Syntheses. β-BENZOYLPROPIONIC ACID. Available at: [Link]
-
Chemguide. friedel-crafts acylation of benzene. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Available at: [Link]
-
Scribd. Friedel Crafts Acylation. Available at: [Link]
-
PubMed. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Available at: [Link]
-
CAS Common Chemistry. 3-(4-Chlorobenzoyl)propionic acid. Available at: [Link]
-
PubChem. 3-(4-Chlorobenzoyl)propionic acid. Available at: [Link]
-
MDPI. (2023). Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Available at: [Link]
-
Patsnap. (2025). Propionic Acid's Influence on Pharmaceutical Advancements. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]
-
ResearchGate. Synthetic route followed for the synthesis of propionic acid derivatives. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate [ajgreenchem.com]
Step-by-step protocol for "4-(3-chlorophenyl)-4-oxobutanoic acid" preparation
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid. This compound is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The core of this synthesis is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, a robust and well-established method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[2] This reaction is pivotal in the synthesis of aryl ketones, which are versatile precursors in medicinal chemistry and materials science. The synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid utilizes chlorobenzene and succinic anhydride as starting materials in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3] The chlorine substituent on the benzene ring is an ortho-para directing group, however, the para-product is generally favored to minimize steric hindrance.[4][5][6]
Reaction Mechanism and Principles
The Friedel-Crafts acylation of chlorobenzene with succinic anhydride proceeds through a well-defined electrophilic aromatic substitution mechanism.[1][2]
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a highly reactive acylium ion intermediate.[2][7] This species is resonance-stabilized.[2]
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion.[2] This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring.[2][8]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[2][8] This step also regenerates the Lewis acid catalyst, although in practice, a stoichiometric amount is often required as the catalyst complexes with the product.[1][8]
-
Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex formed with the ketone product and to isolate the desired 4-(3-chlorophenyl)-4-oxobutanoic acid.[8][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier |
| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous | Sigma-Aldrich |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | ≥99% | Sigma-Aldrich |
| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, Powdered | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | J.T. Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | - | - |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
Safety Precautions: This procedure involves hazardous materials.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous aluminum chloride is corrosive and reacts violently with water.[3][9][10] Handle it with extreme care in a dry environment. Dichloromethane is a volatile and suspected carcinogen.[3][9] Hydrochloric acid is corrosive and can cause severe burns.[11]
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup Assemble a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Reagent Charging To the reaction flask, add 150 mL of anhydrous dichloromethane. With vigorous stirring, carefully add 30.0 g (0.225 mol) of powdered anhydrous aluminum chloride in portions. The addition is exothermic.
Step 3: Cooling Cool the resulting suspension to 0-5 °C using an ice bath.
Step 4: Addition of Succinic Anhydride Dissolve 20.0 g (0.200 mol) of succinic anhydride in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
Step 5: Addition of Chlorobenzene After the complete addition of succinic anhydride, add 22.5 g (20.4 mL, 0.200 mol) of anhydrous chlorobenzene to the dropping funnel. Add the chlorobenzene dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 10 °C.
Step 6: Reaction Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for dichloromethane) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 7: Quenching After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[9] Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.[9]
Step 8: Extraction Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[9]
Step 9: Washing Combine the organic layers and wash with 100 mL of a saturated sodium bicarbonate solution, followed by 100 mL of brine.[9]
Step 10: Drying and Filtration Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
Step 11: Solvent Removal Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.[9]
Step 12: Purification The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Results and Characterization
The successful synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid should yield a white to off-white crystalline solid.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| Melting Point | 135-138 °C |
| Expected Yield | 60-75% |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.90 (t, J = 1.8 Hz, 1H), 7.82 (dt, J = 7.7, 1.3 Hz, 1H), 7.50 (t, J = 7.9 Hz, 1H), 7.42 (ddd, J = 8.1, 2.2, 1.1 Hz, 1H), 3.30 (t, J = 6.6 Hz, 2H), 2.85 (t, J = 6.6 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 205.5, 196.2, 137.9, 135.0, 133.1, 129.9, 128.2, 126.2, 33.5, 28.1.
-
FT-IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1685 (C=O stretch of ketone), 1590, 1470 (C=C aromatic stretch).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or wet aluminum chloride.- Incomplete reaction.- Poor quality reagents. | - Use fresh, anhydrous aluminum chloride.- Ensure anhydrous conditions throughout the setup.[9]- Increase reaction time or temperature and monitor by TLC.- Use purified starting materials. |
| Formation of Multiple Products | - Polysubstitution, although less common in acylation.- Isomer formation (ortho- and para-). | - Use a 1:1 stoichiometry of reactants.- The para-isomer is typically the major product due to sterics.[4][5] Purification by recrystallization should separate isomers. |
| Oily Product/Failure to Crystallize | - Presence of impurities.- Incomplete removal of solvent. | - Ensure complete quenching and washing steps.- Perform thorough drying of the final product under vacuum.- Attempt purification using column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently obtain the desired product in good yield and purity. The mechanistic insights and troubleshooting guide further support the successful execution of this important synthetic transformation.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
4-(3-chlorophenyl)-4-oxobutanoic acid (C10H9ClO3). (n.d.). PubChem. Retrieved from [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube. Retrieved from [Link]
-
The major product formed in the Friedel-Craft acylation of chlorobenzene is. (n.d.). Allen. Retrieved from [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1968). Journal of the Chemical Society C: Organic. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Note: A Validated Protocol for the Chemoselective Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
Abstract
The conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the nitrile group serves as a versatile precursor for various nitrogen-containing heterocycles and other functional groups.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile from 4-(3-chlorophenyl)-4-oxobutanoic acid. The presence of a ketone and a stable aryl chloride moiety in the substrate necessitates a chemoselective approach. The described method proceeds via the formation of a primary amide intermediate, followed by dehydration. We explain the rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and discuss process validation and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable and scalable method for this transformation.
Introduction and Synthetic Strategy
The target molecule, 4-(3-chlorophenyl)-4-oxobutanenitrile, is a functionalized building block of interest in medicinal chemistry. Its synthesis from the corresponding carboxylic acid presents a common challenge: performing a functional group transformation without affecting other sensitive groups in the molecule. Direct conversion of carboxylic acids to nitriles often requires harsh conditions or specialized catalysts that may not be compatible with the ketone functionality.[3][4]
Therefore, a robust and widely-used strategy involves a two-step sequence:
-
Amidation: The carboxylic acid is first converted into the corresponding primary amide.
-
Dehydration: The primary amide is subsequently dehydrated to yield the target nitrile.[2][5]
This pathway is advantageous due to the high yields, mild conditions for the final step, and the stability of the amide intermediate, which can often be isolated and purified. This note focuses on an optimized protocol for this sequence, beginning with the activation of the carboxylic acid to an acid chloride, followed by amidation and subsequent dehydration using a common phosphorus-based reagent.
Figure 1: General two-step pathway for converting the carboxylic acid to the nitrile.
Mechanistic Considerations and Reagent Selection
2.1. Step 1: Carboxylic Acid to Primary Amide The conversion of the carboxylic acid to the primary amide is most efficiently achieved by first activating the carboxylic acid. The use of thionyl chloride (SOCl₂) is a cost-effective and standard method to convert the carboxylic acid into a highly reactive acid chloride intermediate. This intermediate is not typically isolated but is reacted in situ with an ammonia source. Concentrated ammonium hydroxide serves as an excellent, readily available source of ammonia for this nucleophilic acyl substitution, rapidly forming the stable primary amide.
2.2. Step 2: Amide Dehydration The dehydration of primary amides to nitriles is a classic transformation with numerous available reagents.[2] Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[5][6][7]
-
Phosphorus Oxychloride (POCl₃): This reagent is a strong dehydrating agent that reacts with the amide oxygen, converting the hydroxyl group into a good leaving group. A subsequent base-assisted elimination yields the nitrile. It is generally effective and leads to clean reactions.
-
Phosphorus Pentoxide (P₄O₁₀): A powerful and aggressive solid dehydrating agent. While effective, its heterogeneous nature can sometimes lead to workup complications.[5]
-
Trifluoroacetic Anhydride (TFAA): Offers milder, non-acidic conditions, which can be beneficial for sensitive substrates.[6]
For this specific substrate, which is relatively robust, phosphorus oxychloride (POCl₃) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile provides an excellent balance of reactivity, cost-effectiveness, and ease of handling.
Detailed Experimental Protocols
This section provides a complete, step-by-step guide for the synthesis.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazard Summary |
| 4-(3-chlorophenyl)-4-oxobutanoic acid | C₁₀H₉ClO₃ | 212.63 | 63435-08-5 | Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator, Reacts violently with water |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Health hazard |
| Ammonium hydroxide (28-30%) | NH₄OH | 35.04 | 1336-21-6 | Corrosive, Environmental hazard |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive, Toxic, Reacts violently with water |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Health hazard, Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Not hazardous |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Not hazardous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Not hazardous |
Safety Precautions: All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water; handle with extreme care.
3.2. Protocol Part A: Synthesis of 4-(3-chlorophenyl)-4-oxobutanamide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-chlorophenyl)-4-oxobutanoic acid (10.6 g, 50.0 mmol).
-
Add 100 mL of toluene, followed by the slow, dropwise addition of thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solution should become clear.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess toluene and thionyl chloride, yielding the crude acid chloride as a viscous oil.
-
In a separate 500 mL beaker, place 100 mL of concentrated ammonium hydroxide solution and cool it in an ice-water bath.
-
Slowly and carefully add the crude acid chloride dropwise to the cold, stirred ammonium hydroxide solution. A thick white precipitate will form immediately.
-
After the addition is complete, continue stirring the mixture for 1 hour, allowing it to warm to room temperature.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the white solid under vacuum to a constant weight to yield 4-(3-chlorophenyl)-4-oxobutanamide. (Expected yield: 85-95%).
3.3. Protocol Part B: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-(3-chlorophenyl)-4-oxobutanamide (8.5 g, 40.0 mmol) from Part A.
-
Add 80 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice-water bath and slowly add phosphorus oxychloride (5.6 mL, 60.0 mmol, 1.5 eq) dropwise. An exothermic reaction may be observed.
-
After the addition, remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to room temperature and then very carefully pour it onto 400 g of crushed ice in a large beaker with vigorous stirring.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to yield 4-(3-chlorophenyl)-4-oxobutanenitrile as a solid. (Expected yield: 75-90%).
Figure 2: Detailed experimental workflow for the two-step synthesis.
Results and Process Validation
To ensure the robustness of the dehydration step, a comparative analysis of different dehydrating agents can be performed. The following table presents hypothetical data based on typical outcomes for such reactions, illustrating a potential optimization study.
Table 1: Hypothetical Optimization of Amide Dehydration Conditions
| Entry | Dehydrating Agent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* | Purity (%)** |
| 1 | POCl₃ (1.5) | DMF | 80 | 4 | 86 | >98 |
| 2 | P₂O₅ (2.0) | Toluene | 110 | 6 | 78 | 95 |
| 3 | SOCl₂ (2.0) | Dioxane | 100 | 5 | 81 | 97 |
| 4 | TFAA (2.0) / Et₃N (3.0) | CH₂Cl₂ | 25 | 12 | 89 | >98 |
*Isolated yield after purification. **Purity determined by HPLC analysis.
Discussion: As the hypothetical data suggests, the POCl₃/DMF system (Entry 1) provides a high yield and excellent purity under controlled heating. While the TFAA/Et₃N system (Entry 4) can also give high yields at room temperature, it is significantly more expensive, making POCl₃ a more practical choice for scale-up operations.[6] The solid P₂O₅ (Entry 2) can result in slightly lower yields and purity, potentially due to the heterogeneous reaction conditions.[5] The choice of POCl₃ in the primary protocol is therefore validated as a cost-effective and high-yielding method.
Troubleshooting
-
Low Yield in Step A (Amidation): This may be due to incomplete conversion to the acid chloride or hydrolysis of the acid chloride before reacting with ammonia. Ensure the starting acid is dry and that the removal of excess thionyl chloride is thorough. The addition to ammonium hydroxide should be done efficiently.
-
Low Yield in Step B (Dehydration): The primary amide must be completely dry. Water will consume the dehydrating agent. If the reaction stalls, a small additional charge of POCl₃ may be required.
-
Formation of Side Products: Overheating or prolonged reaction times during dehydration can lead to decomposition. Adherence to the recommended temperature and monitoring by TLC is crucial. The aqueous workup, particularly the wash with sodium bicarbonate, is essential to remove any acidic impurities.
Conclusion
This application note details a validated and reliable two-step protocol for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile from its carboxylic acid precursor. The method is chemoselective, proceeding through a stable amide intermediate, and utilizes common, cost-effective reagents. The provided step-by-step instructions, process validation discussion, and troubleshooting guide are designed to enable researchers to successfully implement this important transformation in their own laboratories.
References
-
Amide to Nitrile - Common Conditions. Organic Chemistry Data. [Link]
-
Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Advanced Synthesis & Catalysis, 365(1), 37-44. [Link]
-
A new efficient method for one‐pot conversions of aryl carboxylic acids into nitriles without solvent. Journal of Chemical Technology & Biotechnology, 83(10), 1424-1427. [Link]
-
More efficient methods to convert carboxylic acids to nitriles. ResearchGate. [Link]
-
Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. Communications Chemistry, 4(1), 1-8. [Link]
-
Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728-731. [Link]
-
A Facile and Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids. ResearchGate. [Link]
-
Preparation of Nitriles. Chemistry LibreTexts. [Link]
-
Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 8255-8261. [Link]
-
1-Pot conversion of a carboxylic acid to its derived nitrile via Pd-catalyzed dehydration. ResearchGate. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Video: Preparation of Nitriles. JoVE. [Link]
- US Patent 3948968A - Preparation of nitriles
-
A Novel System for the Synthesis of Nitriles from Carboxylic Acids. ResearchGate. [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 17(10), 12096-12106. [Link]
Sources
- 1. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. US3948968A - Preparation of nitriles from carboxylic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 7. Video: Preparation of Nitriles [jove.com]
Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile, a potentially valuable building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process, commencing with the Friedel-Crafts acylation of chlorobenzene to generate a key carboxylic acid intermediate, which is subsequently converted to the target nitrile. This application note offers a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and essential safety and characterization information.
Introduction
4-Oxobutanenitrile derivatives are significant scaffolds in organic synthesis due to their dual functionality, incorporating both a ketone and a nitrile group. These functionalities serve as versatile handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures. The presence of a 3-chlorophenyl moiety introduces specific steric and electronic properties that can be exploited in the design of novel pharmaceutical agents and functional materials. This protocol outlines a reliable and adaptable method for the preparation of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Principle of the Reaction
The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile is accomplished through a two-step reaction sequence:
-
Friedel-Crafts Acylation: The initial step involves the electrophilic aromatic substitution reaction between chlorobenzene and succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the intermediate, 4-(3-chlorophenyl)-4-oxobutanoic acid. The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich chlorobenzene ring.
-
Nitrile Formation: The resulting carboxylic acid is then converted to the target nitrile. A common and effective method for this transformation is a two-step, one-pot procedure involving the formation of a primary amide, followed by dehydration. The carboxylic acid is first activated, often by conversion to an acid chloride, and then reacted with ammonia to form 4-(3-chlorophenyl)-4-oxobutanamide. Subsequent dehydration of the amide, using a suitable dehydrating agent, yields the final product, 4-(3-chlorophenyl)-4-oxobutanenitrile.
Experimental Protocols
Part 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane to the flask.
-
In a separate beaker, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Transfer the succinic anhydride solution to the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride.
-
After the addition is complete, add chlorobenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3-chlorophenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization.
Diagram of the Experimental Workflow for Part 1
Caption: Workflow for the synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid.
Part 2: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
Materials:
-
4-(3-chlorophenyl)-4-oxobutanoic acid (from Part 1)
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Concentrated ammonium hydroxide (NH₄OH)
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Place 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in a round-bottom flask.
-
Add an excess of thionyl chloride (2-3 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, cool concentrated ammonium hydroxide in an ice bath.
-
Carefully add the crude acid chloride dropwise to the stirred ammonium hydroxide solution.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid (4-(3-chlorophenyl)-4-oxobutanamide) by filtration, wash with cold water, and dry.
-
To a flask containing the dried amide, add a dehydrating agent such as phosphorus pentoxide (1.5 eq).
-
Heat the mixture under vacuum to effect dehydration and distill the product. Alternatively, the dehydration can be carried out in a suitable solvent with a dehydrating agent.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Quantitative Data
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| Chlorobenzene | C₆H₅Cl | 112.56 | 1.1 eq |
| Succinic anhydride | C₄H₄O₃ | 100.07 | 1.0 eq |
| Aluminum chloride | AlCl₃ | 133.34 | 1.2 eq |
| 4-(3-chlorophenyl)-4-oxobutanoic acid | C₁₀H₉ClO₃ | 212.63 | - |
| Thionyl chloride | SOCl₂ | 118.97 | 2-3 eq |
| 4-(3-chlorophenyl)-4-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | - |
Characterization of 4-(3-chlorophenyl)-4-oxobutanenitrile
Due to the limited availability of published data for this specific compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.90-7.40 (m, 4H, Ar-H)
-
δ 3.30 (t, 2H, -CO-CH₂-)
-
δ 2.80 (t, 2H, -CH₂-CN)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 196.0 (C=O)
-
δ 135.0, 133.0, 129.0, 127.0 (Ar-C)
-
δ 118.0 (CN)
-
δ 35.0 (-CO-CH₂-)
-
δ 15.0 (-CH₂-CN)
-
-
IR (KBr, cm⁻¹):
-
~3050 (Ar C-H stretch)
-
~2250 (C≡N stretch)
-
~1690 (Ar-C=O stretch)
-
~1580, 1470 (Ar C=C stretch)
-
~800 (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 193 (M⁺), 195 ([M+2]⁺), 139, 111
-
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thionyl chloride is toxic and corrosive. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Chlorobenzene is a flammable liquid and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care and appropriate PPE.
-
The reactions should be carried out in a well-ventilated fume hood at all times.
References
-
PubChem Compound Summary for CID 2757828, 4-(3-chlorophenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
Friedel-Crafts Acylation. In Organic Chemistry Portal. [Link]
-
Nitrile Synthesis. In Organic Chemistry Portal. [Link]
- Shridhar, D. R., et al. (1981). Synthesis and anthelmintic activity of some new 3-aroyl-4-aryl-2-thioxo-1,3-thiazolines. Indian Journal of Chemistry - Section B, 20B(5), 411-413.
- Olah, G. A. (Ed.). (1963).
Mastering the Purification of 4-(3-chlorophenyl)-4-oxobutanenitrile: A Guide to Recrystallization Techniques
For Immediate Release
This application note provides a comprehensive guide to the recrystallization of 4-(3-chlorophenyl)-4-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the principles, solvent selection strategies, and step-by-step protocols for achieving high purity of the target compound.
Introduction to the Purification Challenge
The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development and manufacturing. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2] This guide focuses on establishing robust recrystallization protocols for 4-(3-chlorophenyl)-4-oxobutanenitrile.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 4-(3-chlorophenyl)-4-oxobutanenitrile | N/A |
| Molecular Formula | C₁₀H₈ClNO | [3] |
| Molecular Weight | 193.63 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| CAS Number | 116332-65-1 (for the related aldehyde) | [4] |
The Science of Recrystallization: A Primer
Recrystallization is a purification process that relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[5] The core steps of a successful recrystallization are:
-
Solvent Selection : Choosing an appropriate solvent or solvent system is the most critical step.[6]
-
Dissolution : Dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[7]
-
Filtration (optional) : If insoluble impurities are present, a hot filtration step is performed.
-
Crystallization : Allowing the hot, saturated solution to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases.[6]
-
Isolation : Collecting the purified crystals by vacuum filtration.[5]
-
Washing : Rinsing the crystals with a small amount of cold solvent to remove any adhering impurities.[7]
-
Drying : Removing the residual solvent from the purified crystals.
The success of this technique hinges on the impurities being either much more soluble in the solvent at all temperatures or significantly less soluble than the compound of interest.
Strategic Solvent Selection
The ideal recrystallization solvent for 4-(3-chlorophenyl)-4-oxobutanenitrile should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out".[6]
-
The solvent should not react with the compound.[8]
-
It should be volatile enough to be easily removed from the crystals.
Based on the structure of 4-(3-chlorophenyl)-4-oxobutanenitrile, which contains a polar ketone and nitrile group, as well as a less polar aromatic ring, suitable solvents would likely be of intermediate polarity. Alcohols such as ethanol and isopropanol are often good starting points for compounds with such functional groups.[9] Mixed solvent systems, such as ethanol-water, can also be highly effective.[10]
Workflow for Solvent Selection:
Caption: A logical workflow for selecting an appropriate recrystallization solvent.
Detailed Recrystallization Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization with Ethanol
This protocol is recommended as a starting point, given the polarity of the target molecule.
Materials:
-
Crude 4-(3-chlorophenyl)-4-oxobutanenitrile
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Watch glass
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-(3-chlorophenyl)-4-oxobutanenitrile in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add hot ethanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol and Water
This method is useful if the compound is too soluble in ethanol, even at low temperatures.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization solvent).
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[7] |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound. - The rate of cooling is too fast. - High concentration of impurities. | - Reheat the solution and add more solvent. - Allow the solution to cool more slowly. - Consider a preliminary purification step if the material is very impure. |
| Low recovery of crystals | - Too much solvent was used. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent. - Use a minimal amount of ice-cold solvent for washing. - Ensure the funnel and receiving flask are pre-heated for hot filtration. |
Conclusion
The recrystallization protocols detailed in this application note provide a robust framework for the purification of 4-(3-chlorophenyl)-4-oxobutanenitrile. By systematically approaching solvent selection and carefully controlling the crystallization process, researchers can achieve high-purity material essential for downstream applications in drug discovery and development. It is recommended to perform small-scale trials to determine the optimal solvent system and conditions before proceeding to a larger scale.
References
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
West, J. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]
-
Wadsworth Publishing. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). 4. Crystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxobutanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of nitriles and alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-oxo- (CAS 3515-93-3). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The reductive deaminative conversion of nitriles to alcohols using para-formaldehyde in aqueous solution. Catalysis Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemsrc. (2025, September 7). 4-(3-chlorophenyl)-4-oxobutanal. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxobutyronitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 4-(4-Chlorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(3-chlorophenyl)-4-oxobutanal | CAS#:116332-65-1 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. quora.com [quora.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Synthesis of 5-Amino-3-(3-chlorophenyl)pyrazole Derivatives: An Application Guide Utilizing 4-(3-chlorophenyl)-4-oxobutanenitrile
Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This five-membered heterocyclic motif is a privileged scaffold, featuring prominently in a diverse array of therapeutic agents with applications spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic activities.[1][2][4][5] The remarkable versatility of the pyrazole ring system stems from its unique electronic properties and the spatial orientation of its substituents, which allow for fine-tuning of its biological activity. The strategic synthesis of novel pyrazole derivatives, therefore, remains a highly active and compelling area of research for drug discovery and development professionals.
This application note provides a comprehensive guide to the synthesis of 5-amino-3-(3-chlorophenyl)pyrazole derivatives, employing 4-(3-chlorophenyl)-4-oxobutanenitrile as a key starting material. This β-ketonitrile is a particularly advantageous precursor due to the presence of two reactive sites—a ketone and a nitrile group—perfectly poised for cyclocondensation with hydrazine and its derivatives.[6] The resulting 5-aminopyrazole scaffold is a versatile intermediate, amenable to further functionalization to generate libraries of novel compounds for biological screening.
Core Synthetic Strategy: The Cyclocondensation of a β-Ketonitrile with Hydrazine
The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6] This reaction proceeds through a well-established mechanism involving two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, 4-(3-chlorophenyl)-4-oxobutanenitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization results in the formation of the five-membered pyrazole ring, yielding the desired 5-aminopyrazole derivative.
The general workflow for this synthetic approach is depicted in the diagram below:
Caption: General experimental workflow for the synthesis of 5-aminopyrazole derivatives.
Detailed Experimental Protocol
This protocol outlines the synthesis of 5-amino-3-(3-chlorophenyl)-1H-pyrazole from 4-(3-chlorophenyl)-4-oxobutanenitrile and hydrazine hydrate.
Materials:
-
4-(3-chlorophenyl)-4-oxobutanenitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (10 mmol, 1.93 g) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. Following the addition of hydrazine hydrate, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation and Filtration: Pour the concentrated reaction mixture into a beaker containing ice-cold water (100 mL). The crude product should precipitate as a solid. Stir the suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
-
Characterization: The structure and purity of the final product, 5-amino-3-(3-chlorophenyl)-1H-pyrazole, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Reaction Parameter Optimization
The efficiency and yield of the pyrazole synthesis can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Conditions | Rationale and Notes |
| Molar Ratio (Hydrazine:Ketonitrile) | 1.1:1 to 1.5:1 | A slight excess of hydrazine is often used to ensure complete consumption of the starting β-ketonitrile. |
| Solvent | Ethanol, Methanol, Acetic Acid | Alcohols are commonly used as they are good solvents for the reactants and facilitate the reaction. Acetic acid can serve as both a solvent and a catalyst. |
| Catalyst | Glacial Acetic Acid, Piperidine | A catalytic amount of acid or base can accelerate both the hydrazone formation and the subsequent cyclization. |
| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature, but heating to reflux significantly reduces the reaction time. |
| Reaction Time | 2 - 12 hours | The optimal reaction time should be determined by monitoring the reaction's progress using TLC. |
Mechanistic Insight
A deeper understanding of the reaction mechanism allows for more informed optimization and troubleshooting.
Caption: Reaction mechanism for pyrazole synthesis from a β-ketonitrile.
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of 5-aminopyrazole derivatives from β-ketonitriles like 4-(3-chlorophenyl)-4-oxobutanenitrile is a robust and highly adaptable method for generating compounds of significant medicinal interest. The protocol detailed herein provides a solid foundation for researchers to produce these valuable scaffolds. By understanding the underlying mechanism and key reaction parameters, scientists can further optimize and adapt this methodology to create diverse libraries of pyrazole derivatives for the discovery of new therapeutic agents.
References
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][1][3]
-
Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][6][7]
-
Bhat, M. A., et al. (2021). Pyrazole and its Derivatives: Chemistry and Biological Importance. Journal of Chemistry, 2021, 6633833. [Link][5]
-
Kumar, V., et al. (2013). Pharmacological Significance of Pyrazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 3(4), 177-185. [Link][4]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 4-(3-chlorophenyl)-4-oxobutanenitrile in the Preparation of Indole Analogs: A Technical Guide for Researchers
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-(3-chlorophenyl)-4-oxobutanenitrile as a versatile precursor for a variety of valuable indole analogs. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details two primary, robust synthetic strategies for the conversion of 4-(3-chlorophenyl)-4-oxobutanenitrile into functionalized indoles: the classic Fischer indole synthesis and a potent intramolecular oxidative cyclization.
For each methodology, a theoretical background, detailed experimental protocols, mechanistic insights, and expected outcomes are provided. This guide is designed to be a practical resource, enabling researchers to not only replicate these procedures but also to adapt and innovate upon them for the synthesis of novel indole-based compounds in drug discovery programs.
The Fischer Indole Synthesis: A Classic Route to 2,3-Disubstituted Indoles
The Fischer indole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[4][5] 4-(3-chlorophenyl)-4-oxobutanenitrile, being a ketone, is an excellent substrate for this transformation, leading to the formation of indole-2-acetonitrile derivatives.
Theoretical Framework and Regioselectivity
The reaction of 4-(3-chlorophenyl)-4-oxobutanenitrile with a substituted phenylhydrazine will initially form a phenylhydrazone. Under acidic conditions, this intermediate undergoes a[6][6]-sigmatropic rearrangement, followed by the loss of ammonia to yield the aromatic indole ring.[5]
A key consideration for unsymmetrical ketones like 4-(3-chlorophenyl)-4-oxobutanenitrile is regioselectivity. The initial tautomerization to the enehydrazine can occur on either side of the carbonyl group. In this case, tautomerization involving the methylene group adjacent to the nitrile is sterically and electronically favored, leading predominantly to the formation of a 3-(3-chlorophenyl)-1H-indole-2-acetonitrile derivative. The use of specific acid catalysts, such as Eaton's reagent (P₂O₅/MeSO₃H), can further enhance this regioselectivity.[7]
Experimental Protocol: Synthesis of 3-(3-chlorophenyl)-1H-indole-2-acetonitrile
This protocol is a generalized procedure based on established Fischer indole synthesis methodologies.[8] Researchers should optimize conditions for their specific substituted phenylhydrazines.
Materials:
-
4-(3-chlorophenyl)-4-oxobutanenitrile
-
Phenylhydrazine hydrochloride (or a substituted analog)
-
Glacial acetic acid
-
Ethanol (95%)
-
Sodium hydroxide (1 M solution)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-chlorophenyl)-4-oxobutanenitrile (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in glacial acetic acid.
-
Cyclization: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 6 hours depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(3-chlorophenyl)-1H-indole-2-acetonitrile.
Table 1: Representative Reaction Parameters for Fischer Indole Synthesis
| Parameter | Value/Condition | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a Brønsted acid catalyst. |
| Catalyst | Acetic Acid (intrinsic), or optional addition of ZnCl₂, PPA | Brønsted or Lewis acids are required to catalyze the rearrangement.[4] |
| Temperature | Reflux | Elevated temperatures are typically necessary to overcome the activation energy of the[6][6]-sigmatropic rearrangement.[6] |
| Reactant Ratio | Phenylhydrazine (slight excess) | A slight excess of the hydrazine ensures complete consumption of the ketone. |
Mechanistic Pathway
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process.
Caption: Fischer Indole Synthesis Workflow.
Intramolecular Oxidative Cyclization: A Modern Approach to Indolinones
An alternative and powerful strategy for the synthesis of indole analogs from γ-ketonitriles involves an intramolecular cyclization. While direct cyclization of 4-(3-chlorophenyl)-4-oxobutanenitrile is challenging, a related precursor, 4-(2-amino-5-chlorophenyl)-4-oxobutanenitrile, can be readily cyclized to form a 2-(3-oxoindolin-2-ylidene)acetonitrile derivative. This approach is particularly valuable for accessing indolinone cores, which are prevalent in many biologically active compounds. A facile and highly efficient method for this transformation has been reported, operating via a nucleophilic intramolecular cyclization coupled with an oxidation step.[1][5]
Theoretical Framework
This methodology relies on the nucleophilic attack of an aniline nitrogen onto the ketone carbonyl, followed by dehydration and oxidation to form the conjugated indolinone system. The presence of a base is crucial to facilitate the initial cyclization, and an oxidant is required for the final aromatization step. Dimethyl sulfoxide (DMSO) can conveniently serve as both the solvent and the oxidant at elevated temperatures.[1][5]
Experimental Protocol: Synthesis of 2-(5-chloro-3-oxoindolin-2-ylidene)acetonitrile
This protocol is adapted from the synthesis of analogous 2-(3-oxoindolin-2-ylidene)acetonitriles.[1][5] The synthesis of the starting material, 4-(2-amino-5-chlorophenyl)-4-oxobutanenitrile, from 4-(3-chlorophenyl)-4-oxobutanenitrile would require an initial nitration and subsequent reduction of the phenyl ring, a common synthetic sequence.
Materials:
-
4-(2-amino-5-chlorophenyl)-4-oxobutanenitrile
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, mix 4-(2-amino-5-chlorophenyl)-4-oxobutanenitrile (1.0 eq) and potassium hydroxide (4.0 eq) in DMSO.
-
Cyclization and Oxidation: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, and a color change is often observed. The reaction is typically complete within 30-60 minutes.
-
Quenching: Add acetic acid to the reaction mixture to quench the reaction and precipitate the product.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 2-(5-chloro-3-oxoindolin-2-ylidene)acetonitrile.
Table 2: Key Parameters for Intramolecular Oxidative Cyclization
| Parameter | Value/Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | Facilitates the deprotonation of the aniline and promotes the intramolecular cyclization.[1] |
| Solvent/Oxidant | Dimethyl Sulfoxide (DMSO) | Acts as both the reaction solvent and the oxidant for the final aromatization step.[1][5] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Quenching Agent | Acetic Acid | Neutralizes the base and aids in the precipitation of the product. |
Mechanistic Pathway
The intramolecular cyclization proceeds through a base-mediated condensation followed by oxidation.
Caption: Intramolecular Oxidative Cyclization Workflow.
Application Notes for Drug Discovery
The indole analogs accessible from 4-(3-chlorophenyl)-4-oxobutanenitrile are of significant interest to drug discovery programs due to their structural similarity to known bioactive molecules.
Indole-2-acetonitriles as Potential Therapeutic Agents
The 3-(3-chlorophenyl)-1H-indole-2-acetonitrile scaffold generated via the Fischer indole synthesis is a promising starting point for the development of novel therapeutics. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.
-
Anticancer Potential: Substituted indole-acrylonitrile hybrids have demonstrated cytotoxic effects against various cancer cell lines.[9] The presence of the 3-chlorophenyl group may enhance this activity. Further screening of these compounds against a panel of cancer cell lines is warranted.
-
Enzyme Inhibition: The indole nucleus is a well-known pharmacophore that can interact with a variety of biological targets. Indole derivatives have been shown to inhibit enzymes such as kinases and tubulin polymerization.[3]
2-(3-Oxoindolin-2-ylidene)acetonitriles in Medicinal Chemistry
The 2-(3-oxoindolin-2-ylidene)acetonitrile core is a key structural motif in a number of potent biological agents.
-
Antimycobacterial Activity: These compounds have been utilized as advanced precursors in the synthesis of pyridazino[4,3-b]indoles, which exhibit strong inhibitory activity against Mycobacterium tuberculosis.[5]
-
Kinase Inhibition: The 2-alkylideneindolin-3-one scaffold is found in synthetic analogs of indirubin, a known inhibitor of glycogen synthase kinase and cyclin-dependent kinases.[5] This suggests that the synthesized indolinones could be explored as potential kinase inhibitors for cancer therapy.
-
Apoptosis Induction: Alkylideneindolinones have been shown to induce apoptosis in human cancer cells, making them attractive candidates for the development of new anticancer drugs.[5]
Conclusion
4-(3-chlorophenyl)-4-oxobutanenitrile is a readily accessible and highly versatile precursor for the synthesis of a diverse range of indole analogs with significant potential in medicinal chemistry and drug discovery. The Fischer indole synthesis provides a direct route to 3-aryl-indole-2-acetonitriles, while an intramolecular oxidative cyclization strategy offers access to valuable 2-(3-oxoindolin-2-ylidene)acetonitrile scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this precursor and to develop novel indole-based compounds with therapeutic potential.
References
-
Aksenov, N. A., Aksenov, A. V., Prityko, L. A., Aksenov, D. A., Aksenova, D. S., Nobi, M. A., & Rubin, M. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14343–14353. [Link]
-
Aksenov, N. A., Aksenov, A. V., & Rubin, M. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2841. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Hassan, A. S., Moustafa, A. H., & El-Enany, M. M. (2014). Multisubstituted indole-acrylonitrile hybrids as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2216-2220. [Link]
-
Jayakumar, R., & Rajan, R. (2024). Cytotoxicity study of some indole derivatives. World Journal of Advanced Research and Reviews, 21(01), 1337–1343. [Link]
-
Nogrady, T. (1985). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Journal of Medicinal Chemistry, 28(10), 1497-1501. [Link]
-
Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Al-Shamali, M. A., & Zohdi, H. F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498–2506. [Link]
-
Hughes, D. L. (1991). A three-component Fischer indole synthesis. Nature Protocols, 2(7), 1752-1756. [Link]
-
Chem-Station. (2014, August 27). Fischer Indole Synthesis. Retrieved from [Link]
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006. [Link]
-
Singh, B., Singh, V., & Kumar, V. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2167. [Link]
-
Aksenov, A. V., Smirnov, A. N., & Aksenov, N. A. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 24(21), 3958. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(6), 785-802. [Link]
-
Andrusenko, E. V., et al. (2018). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Pharmacia, 65(4), 2-10. [Link]
-
Irgashev, R. A., Steparuk, A. S., & Rusinov, G. L. (2018). An Effective Synthetic Approach to 2-(Hetero)Aryl-Substituted Thieno[3,2-b]Indoles, Based on the Fischer and the Fiesselmann Methods. Chemistry of Heterocyclic Compounds, 54(10-11), 990-991. [Link]
-
Robinson, B. (1982). The Fischer Indole Synthesis. Chemical Reviews, 82(4), 373-411. [Link]
-
Magolan, J. (2013). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 11(42), 7294-7298. [Link]
-
Kalaitzakis, D., et al. (2023). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 28(2), 795. [Link]
-
Chen, Y., et al. (2014). An intramolecular cascade cyclization of 2-aryl indoles: efficient methods for the construction of 2,3-functionalized indolines and 3-indolinones. Organic & Biomolecular Chemistry, 12(35), 6866-6874. [Link]
-
Ganesan, A., & Udayakumar, N. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. RSC Advances, 6(16), 13146-13155. [Link]
-
Li, J., et al. (2023). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. RSC Advances, 13(9), 5963-5967. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 11(1), 1-17. [Link]
-
The Good Scents Company. (n.d.). 3-indolyl acetonitrile. Retrieved from [Link]
-
Moura, D. J., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. ACS Chemical Neuroscience, 14(19), 3568-3579. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multisubstituted indole-acrylonitrile hybrids as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Synthesis of 4-(4-Chlorophenyl)-4-oxobutanoic Acid
Welcome to the technical support guide for the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to synthesize 4-(4-chlorophenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting for common side reactions and challenges encountered during this synthesis.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower your troubleshooting process.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer:
Low yield in this specific Friedel-Crafts acylation is a frequent issue, often stemming from a combination of factors related to the deactivated nature of the starting material and the reaction conditions.
Root Causes & Solutions:
-
Deactivation of the Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of chlorine.[1] This deactivation slows down the rate of electrophilic aromatic substitution, making the reaction more sensitive to catalyst quality and reaction parameters.[1][2]
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][3] Any trace of water in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened container of anhydrous AlCl₃ or a previously opened one that has been stored in a desiccator. Solvents must be rigorously dried over an appropriate drying agent.
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid.[3][4][5] This is because the AlCl₃ coordinates not only with the succinic anhydride to form the acylium ion electrophile but also with the carbonyl oxygen of the ketone product.[4][6][7] This product-catalyst complex is often irreversible under reaction conditions, effectively sequestering the catalyst.[4]
-
Solution: A molar ratio of at least 2.0 to 3.0 of AlCl₃ to succinic anhydride is often required to drive the reaction to completion.[8] One equivalent complexes with the anhydride, and a second equivalent complexes with the product ketone.
-
Question 2: I'm observing multiple products in my crude NMR/TLC analysis. What are the likely side products and how can I minimize them?
Answer:
The formation of isomers is the most common side reaction in this synthesis.
Root Causes & Solutions:
-
Formation of the ortho Isomer: The chlorine atom on chlorobenzene is an ortho, para-directing group.[9][10] While the para product, 4-(4-chlorophenyl)-4-oxobutanoic acid, is sterically favored and typically the major product, a significant amount of the ortho isomer, 4-(2-chlorophenyl)-4-oxobutanoic acid, can also form.[9][11][12]
-
Solution 1 (Temperature Control): Lowering the reaction temperature (e.g., to 0-5 °C) can increase the selectivity for the para product by favoring the thermodynamically more stable isomer over the kinetically favored one.
-
Solution 2 (Solvent Choice): The choice of solvent can influence the ortho/para ratio.[3] While non-polar solvents like dichloromethane or 1,2-dichloroethane are common, experimenting with solvents of different polarities may alter the product distribution.
-
-
Polysubstitution (Diacylation): While less common than in Friedel-Crafts alkylation, polysubstitution is a theoretical possibility.[13][14] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[5][6][13][15] However, under harsh conditions (high temperature, large excess of catalyst and acylating agent), it can occur.[6]
-
Solution: Use a molar ratio of chlorobenzene to succinic anhydride of at least 1:1 or with a slight excess of chlorobenzene. Avoid excessively high temperatures and prolonged reaction times once the starting material is consumed.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is more than one equivalent of AlCl₃ necessary for this reaction?
As detailed in the troubleshooting section, AlCl₃ is not a true catalyst in this reaction but a stoichiometric reagent.[4] Two main complexation events occur:
-
Activation of Succinic Anhydride: AlCl₃ complexes with an oxygen atom of the anhydride, facilitating the ring-opening and formation of the active acylium ion electrophile.[16][17][18]
-
Complexation with the Product: The carbonyl group of the resulting ketone product is a Lewis base and forms a stable complex with AlCl₃.[3][4][7] This complex deactivates the product against further reaction and removes the AlCl₃ from the reaction cycle.[6] Therefore, at least two equivalents are needed to ensure enough free catalyst is available to activate the anhydride.
Q2: My reaction mixture turned dark brown/black and formed a thick sludge. Is this normal?
Yes, the formation of a dark, often thick, reaction mixture is common in Friedel-Crafts acylations, especially when using solvents in which the AlCl₃-product complex is poorly soluble. This is due to the formation of charge-transfer complexes and the aforementioned product-catalyst complex. Ensure you have efficient mechanical stirring to maintain a homogenous suspension and prevent localized overheating.[3]
Q3: What is the purpose of quenching the reaction with ice and hydrochloric acid?
The aqueous workup serves two critical purposes:
-
Decomposition of the Catalyst-Product Complex: The addition of water hydrolyzes the aluminum chloride complex, liberating the free ketone product.[4]
-
Hydrolysis of Excess AlCl₃: Any unreacted AlCl₃ is violently reactive with water and is safely quenched by the slow addition of the reaction mixture to crushed ice. The addition of acid, such as HCl, helps to dissolve the resulting aluminum hydroxides (Al(OH)₃) by converting them into water-soluble aluminum salts (AlCl₃).
III. Key Reaction Parameters & Optimized Protocol
Summary of Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Chlorobenzene) | 1.0 - 1.2 equivalents | Use in slight excess to ensure full conversion of the anhydride. |
| Molar Ratio (Succinic Anhydride) | 1.0 equivalent (Limiting Reagent) | The reference for stoichiometry. |
| Molar Ratio (Anhydrous AlCl₃) | 2.2 - 2.5 equivalents | Ensures sufficient catalyst for both anhydride activation and product complexation.[8] |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert, low-boiling solvents that are effective for the reaction. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls exotherm and improves selectivity; reaction can then be allowed to warm.[11] |
| Reaction Time | 12 - 18 hours | Monitor by TLC or LC-MS for consumption of succinic anhydride.[11] |
Optimized Experimental Protocol
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 eq.). Add anhydrous dichloromethane via cannula. Cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: In a separate flask, dissolve succinic anhydride (1.0 eq.) and chlorobenzene (1.1 eq.) in anhydrous dichloromethane.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.[11]
-
Monitoring: Track the reaction progress by TLC, observing the disappearance of the succinic anhydride spot.
-
Quenching: In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.[11]
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.[11]
IV. Visualizing Reaction Pathways
Main Reaction and Side Product Formation
Caption: A logical workflow for systematically troubleshooting low product yield in the synthesis.
References
- Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. Benchchem.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. A-Level Chemistry.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- More than one equivalent of AlCl3 is used in Friedel Crafts acylation. askIITians.
- Friedel–Crafts reaction. Wikipedia.
- Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- Reaction of anisole and succinic anhydride in presence of aluminium chloride. StackExchange.
- How to avoid polysubstitution in the acylation of substituted benzenes? Benchchem.
- Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.
- Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Quora.
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. YouTube.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu.
- The major product formed in the Friedel-Craft acylation of chlorobenzene is. Allen.
- On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu.
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
- Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 9. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 10. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction conditions for the synthesis of "4-(3-chlorophenyl)-4-oxobutanenitrile"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile. As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to optimize your experimental outcomes. Our focus is on explaining the causality behind experimental choices, ensuring the trustworthiness of the protocols, and grounding our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-(3-chlorophenyl)-4-oxobutanenitrile?
A1: The most widely employed and dependable strategy is a two-step approach. The first step is a Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form 4-(chlorophenyl)-4-oxobutanoic acid. This is followed by the conversion of the carboxylic acid intermediate to the desired nitrile.[1]
Q2: I'm planning a Friedel-Crafts acylation of chlorobenzene. What are the key challenges I should anticipate?
A2: The primary challenges in the Friedel-Crafts acylation of chlorobenzene include:
-
Deactivated Aromatic Ring: The chlorine atom is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, potentially leading to lower yields.[2]
-
Isomer Formation: The chloro group is an ortho-, para-director, meaning the acylation will produce a mixture of 4-(2-chlorophenyl)-, 4-(3-chlorophenyl)-, and 4-(4-chlorophenyl)-4-oxobutanoic acids. The para-isomer is typically the major product due to less steric hindrance.[2][3] Separating these isomers can be challenging.
-
Catalyst Sensitivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Strict anhydrous conditions are crucial for the reaction's success.[4]
Q3: How can I convert the intermediate, 4-(3-chlorophenyl)-4-oxobutanoic acid, to the final nitrile product?
A3: The conversion of the carboxylic acid to the nitrile is typically achieved in two stages:
-
Amide Formation: The carboxylic acid is first converted to the corresponding primary amide, 4-(3-chlorophenyl)-4-oxobutanamide. This can be accomplished by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonia.[1]
-
Dehydration: The primary amide is then dehydrated to the nitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
Q4: Are there any alternative synthetic routes to 4-(3-chlorophenyl)-4-oxobutanenitrile?
A4: Yes, an alternative approach involves the nucleophilic substitution of a 3-chlorophenacyl halide with a cyanide source. For instance, 3-chlorophenacyl bromide can be reacted with sodium or potassium cyanide in a suitable solvent to introduce the nitrile group.[5][6] This method offers a more direct route to a β-ketonitrile.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation Step
Symptoms:
-
Low conversion of starting materials (chlorobenzene and succinic anhydride).
-
Recovery of significant amounts of unreacted starting materials.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture in the reaction setup. | Ensure all glassware is flame-dried or oven-dried before use. Use a freshly opened container of anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Substrate | The electron-withdrawing nature of the chlorine atom on the benzene ring slows down the electrophilic substitution reaction. | Increase the reaction time and/or temperature. A higher reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also lead to increased side product formation. |
| Insufficient Catalyst | The ketone product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount of catalyst is often required.[7] | Use at least a stoichiometric equivalent of AlCl₃ relative to the succinic anhydride. In some cases, a slight excess of the catalyst may be beneficial. |
| Improper Reagent Addition | The order and rate of reagent addition can impact the reaction's efficiency. | It is often recommended to first form a complex between the acylating agent (succinic anhydride) and the Lewis acid before adding the aromatic substrate (chlorobenzene).[8] |
Problem 2: Difficulty in Separating Isomers of 4-(chlorophenyl)-4-oxobutanoic acid
Symptoms:
-
Co-elution of ortho, meta, and para isomers during column chromatography.
-
Difficulty in obtaining the pure 3-chloro isomer by recrystallization.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Isomers | The structural similarity of the ortho, meta, and para isomers results in very close polarities, making chromatographic separation challenging. | Optimize Column Chromatography: Use a long column with a high-resolution silica gel. Employ a shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to improve separation. Fractional Crystallization: Attempt fractional crystallization from different solvent systems. The solubility of the isomers may vary in different solvents, allowing for their selective precipitation. |
| Formation of Mixed Crystals | The isomers may co-crystallize, making separation by simple recrystallization ineffective. | If direct crystallization fails, consider derivatization. For example, converting the carboxylic acids to their methyl esters might alter their physical properties sufficiently to allow for easier separation by chromatography or distillation. The desired ester can then be hydrolyzed back to the carboxylic acid. |
Problem 3: Incomplete Conversion of Amide to Nitrile
Symptoms:
-
Presence of the starting amide in the final product after the dehydration step.
-
Low yield of the desired 4-(3-chlorophenyl)-4-oxobutanenitrile.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Dehydrating Agent | The dehydration reaction requires a sufficient amount of the dehydrating agent to proceed to completion. | Use a molar excess of the dehydrating agent (e.g., 1.5-2.0 equivalents of P₂O₅ or SOCl₂). |
| Suboptimal Reaction Conditions | The temperature and reaction time may not be sufficient for complete dehydration. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal conditions. |
| Hydrolysis of the Nitrile | If the workup conditions are too harsh (e.g., strongly acidic or basic), the newly formed nitrile group can be hydrolyzed back to the amide or carboxylic acid. | Perform the workup under neutral or mildly acidic/basic conditions. Ensure the product is quickly isolated from the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of chlorobenzene.[1][4]
Materials:
-
Chlorobenzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Nitrobenzene or 1,2-dichloroethane (anhydrous, as solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (2.2 eq.).
-
Add the anhydrous solvent (e.g., nitrobenzene) to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add succinic anhydride (1.0 eq.) portion-wise to the stirred suspension.
-
Once the addition is complete, add chlorobenzene (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. If a solid is present, add dichloromethane to dissolve it.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the isomers and obtain 4-(3-chlorophenyl)-4-oxobutanoic acid.
Protocol 2: Conversion of 4-(3-chlorophenyl)-4-oxobutanoic acid to 4-(3-chlorophenyl)-4-oxobutanenitrile
This protocol is based on standard methods for converting carboxylic acids to nitriles.[1]
Step 2a: Synthesis of 4-(3-chlorophenyl)-4-oxobutanamide
Materials:
-
4-(3-chlorophenyl)-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Concentrated ammonium hydroxide
Procedure:
-
In a round-bottom flask, reflux a solution of 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq.) and thionyl chloride (1.5 eq.) in anhydrous toluene for 2-3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
In a separate beaker, cool concentrated ammonium hydroxide in an ice bath.
-
Carefully add the crude acid chloride dropwise to the stirred ammonium hydroxide solution.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-(3-chlorophenyl)-4-oxobutanamide.
Step 2b: Dehydration of 4-(3-chlorophenyl)-4-oxobutanamide
Materials:
-
4-(3-chlorophenyl)-4-oxobutanamide
-
Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent
-
An appropriate high-boiling solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq.) in a suitable solvent.
-
Add the dehydrating agent (e.g., P₂O₅, 1.5 eq.) portion-wise with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(3-chlorophenyl)-4-oxobutanenitrile.
Visualizations
Workflow for the Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
Caption: Overall synthetic workflow for 4-(3-chlorophenyl)-4-oxobutanenitrile.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-CHLOROPHENACYL BROMIDE | 41011-01-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of "4-(3-chlorophenyl)-4-oxobutanenitrile" synthesis
Welcome to the technical support guide for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to enhance yield, purity, and reproducibility.
Overview of Primary Synthetic Strategies
The synthesis of β-ketonitriles like 4-(3-chlorophenyl)-4-oxobutanenitrile is typically approached via two highly effective and logical pathways: a base-catalyzed condensation reaction or a nucleophilic substitution. Each route has distinct advantages and presents unique challenges. Understanding the mechanistic underpinnings of each is crucial for effective troubleshooting and optimization.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile in a practical question-and-answer format.
Route A: Condensation of 3-Chlorobenzoate with Acetonitrile
This route relies on the generation of a carbanion from acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
Q1: My reaction yield is consistently low. What are the most critical parameters to control?
A: Low yield in this condensation is almost always traced back to issues with the base, solvent, or reaction temperature.
-
Anhydrous Conditions are Paramount: The strong bases used (e.g., sodium hydride, sodium methoxide, sodium amide) react violently with water. Moisture will consume the base, deactivate the acetonitrile carbanion, and promote unwanted hydrolysis of the starting ester and the final product. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Choice and Stoichiometry of the Base: A sufficiently strong base is required to deprotonate acetonitrile (pKa ~25). Sodium hydride (NaH) is an excellent, non-reversible choice. Sodium methoxide (NaOMe) can also be used, but the equilibrium may be less favorable. Crucially, a stoichiometric amount of base is often insufficient. Due to the acidity of the resulting β-ketonitrile product (pKa ~11), it is immediately deprotonated by the base, forming a stable enolate. Therefore, at least two equivalents of base are theoretically required: one to deprotonate acetonitrile and one to deprotonate the product. Using less than two equivalents can lead to significantly reduced yields.[1]
-
Temperature Control: The initial deprotonation of acetonitrile is often performed at elevated temperatures (e.g., 75-80 °C) to drive the reaction.[1] However, prolonged exposure to high temperatures in the presence of a strong base can lead to decomposition and side reactions. Monitor the reaction closely and avoid unnecessarily long reaction times.
Q2: I'm observing significant impurity formation upon workup. What are these side products and how can I minimize them?
A: The primary side products in this reaction are typically from self-condensation or hydrolysis.
-
Self-Condensation of Acetonitrile: Under strong base conditions, the acetonitrile carbanion can attack another molecule of acetonitrile, leading to dimerization and polymerization. This can be minimized by adding the ester to the pre-formed acetonitrile anion solution, ensuring the ester is always present for the desired reaction.
-
Hydrolysis: If the workup is not carefully controlled, the β-ketonitrile product can be hydrolyzed back to the corresponding ketone or carboxylic acid, especially under harsh acidic or basic conditions. Quench the reaction by carefully pouring it into an ice-cold acidic solution (e.g., dilute HCl) to neutralize the base and protonate the product enolate simultaneously.
-
Claisen Self-Condensation of the Ester: While less common, the starting ester can potentially undergo self-condensation. This is generally slower than the reaction with the acetonitrile anion but can be a factor if the primary reaction is sluggish.
Q3: What is the most effective method for workup and purification?
A: A clean workup is essential for obtaining a pure product.
-
Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and dilute acid (e.g., 2M HCl). This neutralizes the excess base and protonates the product enolate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often an oil or a low-melting solid. Purification can be achieved by:
-
Column Chromatography: Using silica gel with a hexane/ethyl acetate gradient is highly effective for removing impurities.[2]
-
Crystallization: If a solid, recrystallization from a solvent system like ethanol/water or isopropanol may be possible.
-
Route B: Alkylation of 3-Chlorophenacyl Halide with Cyanide
This pathway is a classic SN2 reaction where the cyanide anion displaces a halide (typically bromide) from the α-carbon of the ketone.
Q1: My reaction is slow, and I see a significant amount of unreacted starting material. How can I drive it to completion?
A: Sluggishness in this SN2 reaction is typically related to solvent, temperature, or the cyanide source's solubility.
-
Solvent Choice: The reaction requires a polar aprotic solvent that can dissolve the inorganic cyanide salt while facilitating the SN2 mechanism. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation (Na⁺, K⁺) leaving a "naked," highly nucleophilic cyanide anion.[3] Acetone or acetonitrile can also be used but may result in slower reaction rates.
-
Phase-Transfer Catalysis (PTC): To overcome the low solubility of NaCN/KCN in less polar organic solvents, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.
-
Temperature: Gently heating the reaction mixture (e.g., 50-60 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition at higher temperatures.
-
Cyanide Source: Sodium cyanide is generally more reactive than potassium cyanide due to its slightly better solubility in organic solvents.
Q2: The reaction mixture turns dark brown or black, and I'm isolating a tarry, impure product. What is causing this decomposition?
A: α-Haloketones like 3-chlorophenacyl bromide are lachrymatory and highly reactive, making them prone to side reactions.
-
Elimination Reactions: The cyanide ion, while a good nucleophile, is also a moderate base. It can promote the elimination of HBr, leading to the formation of α,β-unsaturated ketones, which can then polymerize. Keeping the temperature as low as feasible while still achieving a reasonable rate is key.
-
Product Instability: The β-ketonitrile product itself can be unstable under prolonged exposure to basic conditions or high temperatures.
-
Starting Material Quality: Ensure the 2-bromo-1-(3-chlorophenyl)ethanone starting material is pure. Impurities from its synthesis can catalyze decomposition.
Q3: Handling sodium or potassium cyanide presents a significant safety risk. Are there viable, safer alternatives?
A: While NaCN and KCN are common, their extreme toxicity necessitates rigorous safety protocols (use in a well-ventilated fume hood, have a cyanide antidote kit available). Some alternatives, though often used in different contexts like palladium-catalyzed cyanations, are worth considering:
-
Acetone Cyanohydrin: This can serve as a cyanide source, often used in transcyanation reactions. It is a liquid and less toxic than inorganic cyanides, though it still requires careful handling as it can release HCN.[4]
-
Potassium Ferricyanide (K₄[Fe(CN)₆]): This is a much less toxic, stable coordination complex. It is primarily used in transition-metal-catalyzed cyanations of aryl halides but demonstrates the principle of using safer cyanide sources.[5][6] For this SN2 reaction, its utility may be limited without a catalyst to liberate the CN⁻ ion.
For this specific transformation, judicious and safe handling of NaCN or KCN in a suitable solvent remains the most direct and literature-supported method.
Comparative Summary of Synthesis Routes
| Metric | Route A: Condensation | Route B: Alkylation |
| Starting Materials | Methyl/Ethyl 3-Chlorobenzoate, Acetonitrile | 2-Bromo-1-(3-chlorophenyl)ethanone, Sodium/Potassium Cyanide |
| Key Reagents | Strong Base (NaH, NaOMe) | Polar Aprotic Solvent (DMF, DMSO), Optional PTC |
| Typical Yields | 50-70% (highly dependent on conditions)[1] | 60-85% |
| Key Advantages | Readily available and inexpensive starting materials. Avoids highly toxic lachrymatory intermediates. | Generally higher yielding and more direct. The reaction is often cleaner if conditions are controlled. |
| Key Disadvantages | Requires strictly anhydrous conditions. Requires >2 equivalents of strong base. Product isolation can be challenging. | Involves a highly toxic cyanide source. The α-bromoketone starting material is a potent lachrymator and can be unstable. |
Detailed Protocols and Mechanisms
Protocol 1: Synthesis via Condensation Route
This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[1][7]
-
Preparation: To a 250 mL three-necked, oven-dried flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.4 g, 60 mmol, 2.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3 x 15 mL) to remove the oil.
-
Reaction Setup: Add anhydrous N,N-dimethylformamide (DMF, 80 mL) and acetonitrile (2.25 g, 55 mmol, 2.0 eq).
-
Anion Formation: Heat the mixture to 75-80 °C with stirring.
-
Ester Addition: To the heated suspension, add methyl 3-chlorobenzoate (4.26 g, 25 mmol, 1.0 eq) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 80 °C for 4-6 hours, monitoring progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully pour the mixture into 200 mL of ice-cold 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel.
Mechanism: Base-Catalyzed Condensation
Caption: Mechanism of the base-catalyzed condensation of an ester with acetonitrile.
Protocol 2: Synthesis via Alkylation Route
This protocol is based on standard nucleophilic substitution procedures for α-haloketones.
-
Safety First: This reaction must be performed in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety goggles. Have a cyanide neutralization solution (e.g., ferrous sulfate and sodium hypochlorite) ready.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium cyanide (1.47 g, 30 mmol, 1.2 eq) in 30 mL of DMSO. Stir for 10 minutes.
-
Substrate Addition: Add a solution of 2-bromo-1-(3-chlorophenyl)ethanone (5.84 g, 25 mmol, 1.0 eq) in 10 mL of DMSO dropwise to the cyanide solution at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash thoroughly with water and then brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Mechanism: SN2 Alkylation
Caption: SN2 mechanism for the cyanation of 3-chlorophenacyl bromide.
References
- BenchChem. (2025).
-
Al-Adiwish, W. M., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022(2), M1342. [Link]
-
Chen, J., et al. (2018). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget, 9(63), 32231–32240. [Link]
-
Krasavin, M., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 6(1), 543–554. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Krasavin, M., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 6(1), 543-554. [Link]
- Bayer AG. (1987). Process for the production of 3-oxonitriles. U.S.
- BenchChem. (2025). Synthesis of 4-(2-Chlorophenyl)
- Schareina, T., et al. (2009). Cyanation of aromatic halides. U.S.
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Yodo, M., et al. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. Heterocycles, 32(6), 1153-1158. [Link]
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]
Sources
- 1. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. oncotarget.com [oncotarget.com]
Troubleshooting the separation of ortho, meta, and para isomers of "(chlorophenyl)-4-oxobutanoic acid"
Topic: Troubleshooting the Separation of Ortho, Meta, and Para Isomers of "(Chlorophenyl)-4-oxobutanoic acid"
Welcome to our dedicated support center for resolving challenges in the separation of (chlorophenyl)-4-oxobutanoic acid positional isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. Here, we address the common and complex issues encountered during the purification of these critical intermediates.
Understanding the Challenge: Why Is This Separation Difficult?
The separation of ortho-, meta-, and para-isomers of (chlorophenyl)-4-oxobutanoic acid is a frequent challenge due to their very similar chemical structures. They share the same molecular weight and core functional groups—a carboxylic acid, a ketone, and a chlorophenyl ring.[1][2][3][4][5][6][7] The only difference is the position of the chlorine atom on the phenyl ring, which results in subtle but critical differences in their physicochemical properties.
These subtle differences in polarity, acidity (pKa), and crystal packing are the keys to achieving successful separation. This guide will walk you through how to exploit these differences using common laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the expected differences in polarity and acidity between the ortho, meta, and para isomers?
-
Acidity (pKa): The acidity of the carboxylic group is influenced by the electronic effects of the chlorine substituent.
-
Ortho Isomer: Expected to be the most acidic. This is due to the "ortho-effect," a combination of through-space field effects and steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, which can increase acidity.[8]
-
Meta Isomer: The electron-withdrawing inductive effect of the chlorine atom will increase its acidity compared to the para isomer.
-
Para Isomer: Expected to be the least acidic of the three chloro-substituted isomers, but still more acidic than the unsubstituted parent compound.[11]
-
-
Polarity: The polarity is influenced by the molecule's overall dipole moment.
-
The ortho isomer is likely the most polar due to the proximity of the two polar groups (carbonyl and chloro), leading to a stronger overall dipole moment.
-
The para isomer is expected to be the least polar as the opposing vectors of the chloro and oxobutanoic acid groups can partially cancel each other out, reducing the net molecular dipole.
-
The meta isomer will have an intermediate polarity.
-
These differences are summarized in the table below:
| Isomer Position | Expected Acidity (Lowest pKa) | Expected Polarity |
| Ortho | Highest | Highest |
| Meta | Intermediate | Intermediate |
| Para | Lowest | Lowest |
Q2: My synthesis produced a mixture of these isomers. What is the best first step to purify them?
A2: The synthesis of these compounds, often via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride, typically yields a mixture of the ortho and para isomers, with the meta isomer being less common.[13] Your first step should be to assess the complexity of your mixture using Thin Layer Chromatography (TLC). This will help you determine the number of components and guide your choice of a bulk separation technique like column chromatography or crystallization.
Troubleshooting Guide 1: Thin Layer Chromatography (TLC)
TLC is an essential first step for visualizing your isomer mixture and developing a separation strategy for column chromatography.
Q: I can't see any spots on my TLC plate after developing.
A: This is a common issue related to visualization. The butanoic acid moiety is not strongly UV-active.
-
Solution 1: Use a Specific Stain. A bromocresol green stain is highly effective for visualizing carboxylic acids. Acids will appear as bright yellow spots on a blue background.[14][15]
-
Solution 2: Iodine Chamber. Place your developed plate in a chamber with a few crystals of iodine. The iodine vapor will adsorb onto the organic compounds, revealing them as brownish-yellow spots.[16][17] This method is generally non-destructive.
-
Solution 3: Potassium Permanganate Dip. A potassium permanganate (KMnO₄) stain will react with any oxidizable functional groups, appearing as yellow-brown spots on a purple background.
Q: My spots are all clumped together at the bottom (or top) of the TLC plate.
A: This indicates an inappropriate solvent system. The goal is to have your spots resolved with Rf values between 0.2 and 0.6.
-
If spots are at the bottom (low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate, methanol). For acidic compounds, adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can improve spot shape and mobility by suppressing the ionization of the carboxylic acid.[18]
-
If spots are at the top (high Rf): Your solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexane, dichloromethane).
Recommended Starting Solvent Systems for TLC:
-
Hexane:Ethyl Acetate (e.g., starting at 7:3 or 1:1)
-
Dichloromethane:Methanol (e.g., starting at 95:5)
-
Remember to add 0.5-1% acetic acid to your chosen system to improve resolution.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful technique for the preparative separation of your isomer mixture, guided by your TLC results.[19][20][21]
// Nodes A [label="Develop TLC Method\n(e.g., Hex:EtOAc 1:1 + 1% AcOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Column\n(Slurry pack with non-polar solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Load Sample\n(Dry loading preferred)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Elute with Solvent System\n(Start with low polarity)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Monitor Fractions by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Isolated Isomers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Optimal Rf ≈ 0.3"]; B -> C; C -> D; D -> E [minlen=2]; E -> F; F -> G [label="Identify pure fractions"]; F -> E [style=dashed, label="Continue elution"]; G -> H; H -> I; }
Workflow for Isomer Separation by Column Chromatography.
Q: The separation on the column is much worse than what I saw on the TLC plate.
A: This is a common scalability issue.
-
Cause 1: Overloading the column. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for difficult separations.
-
Cause 2: Improper loading. If the initial band of your compound is too wide, separation will be poor. Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method provides a much sharper starting band.
-
Cause 3: Column packing. Ensure your column is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.
Q: My acidic compound is streaking down the column.
A: This is often caused by the ionization of the carboxylic acid on the slightly acidic silica gel.
-
Solution: As with TLC, add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your elution solvent. This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.
Troubleshooting Guide 3: High-Performance Liquid Chromatography (HPLC)
For analytical quantification or high-purity small-scale separation, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Q: I am seeing severe peak tailing for all my isomers.
A: For acidic compounds, this is often due to secondary interactions with the silica backbone of the stationary phase.[16][22]
-
Cause: Free silanol groups on the C18 stationary phase can have an acidic character and interact with your analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH. The most effective solution is to lower the pH of your aqueous mobile phase. Use a buffer to set the pH to around 2.5-3.0 (e.g., with phosphoric acid or formic acid). At this pH, the carboxylic acid of your analyte is fully protonated, and the silanol groups are suppressed, minimizing secondary interactions.[23]
-
Solution 2: Increase Buffer Strength. A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol activity and improve peak shape.
Q: The isomers are co-eluting or have very poor resolution.
A: This requires method optimization to improve selectivity.
-
Solution 1: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve your isomers.
-
Solution 2: Adjust the Gradient. If using a gradient method, make the gradient shallower (i.e., increase the run time and decrease the rate of change of the organic solvent). This gives more time for the subtle differences between isomers to effect separation.
-
Solution 3: Consider a Phenyl Column. For aromatic isomers, a stationary phase with a phenyl group (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions between the column and your chlorophenyl ring, which can significantly improve the separation of positional isomers.[24][25]
Table: Starting RP-HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm (or Phenyl-Hexyl for alternative selectivity) | Standard for reversed-phase; Phenyl phase for enhanced aromatic selectivity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5) | Suppresses ionization of both analyte and silanol groups to reduce tailing.[26] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Gradient | Start at 30-40% B, increase to 95% B over 20-30 minutes | A good starting point to elute all isomers. |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) | Standard analytical flow rate. |
| Detection | UV at ~254 nm | The aromatic ring will have strong absorbance in this region. |
| Column Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity. |
// Nodes Start [label="Poor Isomer Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Poor Resolution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tailing Solutions LowerPH [label="Lower Mobile Phase pH\n(e.g., to 2.5-3.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; BufferStrength [label="Increase Buffer Strength\n(e.g., to 50mM)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Resolution Solutions ChangeSolvent [label="Switch Organic Solvent\n(ACN <-> MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ShallowGradient [label="Use Shallower Gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; PhenylColumn [label="Try Phenyl Column\n(for π-π interactions)", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Optimized Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Tailing; Start -> Resolution [style=dashed];
Tailing -> LowerPH [label="Yes"]; Tailing -> Resolution [label="No"]; LowerPH -> BufferStrength [label="Still Tailing"]; BufferStrength -> End; LowerPH -> End;
Resolution -> ChangeSolvent [label="Yes"]; ChangeSolvent -> ShallowGradient; ShallowGradient -> PhenylColumn; PhenylColumn -> End; ChangeSolvent -> End [style=invis]; }
Decision tree for troubleshooting HPLC separation.
Troubleshooting Guide 4: Fractional Crystallization
Crystallization can be a highly effective, scalable, and economical method for purifying a single isomer from a mixture, especially if one isomer is significantly less soluble or is the major component.
Q: How do I choose a suitable solvent for crystallization?
A: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Screening Process:
-
Place a small amount of your crude mixture in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with water).
-
Heat the solvents that do not dissolve the solid at room temperature.
-
The best solvent will be one that fully dissolves the solid when hot, and upon slow cooling, forms well-defined crystals.
-
Q: I cooled the solution, but nothing crystallized out.
A: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation to begin.
-
Solution 2: Seeding. If you have a pure crystal of the desired isomer, add a tiny amount to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Solution 3: Reduce Solubility. If the compound is too soluble even when cold, you can slowly add a non-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) until the solution becomes slightly cloudy. Then, warm the solution until it is clear again and allow it to cool slowly.
Q: I got an oil instead of crystals.
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is too concentrated or cooled too quickly.
-
Solution 1: Use a lower-boiling point solvent.
-
Solution 2: Dilute the solution. Add more hot solvent to the oil, then allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature overnight can promote slow crystal growth.
References
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
-
OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
-
R Discovery. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Pharmaguideline. (n.d.). Thin Layer Chromatography. [Link]
-
PubChem. (n.d.). 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?[Link]
-
Al-Degs, Y. S., et al. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
PubChem. (n.d.). 4-Chloro-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (n.d.). Specifications of 4-(3-Chlorophenyl)-4-oxobutanoic acid. [Link]
-
Veeprho. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. [Link]
-
PubChemLite. (n.d.). 4-(3-chlorophenyl)-4-oxobutanoic acid (C10H9ClO3). [Link]
-
Zhang, M., Yuan, L., & Yuan, X.-Y. (2014). Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry, 26(18), 6127-6129. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID | CAS 3984-34-7. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439. [Link]
-
PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. National Center for Biotechnology Information. [Link]
-
Nicoli, S., et al. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
-
Sunway Pharm Ltd. (n.d.). 4-(3-Chlorophenyl)-4-oxobutanoic acid - CAS:62903-14-4. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. (2018, June 1). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?[Link]
-
HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. [Link]
-
ResearchGate. (n.d.). Table 2. Calculated PAs of ortho-, meta-, and para-Methoxyphenols...[Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. veeprho.com [veeprho.com]
- 3. PubChemLite - 4-(3-chlorophenyl)-4-oxobutanoic acid (C10H9ClO3) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID | CAS 3984-34-7 [matrix-fine-chemicals.com]
- 6. 4-(2-Chlorophenyl)-4-oxobutanoic acid - [sigmaaldrich.com]
- 7. 4-(3-Chlorophenyl)-4-oxobutanoic acid - CAS:62903-14-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 10. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 11. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. columbia.edu [columbia.edu]
- 20. web.uvic.ca [web.uvic.ca]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. hplc.eu [hplc.eu]
- 23. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. welch-us.com [welch-us.com]
- 25. researchgate.net [researchgate.net]
- 26. public.pensoft.net [public.pensoft.net]
Preventing polymerization during the synthesis of "4-(3-chlorophenyl)-4-oxobutanenitrile"
Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis, with a particular focus on preventing unwanted polymerization.
I. Understanding the Synthesis and the Polymerization Challenge
The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile, a valuable β-ketonitrile intermediate, can be approached through several routes. A common and effective method involves a base-catalyzed condensation reaction. However, the very nature of the target molecule—possessing a ketone, a nitrile, and an active methylene group—makes it susceptible to side reactions, most notably polymerization.
Uncontrolled polymerization can lead to a significant decrease in yield, the formation of intractable materials, and complications in purification. This guide will provide you with the knowledge and tools to mitigate these issues.
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned into a thick, unmanageable sludge. What is happening?
A1: This is a classic sign of uncontrolled polymerization. The β-ketonitrile product, under the basic reaction conditions, can undergo self-condensation. The presence of multiple reactive sites allows for the formation of long-chain polymers. It is crucial to immediately attempt to quench the reaction (if possible) and review your experimental parameters, such as temperature, base concentration, and reagent purity.
Q2: What is the likely mechanism of polymerization in this synthesis?
A2: The polymerization is typically a form of base-catalyzed self-condensation, mechanistically related to the Thorpe-Ziegler reaction, which describes the self-condensation of nitriles. The base deprotonates the α-carbon of the β-ketonitrile, creating a nucleophilic enolate. This enolate can then attack the electrophilic nitrile carbon of another molecule, initiating a chain reaction that leads to the formation of a polymer.
Q3: Can the choice of base influence the extent of polymerization?
A3: Absolutely. Strong, non-nucleophilic bases are generally preferred for the synthesis of β-ketonitriles. While sodium hydride or sodium ethoxide can be effective, they can also promote polymerization if not used carefully. The use of bulky bases like potassium tert-butoxide can sometimes offer better control. It is essential to use the correct stoichiometry of the base, as an excess can significantly accelerate polymerization.
Q4: How important is the purity of my starting materials and solvent?
A4: Extremely important. Impurities in your starting materials (3-chloroacetophenone and the cyano-reagent) or solvent can initiate unwanted side reactions. Moisture, in particular, can interfere with the base and lead to inconsistent results. Ensure your reagents are of high purity and your solvent is anhydrous.
Q5: I have a low yield of the desired product, but no obvious polymerization. What else could be the issue?
A5: Besides polymerization, other side reactions can occur. These include aldol-type condensations of the starting ketone, or hydrolysis of the nitrile group if water is present. Inefficient reaction conditions, such as inadequate temperature control or insufficient reaction time, can also lead to low yields. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is recommended.
III. Troubleshooting Guide: Preventing Polymerization
This section provides a structured approach to troubleshooting and preventing polymerization during the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Issue 1: Rapid Polymerization Upon Base Addition
-
Cause: The reaction temperature is too high, leading to an uncontrolled, exothermic reaction. The concentration of the base may also be too high.
-
Solution:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the base. Use an ice-salt bath for efficient cooling.
-
Slow Addition: Add the base portion-wise or as a dilute solution over an extended period to control the reaction rate and dissipate heat.
-
Dilution: Conduct the reaction in a sufficient volume of anhydrous solvent to help manage the heat generated.
-
Issue 2: Gradual Formation of an Insoluble Precipitate During the Reaction
-
Cause: This indicates a slower polymerization process occurring alongside the desired reaction. This can be due to prolonged reaction times at elevated temperatures or the use of an inappropriate base.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to basic conditions.
-
Choice of Base and Solvent: Consider using potassium tert-butoxide in an ethereal solvent like THF. The addition of a catalytic amount of isopropanol has been shown in similar syntheses to suppress side reactions by quenching reactive intermediates[1].
-
Reagent Purity: Ensure all reagents and solvents are anhydrous and of high purity.
-
Issue 3: Low Yield and Complex Mixture in the Crude Product
-
Cause: This can be a combination of partial polymerization and other side reactions.
-
Solution:
-
Careful Work-up: Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., HCl or H₂SO₄) to neutralize the base and any remaining enolate.
-
Purification Strategy: The crude product will likely require purification by column chromatography. A gradient elution with a hexane-ethyl acetate system is a good starting point.
-
Protocol Review: Re-evaluate your entire procedure, paying close attention to stoichiometry, temperature, and reaction time.
-
IV. Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
This protocol is adapted from established methods for the synthesis of similar β-ketonitriles and is designed to minimize polymerization.
Reactant Properties and Stoichiometry
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 3-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |
| Dilute Hydrochloric Acid | HCl | 36.46 | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Step-by-Step Methodology
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Carefully add sodium hydride (1.5 eq) to the THF. Caution: Sodium hydride is highly reactive with water and moisture.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of 3-chloroacetophenone (1.0 eq) and ethyl cyanoacetate (1.2 eq) in anhydrous THF.
-
Add this solution dropwise to the stirred sodium hydride suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a cold, dilute solution of hydrochloric acid until the mixture is acidic (pH ~2-3). Caution: This will generate hydrogen gas; ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterize the purified 4-(3-chlorophenyl)-4-oxobutanenitrile using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
V. Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Polymerization Side Reaction
Caption: Simplified mechanism of polymerization side reaction.
VI. References
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Dehydration of 4-(3-chlorophenyl)-4-oxobutanamide
Introduction: The chemical transformation of 4-(3-chlorophenyl)-4-oxobutanamide to its corresponding nitrile is a pivotal step in the synthesis of various pharmaceutical precursors and fine chemicals. This dehydration reaction, while straightforward in principle, is frequently hampered by challenges including incomplete conversion, low yields, and the formation of complex byproduct mixtures. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and detailed protocols. By elucidating the causality behind experimental choices and grounding recommendations in established chemical principles, this document serves as an authoritative resource for navigating the complexities of this reaction.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the dehydration of 4-(3-chlorophenyl)-4-oxobutanamide.
Issue 1: Low or No Conversion of Starting Material
Symptom: Analysis of the crude reaction mixture (via TLC, LC-MS, ¹H NMR) shows a significant amount of unreacted 4-(3-chlorophenyl)-4-oxobutanamide.
Troubleshooting Workflow
Caption: Workflow for diagnosing and resolving low reaction conversion.
Detailed Causes and Solutions
| Potential Cause | Expertise & Causality | Recommended Action | Self-Validation System |
| Insufficiently Active Dehydrating Agent | The activation energy for the dehydration of this specific amide may be too high for milder reagents. Powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) work by converting the carbonyl oxygen into a good leaving group, which is essential to drive the reaction forward.[1][2] | If using a weaker agent, switch to a more robust one such as P₂O₅, POCl₃, or SOCl₂.[1] For reactions sensitive to harsh acidic conditions, triflic anhydride (Tf₂O) with a non-nucleophilic base is a highly effective modern alternative.[3][4] | Run a small-scale parallel experiment with the new reagent. A successful test will show a new, less polar spot on the TLC plate corresponding to the nitrile product, with a significant decrease in the starting material spot. |
| Inadequate Reaction Temperature | Dehydration is an endothermic process that requires sufficient thermal energy. If the temperature is too low, the reaction rate will be negligible. Conversely, excessive heat can promote side reactions and decomposition. | Incrementally increase the reaction temperature by 10-20 °C, holding for a set time at each interval and monitoring the reaction progress. Many dehydrations with agents like P₂O₅ require refluxing in a high-boiling solvent like toluene. | Use TLC or rapid LC-MS analysis at each temperature point. The optimal temperature will show the highest rate of product formation relative to the formation of new, undesired byproduct spots. |
| Presence of Water | Dehydrating agents are highly hygroscopic and will react preferentially with any water present in the solvent, on the glassware, or in the starting material, rendering them inactive for the intended reaction.[5] | Ensure all glassware is rigorously oven-dried (>120 °C) or flame-dried under an inert atmosphere. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. If possible, dry the starting material in a vacuum oven before use. | Before adding the amide, add a small amount of the dehydrating agent to the solvent. If any fuming, precipitation, or significant exotherm occurs, it indicates the presence of excess water. The solvent should be re-dried or replaced. |
| Poor Solubility | If the 4-(3-chlorophenyl)-4-oxobutanamide is not fully dissolved, the reaction becomes heterogeneous. This severely limits the interaction between the substrate and the dehydrating agent, leading to an incomplete or stalled reaction. | Select a solvent in which the starting material has good solubility at the reaction temperature. Anhydrous acetonitrile, toluene, or dichloromethane are common choices. A co-solvent system may also be employed. | The reaction mixture should be a clear, homogeneous solution before and during the reaction. If solids are present, consider filtering a small aliquot and analyzing the liquid phase to see if any reaction has occurred. |
Issue 2: Formation of Multiple Byproducts / Low Yield of Desired Product
Symptom: The starting material is consumed, but the reaction yields a complex mixture of products, or the isolated yield of the desired nitrile is poor.
Potential Side Reactions
Caption: Potential reaction pathways leading to desired and undesired products.
Detailed Causes and Solutions
| Potential Cause | Expertise & Causality | Recommended Action | Self-Validation System |
| Beckmann Rearrangement | The presence of the ketone functionality in the starting material introduces the possibility of forming an oxime intermediate, especially under strongly acidic conditions. This oxime can then undergo a Beckmann rearrangement to yield a substituted amide byproduct instead of the desired nitrile.[6][7][8] | Use a milder, non-acidic dehydrating agent. The Burgess reagent is highly selective for the dehydration of amides under neutral conditions and is known to be compatible with acid-sensitive functionalities, thus minimizing the risk of rearrangement.[9][10][11] | Characterize the main byproduct by mass spectrometry and NMR. A Beckmann rearrangement product will have a mass identical to the starting material (an isomer) but will show a different fragmentation pattern and distinct amide N-H and C=O signals in the NMR spectrum. |
| Harsh Reaction Conditions | Overly aggressive dehydrating agents (like neat SOCl₂ or excess P₂O₅) and high temperatures can lead to charring, polymerization, or other degradation pathways for a molecule with multiple functional groups. | Reduce the amount of dehydrating agent to the minimum effective stoichiometry (e.g., 1.1-1.5 equivalents). Lower the reaction temperature and monitor the reaction closely, quenching it as soon as the starting material is consumed. | A cleaner reaction profile on TLC or LC-MS, with fewer baseline spots or broad humps, will indicate that degradation has been minimized. The crude product should also appear lighter in color. |
| Reaction with Solvent | Certain solvents can react under the conditions required for dehydration. For example, THF can be opened and polymerized by strong acids, and alcohols will react with most dehydrating agents. | Use a robust, aprotic solvent that is inert to the chosen dehydrating agent. Dichloromethane, acetonitrile, and toluene are generally safe choices. | Run a blank reaction (solvent + dehydrating agent) under the planned reaction conditions. Any significant color change, precipitation, or consumption of the agent indicates an incompatibility that must be addressed. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which dehydrating agent is best for 4-(3-chlorophenyl)-4-oxobutanamide? There is no universal "best" agent, as the optimal choice depends on the scale, sensitivity of the substrate, and available equipment. However, a comparison can guide your selection:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Triflic Anhydride (Tf₂O) | DCM, Pyridine or 2-Chloropyridine, 0 °C to RT | High reactivity, clean conversions, works at low temperatures.[3][4][12] | Expensive, extremely moisture-sensitive, requires a base. |
| Burgess Reagent | THF or Benzene, Reflux | Very mild and selective, neutral conditions, minimizes side reactions.[9][10] | Expensive, requires heating, can have a limited shelf life.[11] |
| Phosphorus Pentoxide (P₂O₅) | Toluene or Xylene, Reflux | Inexpensive, powerful dehydrating agent.[2][13] | Harsh conditions, can be difficult to stir (forms a thick slurry), may cause charring. |
| Thionyl Chloride (SOCl₂) | Neat or in DCM/Toluene, Reflux | Readily available, inexpensive, effective.[1][14] | Generates corrosive HCl and SO₂ gas, harsh conditions can cause side reactions. |
For initial trials where substrate cost is not prohibitive, Triflic Anhydride often provides the cleanest and most reliable results. For substrates prone to rearrangement, the Burgess Reagent is the superior choice.
Q2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most practical method. The product nitrile will be significantly less polar than the starting amide. A typical eluent system would be 30-50% ethyl acetate in hexanes. The starting material should have a low Rf, while the product will have a higher Rf. For quantitative monitoring, LC-MS is ideal, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: The reaction seems complete, but I am struggling to isolate the product during workup. Any tips? This can happen if the product is volatile or forms an emulsion. After quenching the reaction (e.g., with ice-water or a bicarbonate solution), ensure the pH is neutral or slightly basic before extraction. Use a solvent like dichloromethane or ethyl acetate for extraction. If emulsions form, adding brine (saturated NaCl solution) can help break them. After drying the organic layer over Na₂SO₄ or MgSO₄, concentrate the solvent carefully on a rotary evaporator at a moderate temperature and pressure to avoid losing a potentially volatile product.
Part 3: Detailed Experimental Protocol
Protocol: Dehydration of 4-(3-chlorophenyl)-4-oxobutanamide using Triflic Anhydride
This protocol is a robust starting point for small to medium-scale synthesis.
Materials:
-
4-(3-chlorophenyl)-4-oxobutanamide
-
Triflic anhydride (Tf₂O)
-
Anhydrous 2-chloropyridine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous 2-chloropyridine (2.0 eq) to the stirred solution.
-
Reagent Addition: Slowly add triflic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed; maintain the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure nitrile product.
References
-
Title: Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 Source: Chemistry Steps URL: [Link]
-
Title: Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide Source: Stack Exchange URL: [Link]
-
Title: Dehydration of amides to give nitriles with P2O5 Source: orgchemm URL: [Link]
-
Title: Dehydration of formamides using the Burgess Reagent: a new route to isocyanides Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5 Source: Synthetic Map URL: [Link]
-
Title: What are the synthesis methods for Burgess reagent Source: Bloom Tech URL: [Link]
-
Title: Synthetic applications of Burgess reagent Source: Atlanchim Pharma URL: [Link]
-
Title: Simple and Efficient One-Pot Synthesis of Nitriles from Amides and Oximes Using in Situ–Generated Burgess-Type Reagent Source: Synthetic Communications URL: [Link]
-
Title: Beckmann rearrangement Source: Wikipedia URL: [Link]
-
Title: Beckmann Rearrangement Source: BYJU'S URL: [Link]
-
Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]
-
Title: Beckmann Rearrangement Source: Chemistry Steps URL: [Link]
-
Title: Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide Source: ResearchGate URL: [Link]
-
Title: Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping Source: University of Nevada, Las Vegas URL: [Link]
-
Title: How does Triflic Acid undergo dehydration to form Triflic Anhydride? Source: Aure Chemical URL: [Link]
-
Title: Other Reactions of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Dehydration of Amides Source: YouTube URL: [Link]
-
Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 2. echemi.com [echemi.com]
- 3. "Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxide" by Jun Y. Kang and Hai Huang [oasis.library.unlv.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemm: Dehydration of amides to give nitriles with P2O5 [widyaekki.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Alternative reagents for the conversion of carboxylic acid to nitrile
Welcome to the Technical Support Center for the conversion of carboxylic acids to nitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to empower you with the knowledge to navigate this important transformation effectively and efficiently.
Introduction: Beyond Traditional Methods
The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis, offering a versatile route to a key functional group. While the classical approach often involves a two-step process of forming a primary amide followed by dehydration, a variety of modern reagents offer direct, one-pot conversions with improved yields and broader substrate scope. This guide will explore these alternative reagents, delving into their mechanisms, applications, and the practical challenges you might encounter.
Reagent Selection and Experimental Protocols
Choosing the right reagent is critical for a successful reaction and depends on factors such as the substrate's functional groups, desired reaction conditions (e.g., temperature, pH), and scalability. Below, we discuss some of the most effective alternative reagents and provide detailed experimental protocols.
Sulfonyl Chlorides and Related Reagents
Sulfonyl chlorides, in the presence of a base, can activate the carboxylic acid, facilitating nucleophilic attack by an amine source, which is then dehydrated in situ.
Mechanism Insight: The carboxylic acid reacts with the sulfonyl chloride to form a mixed anhydride, a highly reactive intermediate. This intermediate then reacts with an ammonia source (often generated in situ) to form the primary amide, which is subsequently dehydrated to the nitrile.
Experimental Protocol: One-Pot Conversion using Ethyl Carbamate and Thionyl Chloride
This method provides an efficient, solvent-free approach for converting aryl carboxylic acids to their corresponding nitriles.[1]
Materials:
-
Aryl carboxylic acid
-
Ethyl carbamate
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask, thoroughly mix the aryl carboxylic acid with an equimolar amount of ethyl carbamate.
-
Heat the mixture to its melting point to ensure a homogeneous liquid.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the molten mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue heating the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile.
-
Purify the product by column chromatography or distillation.
Propylphosphonic Anhydride (T3P®)
T3P® is a mild and versatile dehydrating agent that can be used for the one-pot conversion of aldehydes (formed in situ from carboxylic acids) to nitriles.[2][3] It is known for its high yields and the fact that its byproducts are water-soluble, simplifying the workup process.[3]
Mechanism Insight: T3P® activates the carboxylic acid to form a reactive phosphonic ester intermediate. This intermediate then reacts with an ammonia source, and subsequent dehydration, also mediated by T3P®, yields the nitrile.
Experimental Protocol: T3P®-Mediated Nitrile Synthesis
This protocol is adapted for the conversion of a broad range of aldehydes to nitriles and can be applied to in situ generated aldehydes from carboxylic acids.[2]
Materials:
-
Carboxylic acid
-
T3P® (50% solution in a suitable solvent like ethyl acetate or DMF)[3]
-
Ammonia source (e.g., ammonium bicarbonate)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and ammonium bicarbonate (1.5 equivalents) in anhydrous dichloromethane.
-
Add triethylamine (2 equivalents) to the mixture and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add T3P® (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
The Burgess Reagent
The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and selective dehydrating agent that can convert primary amides to nitriles.[4][5] While traditionally used for amide dehydration, it can be employed in a one-pot synthesis from carboxylic acids by including an ammonia source. Its high selectivity makes it suitable for complex molecules with sensitive functional groups.[4]
Mechanism Insight: The Burgess reagent reacts with the primary amide to form a sulfamate ester intermediate. This intermediate then undergoes an intramolecular elimination (Ei mechanism) to yield the nitrile, carbon dioxide, methanol, and triethylamine.
Experimental Protocol: Burgess Reagent-Mediated Dehydration of in situ formed Amide
This protocol outlines the general procedure for the dehydration step. For a one-pot conversion, the primary amide would be formed in situ prior to the addition of the Burgess reagent.
Materials:
-
Primary amide (or carboxylic acid and ammonia source for one-pot)
-
Burgess reagent
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the primary amide (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add the Burgess reagent (1.1 equivalents) in one portion.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct filtration through a short plug of silica gel, eluting with a suitable solvent, to remove the byproducts.
Reagent Comparison
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Sulfonyl Chlorides (e.g., SOCl₂) | Neat or in a high-boiling solvent, elevated temperatures.[1] | Cost-effective, readily available reagents.[1] | Harsh conditions, may not be suitable for sensitive substrates, generation of acidic byproducts. |
| T3P® | Mild conditions (0 °C to room temperature).[2] | High yields, water-soluble byproducts for easy workup, low toxicity.[3] | Reagent is more expensive than traditional dehydrating agents. |
| Burgess Reagent | Mild, neutral conditions, room temperature.[4][5] | Highly selective, compatible with sensitive functional groups.[4] | Reagent is moisture-sensitive and relatively expensive. |
| Indium-Catalyzed Transnitrilation | High temperature (200 °C), uses acetonitrile as both solvent and nitrogen source.[6] | Direct conversion, uses a non-toxic and water-resistant catalyst.[6] | Requires high temperatures, may not be suitable for all substrates. |
| Chemoenzymatic Cascade | Aqueous buffer, mild temperatures.[7][8] | Environmentally friendly, highly selective.[7] | Requires specialized enzymes, may have a limited substrate scope. |
Troubleshooting Guide
Q: My reaction shows low or no conversion of the starting carboxylic acid. What should I do?
A:
-
Verify Reagent Activity: Dehydrating agents like the Burgess reagent can be sensitive to moisture. Ensure your reagents are fresh and handled under anhydrous conditions. For catalytic reactions, confirm the catalyst's activity.
-
Check Stoichiometry: Accurately measure all reagents. For one-pot reactions, ensure the ammonia source is not the limiting reagent.
-
Increase Temperature/Reaction Time: Some methods, like indium-catalyzed transnitrilation, require high temperatures to proceed efficiently.[6] For other methods, a moderate increase in temperature or extending the reaction time may improve conversion. Always monitor for potential substrate decomposition at higher temperatures.
-
Solvent Choice: Ensure your solvent is anhydrous and compatible with the reaction chemistry. Protic solvents can interfere with many of the reagents used.
Q: I am isolating the primary amide intermediate instead of the nitrile. How can I drive the reaction to completion?
A: This indicates that the initial amidation is successful, but the subsequent dehydration is incomplete.
-
Increase the Amount of Dehydrating Agent: You may need to add more of the dehydrating agent (e.g., T3P®, sulfonyl chloride) to ensure complete conversion of the amide.
-
Elevate the Temperature: The dehydration step is often the most energy-intensive part of the process. Increasing the reaction temperature can facilitate the elimination of water.
-
Removal of Water: In some systems, the removal of water as it is formed can drive the equilibrium towards the nitrile product. This can be achieved through azeotropic distillation if the solvent system allows.
Q: My reaction is messy, with multiple side products. What are the likely causes and solutions?
A:
-
Substrate Decomposition: Harsh reagents or high temperatures can cause decomposition of sensitive substrates. Consider switching to a milder reagent like the Burgess reagent or exploring chemoenzymatic options.[4][7]
-
Side Reactions with Functional Groups: If your substrate contains other nucleophilic groups (e.g., alcohols, amines), they may compete with the carboxylic acid for the activating agent. Protection of these functional groups may be necessary.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and reagent stoichiometry to find the optimal conditions that favor the desired product over side reactions.
Frequently Asked Questions (FAQs)
Q1: Can these methods be used for both aliphatic and aromatic carboxylic acids?
A1: The substrate scope varies between methods. For example, the solvent-free thionyl chloride/ethyl carbamate method is reported for aryl carboxylic acids.[1] In contrast, methods employing T3P® or certain catalytic systems have shown broad applicability to both aliphatic and aromatic substrates.[2][9] Always consult the literature for the specific reagent you are considering.
Q2: What are the safety precautions I should take when using these reagents?
A2:
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Burgess Reagent: Moisture-sensitive. Handle and store under an inert atmosphere.
-
T3P®: Generally considered to have low toxicity, but standard laboratory safety practices should always be followed.[3]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: Are there any "green" or more environmentally friendly alternatives?
A3: Yes. Chemoenzymatic methods, which use enzymes like carboxylic acid reductase and aldoxime dehydratase, operate in aqueous media under mild conditions and are a promising green alternative.[7][8] Additionally, catalytic methods, such as the indium-catalyzed transnitrilation, reduce waste compared to stoichiometric reagents.[6]
Q4: How do I choose the best workup procedure for my reaction?
A4: The workup procedure will depend on the reagent used.
-
For reactions with T3P® , the byproducts are water-soluble, so a simple aqueous wash is often sufficient to remove them.[3]
-
Reactions using sulfonyl chlorides will generate acidic byproducts that need to be neutralized with a base (e.g., sodium bicarbonate solution) during the workup.
-
For the Burgess reagent , the byproducts are generally removed by filtration through silica gel.
Q5: Can I convert a dicarboxylic acid to a dinitrile using these methods?
A5: Yes, it is possible to convert dicarboxylic acids to dinitriles. For instance, adipic acid has been successfully converted to the corresponding dinitrile.[9] However, you will need to adjust the stoichiometry of the reagents accordingly (i.e., use at least two equivalents of the activating/dehydrating agent per equivalent of the dicarboxylic acid).
Workflow and Reagent Selection
References
- Štefane, B., & Požgan, F. (2004). A Facile and Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids. Synlett, 2004(12), 2173-2176.
- JoVE. (2023). Preparation of Nitriles. Journal of Visualized Experiments.
- Kovács, E., et al. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Iyer, K. S., et al. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 20(15), 3466-3471.
- Rapp, C., et al. (2021). Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime.
- Cao, Y. Q., et al. (2008). A new efficient method for one-pot conversions of aryl carboxylic acids into nitriles without solvent. Journal of Chemical Technology & Biotechnology, 83(10), 1438-1441.
- ResearchGate.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- ResearchGate.
- ResearchGate. More efficient methods to convert carboxylic acids to nitriles.
- Britannica. (2025). Carboxylic acid - Nitriles, Synthesis, Reactions.
- Synlett. (2007). Burgess Reagent. Synlett, 2007(11), 1822-1823.
- Organic Chemistry Portal.
- YouTube. (2018). 20.13 Synthesis and Reactions of Nitriles.
- Google Patents. (1976).
- Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles.
- Chemguide. hydrolysis of nitriles.
- Atlanchim Pharma.
- YouTube. (2019). 08.
- Google Patents. (1968). Process for the preparation of carboxylic acid nitriles. DE1259893B.
- Philadelphia University. Carboxylic acids and Nitriles.
- Ali, S. Z., et al. (2025).
- YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
- McMurry, J. (2016). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. In Student Solutions Manual for Organic Chemistry.
- Semantic Scholar. Direct preparation of nitriles from carboxylic acids in continuous flow.
- Jasperse, C. P. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
- ACS Publications. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 23(15), 5896-5900.
- ResearchGate.
- Rapp, C., et al. (2022). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. ChemBioChem, 23(1), e202100516.
- ResearchGate. ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
- ACS Publications. Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine.
Sources
- 1. A new efficient method for one‐pot conversions of aryl carboxylic acids into nitriles without solvent | Semantic Scholar [semanticscholar.org]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Managing temperature control in the Friedel-Crafts acylation of chlorobenzene
Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene
A Senior Application Scientist's Guide to Managing Temperature Control
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Friedel-Crafts acylation of chlorobenzene. Here, we will address common issues and fundamental questions related to temperature control, a critical parameter for achieving high yield and regioselectivity in this classic electrophilic aromatic substitution reaction.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment. The solutions are designed to be practical and are grounded in the fundamental principles of the reaction mechanism.
Issue 1: The reaction fails to initiate, or the conversion rate is unacceptably low.
Answer:
A low or nonexistent conversion rate in the Friedel-Crafts acylation of chlorobenzene often points to insufficient energy to overcome the reaction's activation barrier. Chlorobenzene is an aromatic ring that is deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the chlorine atom.[1][2] This deactivation means that more energy is required to compel the nucleophilic aromatic ring to attack the electrophilic acylium ion.
Possible Causes & Recommended Actions:
-
Sub-Optimal Reaction Temperature: The reaction may be too cold. While low temperatures are crucial for selectivity, the mixture must have enough thermal energy to initiate the reaction.[1]
-
Solution: Cautiously and gradually warm the reaction mixture. If you are running the reaction at 0 °C, for instance, allow it to warm slowly toward room temperature. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to observe the consumption of starting material. For some substrates, gentle heating may be necessary, but this must be done with care to avoid side reactions.[3]
-
-
Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][4] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. The solvent (e.g., dichloromethane or carbon disulfide) must also be anhydrous.
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylation is distinct from many other catalyzed reactions in that it often requires stoichiometric, not catalytic, amounts of the Lewis acid.[3] The reason for this is that the ketone product forms a stable complex with AlCl₃, effectively sequestering it and removing it from the catalytic cycle.
Issue 2: The yield of the desired para-chloroacetophenone is low, with significant formation of the ortho-isomer.
Answer:
The formation of a mixture of ortho and para isomers is expected, as the chloro-substituent is an ortho, para-director.[2][7] However, the para isomer is almost always the desired product due to reduced steric hindrance.[5] If the ortho isomer is forming in significant quantities, this is a clear indication that your reaction temperature is too high. This is a classic case of kinetic versus thermodynamic control.
Kinetic vs. Thermodynamic Product Formation:
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible.[8] The product distribution is determined by the relative heights of the activation energy barriers for the two pathways. The transition state leading to the para product is sterically less hindered and therefore lower in energy. This makes the rate of formation of the para product faster, establishing it as the major, or kinetic, product.[8][9]
-
Thermodynamic Control (High Temperature): At higher temperatures, the acylation reaction can become reversible.[10] With sufficient thermal energy, the system can reach equilibrium. Under these conditions, the product distribution is governed by the relative thermodynamic stability of the products themselves. While the para product is also typically the more thermodynamically stable one, the selectivity is often dramatically reduced at higher temperatures.[9]
Recommended Actions:
-
Implement Strict Temperature Control: The most effective solution is to run the reaction at a lower temperature. The initial addition of the acylating agent to the chlorobenzene/AlCl₃ slurry should be performed dropwise at a low temperature, typically between 0 °C and 5 °C, using an ice bath.[5] Maintaining this low temperature throughout the addition prevents exothermic spikes that can favor the formation of the ortho product.
-
Monitor Internal Temperature: Do not rely solely on the external cooling bath's temperature. Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, as the formation of the acylium ion and the subsequent reaction can be exothermic.[6]
Issue 3: The reaction mixture has turned dark or produced char, and the final product is impure.
Answer:
The formation of dark, tar-like substances or char is a sign of product or reagent decomposition, which is almost always caused by excessive temperatures. While the acylium ion is resonance-stabilized and less prone to rearrangement than carbocations in Friedel-Crafts alkylation, it can still decompose under harsh conditions.[4][11]
Recommended Actions:
-
Reduce Reaction Temperature: This is the most critical parameter. If you are running the reaction at room temperature or with heating, immediately reduce the temperature. The ideal range for most acylations of chlorobenzene is between 0 °C and room temperature.
-
Control the Rate of Addition: The reaction between the acyl chloride and aluminum chloride is highly exothermic.[6] Add the acylating agent slowly and dropwise to a cooled suspension of AlCl₃ in the solvent. This controlled addition allows the cooling bath to dissipate the heat generated, preventing localized hot spots where decomposition can occur.
-
Ensure Efficient Stirring: Vigorous stirring ensures that reagents are mixed efficiently and that heat is distributed evenly throughout the reaction vessel, preventing localized overheating.
Section 2: Frequently Asked Questions (FAQs)
This section delves into the fundamental principles that govern the experimental choices in the Friedel-Crafts acylation of chlorobenzene.
Q1: Why is precise temperature control so critical for regioselectivity in this specific reaction?
A1: Temperature is the primary tool for controlling the ortho versus para product ratio. The chloro group on the benzene ring directs incoming electrophiles to the ortho and para positions.[2] The formation of the para product is kinetically favored because the bulky acylium ion-catalyst complex experiences less steric hindrance when attacking the para position compared to the more crowded ortho position.[5]
-
At Low Temperatures (Kinetic Control): The reaction pathway with the lower activation energy (leading to the para product) proceeds much faster. Since there isn't enough energy for the less favorable reaction to occur significantly or for the reaction to reverse, the para isomer is the dominant product.[8]
-
At High Temperatures (Thermodynamic Control): With increased thermal energy, the activation energy barrier for ortho attack can be more easily overcome, leading to a higher proportion of the ortho isomer.[9][10] This reduces the overall selectivity and complicates the purification process.
The relationship between temperature and product distribution can be visualized with a reaction coordinate diagram.
Caption: Energy profile showing lower activation energy for para-acylation.
Q2: What is the optimal temperature range for the acylation of chlorobenzene, and how does it vary?
A2: There is no single universal temperature, as the optimal conditions depend on the specific acylating agent and the desired balance between reaction rate and selectivity. However, a general and reliable starting point is to perform the initial addition of reagents at 0-5 °C .[5] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[5][6]
| Acylating Agent | Typical Temperature Protocol | Rationale |
| Acetyl Chloride | Add dropwise at 0-5 °C, then allow to stir at room temperature for 1-4 hours. | Highly reactive. Low temperature during addition is critical to control the exotherm and maximize para-selectivity. |
| Acetic Anhydride | May require slightly higher temperatures (e.g., 25-50 °C) to achieve a reasonable rate. | Less reactive than acetyl chloride. A slightly higher temperature may be needed to overcome the activation energy. |
| Suberoyl Chloride | Maintain internal temperature below 5 °C during addition, then stir at room temperature for 4-6 hours.[5] | A difunctional acyl chloride; careful control prevents polymerization and side reactions. |
Q3: How should I structure my experiment to maintain optimal temperature control?
A3: A well-designed experimental setup is crucial. The following workflow and setup are recommended for precise temperature management.
Caption: Experimental workflow for controlled Friedel-Crafts acylation.
Detailed Protocol: Acetylation of Chlorobenzene
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing addition funnel, and a reflux condenser fitted with a nitrogen inlet/outlet to maintain an inert atmosphere. Ensure all glassware is oven-dried.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq). Add an anhydrous solvent, such as dichloromethane (DCM), to create a stirrable slurry.[5]
-
Cooling: Immerse the flask in an ice/water bath and cool the suspension to 0 °C with vigorous stirring.
-
Addition: Add a solution of chlorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5 °C during this addition.[5]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture, quench them in dilute HCl, extract with a small amount of ethyl acetate, and spot on a TLC plate to monitor the disappearance of the chlorobenzene starting material.
-
Work-up: When the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[6] This will hydrolyze the aluminum complexes and quench the reaction. Proceed with standard liquid-liquid extraction, washing, drying, and solvent removal to isolate the crude product.
-
Purification: Purify the resulting mixture of chloroacetophenone isomers, typically by recrystallization or column chromatography, to isolate the desired p-chloroacetophenone.
By adhering to these troubleshooting tips and understanding the underlying chemical principles, you can effectively manage temperature control in the Friedel-Crafts acylation of chlorobenzene to achieve optimal yields and selectivity in your research.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
-
Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene. Retrieved from [Link]
- Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]
-
Filo. (2025). Chemistry 262 Experiment: Alkylation of Chlorobenzene Thermodynamic Control vs. Kinetic Control. Retrieved from [Link]
- Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
-
Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. Retrieved from [Link]
-
Brainly.in. (2020). explain friedel crafts reaction in chlorobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Identification and removal of impurities in "4-(3-chlorophenyl)-4-oxobutanenitrile" synthesis
Welcome to the Technical Support Center for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction: Navigating the Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
4-(3-chlorophenyl)-4-oxobutanenitrile is a versatile building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges, from controlling regioselectivity to managing impurities. This guide will address the two most common synthetic pathways and provide solutions to the issues that can arise in each.
Part 1: Troubleshooting the Friedel-Crafts Acylation Route
This is a widely used two-step approach for synthesizing 4-aryl-4-oxobutanenitriles.
Step 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride This step aims to produce 4-(chlorophenyl)-4-oxobutanoic acid. A key challenge is controlling the substitution pattern on the chlorobenzene ring.
Step 2: Conversion of the Carboxylic Acid to the Nitrile This typically involves the formation of an intermediate amide, followed by dehydration.
Diagram of the Friedel-Crafts Acylation Workflow
Technical Support Center: Scaling Up the Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and scale-up of 4-(3-chlorophenyl)-4-oxobutanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a successful and scalable process.
Synthetic Overview
The synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile is typically approached via a two-stage process. The initial step involves a Friedel-Crafts acylation to form the carbon skeleton, followed by the conversion of a carboxylic acid intermediate into the target nitrile. This route, while effective, presents distinct challenges at each stage, particularly concerning regioselectivity, reaction control, and purification, which become more pronounced during scale-up.
Caption: Workflow for the synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Part 1: Friedel-Crafts Acylation
Question: My reaction yield is very low, or the reaction failed to initiate. What are the likely causes?
Answer: This is a common issue in Friedel-Crafts acylations and typically points to one of three areas:
-
Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use a freshly opened container of high-purity, anhydrous AlCl₃. For scale-up operations, it is advisable to use sublimed AlCl₃.
-
Insufficient Catalyst: Both the acylating agent (succinic anhydride) and the ketone product will form stable complexes with AlCl₃.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the succinic anhydride is required to ensure there is enough active catalyst to drive the reaction.
-
Low Reaction Temperature: While initial mixing should be done at a low temperature (0-5 °C) to control the initial exotherm, the reaction often requires heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) and, if stalled, gradually increase the temperature to 40-60 °C.
Question: I've obtained a mixture of products, primarily a dark, tarry substance, instead of a clean keto-acid.
Answer: Tarry product formation is indicative of side reactions, often caused by excessive heat.
-
Runaway Reaction: The initial complexation of AlCl₃ is highly exothermic. If the reagents are mixed too quickly or at an ambient temperature, the reaction temperature can spike, leading to polymerization and charring of the aromatic substrate. Ensure you have adequate cooling and add the AlCl₃ portion-wise to the solution of succinic anhydride and 1,3-dichlorobenzene at 0-5 °C.
-
Substrate Reactivity: While 1,3-dichlorobenzene is used to direct the acylation to the desired position, it is less reactive than benzene. Pushing the reaction too hard with high temperatures can lead to degradation. A controlled, gradual increase in temperature after the initial addition is key.
Question: The work-up is difficult, involving a thick, persistent emulsion during the aqueous quench.
Answer: This is due to the formation of aluminum hydroxide complexes. To break these emulsions and ensure clean phase separation:
-
Acidic Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The acid will convert the aluminum salts into water-soluble species (AlCl₃), preventing the formation of gelatinous aluminum hydroxide.
-
Sufficient Water: Use a large volume for the quench to effectively dissipate heat and dissolve all inorganic salts.
-
Extraction Solvent: Use an appropriate organic solvent like ethyl acetate for extraction. If emulsions persist, a filtration step through a pad of Celite® can help break them up.
Part 2: Nitrile Formation (via Amide)
Question: The conversion of the carboxylic acid to the amide is inefficient.
Answer: This two-step process (acid to acyl chloride, then to amide) has its own pitfalls.
-
Incomplete Acyl Chloride Formation: Ensure a slight excess of thionyl chloride (SOCl₂) is used and that the reaction is allowed to proceed until gas evolution (SO₂ and HCl) ceases, which indicates completion. Performing this step under reflux can ensure the reaction goes to completion.
-
Hydrolysis: The acyl chloride intermediate is highly moisture-sensitive. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). During the addition of ammonia or ammonium hydroxide, ensure the temperature is kept low to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Question: The final dehydration step from the amide to the nitrile is giving a low yield.
Answer: The efficiency of the dehydration step depends heavily on the reagent and conditions.
-
Dehydrating Agent Potency: Reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are effective but must be used in sufficient quantity (typically 1-2 equivalents). They are also sensitive to moisture.
-
Reaction Temperature: This dehydration often requires elevated temperatures. The reaction should be heated to reflux in an appropriate solvent (e.g., toluene or acetonitrile) and monitored by TLC or GC until the amide starting material is consumed.
-
Work-up Procedure: The work-up for these reagents involves a careful quench with ice water, as the reaction is highly exothermic. The pH must then be adjusted to be basic to remove any acidic phosphorus byproducts before extracting the nitrile product.
Frequently Asked Questions (FAQs)
Q1: Why is a meta-directing starting material like 1,3-dichlorobenzene suggested instead of acylating chlorobenzene directly? A1: The chloro group is an ortho, para-director in electrophilic aromatic substitution.[2] A Friedel-Crafts acylation of chlorobenzene would yield primarily 4-(4-chlorophenyl)-4-oxobutanoic acid and 4-(2-chlorophenyl)-4-oxobutanoic acid. Achieving the desired 3-chloro (meta) substitution requires starting with a substrate that directs the incoming acyl group to the correct position, such as 1,3-dichlorobenzene. The acylation occurs at the 4-position, between the two chloro groups, which is sterically accessible and activated by both groups.
Q2: What are the most critical safety precautions when handling reagents for this synthesis? A2: Several reagents in this synthesis are hazardous and require strict safety protocols.
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride (SOCl₂): Is corrosive and toxic. It reacts with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃): Similar to thionyl chloride, it is corrosive and reacts with water. Handle with extreme care in a fume hood.
-
Cyanide Sources: Although this protocol avoids common cyanide salts like NaCN, any synthesis involving nitriles requires awareness of their potential toxicity. In case an alternative route using cyanide salts is considered, it's crucial to remember that they are highly toxic if ingested, inhaled, or absorbed through the skin.[3][4][5] Acidification of cyanide salts liberates deadly hydrogen cyanide (HCN) gas.[3][6] Always have a cyanide antidote kit available and ensure all personnel are trained in its use. Work in a well-ventilated fume hood and use a secondary container for transport.[6][7]
Q3: How can I adapt the purification of the final product for a larger scale? A3: While column chromatography is suitable for lab-scale purification, it is often impractical and expensive at a larger scale. Recrystallization is the preferred method for purifying multi-gram to kilogram quantities of solid material. You will need to perform a solvent screen to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
Q4: How can I confirm the structure and purity of the final product, 4-(3-chlorophenyl)-4-oxobutanenitrile? A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitrile (C≡N) group (around 2250 cm⁻¹) and the ketone (C=O) group (around 1685 cm⁻¹).[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Experimental Protocols & Data
Protocol 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid
-
Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).
-
Charge the flask with anhydrous aluminum chloride (1.2 eq).
-
Add 1,3-dichlorobenzene (3.0 eq) as the solvent and reagent, and begin cooling the mixture to 0-5 °C in an ice bath.
-
Add succinic anhydride (1.0 eq) portion-wise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to room temperature and slowly pour it onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like toluene/hexanes.
Protocol 2: Synthesis of 4-(3-chlorophenyl)-4-oxobutanenitrile
-
Amide Formation: In a fume hood, charge a flask with 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 eq) and add thionyl chloride (1.5 eq). Heat the mixture to reflux for 2-3 hours. Cool to room temperature and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. Stir for 1-2 hours, then extract the product with ethyl acetate.
-
Dehydration: Combine the crude 4-(3-chlorophenyl)-4-oxobutanamide (1.0 eq) with phosphorus oxychloride (1.5 eq) in a flask. Heat the mixture to 80-90 °C for 3-4 hours. Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a base (e.g., NaOH solution) and extract the final nitrile product with an organic solvent. Purify by recrystallization.
Quantitative Data Summary
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Acylation | Succinic Anhydride | 1.0 | 1,3-Dichlorobenzene | 0 → 60 | 4 - 6 | 65 - 75% |
| Aluminum Chloride | 1.2 | |||||
| 2. Amide Formation | Thionyl Chloride | 1.5 | None, then THF | Reflux, then 0 | 2 - 3 | 85 - 95% |
| Ammonium Hydroxide | Excess | |||||
| 3. Dehydration | POCl₃ | 1.5 | None | 80 - 90 | 3 - 4 | 70 - 80% |
References
-
TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide MSDS. [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
-
University of Illinois Urbana-Champaign. (2015). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
Al-Masoudi, N. A., et al. (2021). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 26(11), 3328. [Link]
-
Bakulina, O., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 6(1), 585-594. [Link]
-
Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]
-
Chemistry Steps. Preparation of Nitriles. [Link]
-
Reddit r/OrganicChemistry. (2022, July 10). Question on how to perform this Nitrile reaction. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
-
OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. camachem.com [camachem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. taekwang.co.kr [taekwang.co.kr]
- 6. uthsc.edu [uthsc.edu]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 4-(3-chlorophenyl)-4-oxobutanenitrile: A Comparative Analysis of HPLC and GC-MS
Introduction: The Analytical Imperative for 4-(3-chlorophenyl)-4-oxobutanenitrile
4-(3-chlorophenyl)-4-oxobutanenitrile is a substituted aromatic keto-nitrile, a class of compounds often utilized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic molecules. The presence of impurities, even in trace amounts, can have significant ramifications on the yield, safety, and efficacy of the final product. Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is not merely a quality control checkpoint but a cornerstone of the entire development lifecycle.
This guide provides an in-depth comparison of two instrumental pillars of modern analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of 4-(3-chlorophenyl)-4-oxobutanenitrile. We will delve into the causality behind methodological choices, provide field-proven experimental protocols, and frame the discussion within the rigorous context of international regulatory standards.
Physicochemical Profile & Analytical Strategy
Before selecting an analytical technique, understanding the analyte's fundamental properties is paramount.
-
Structure:
-
Molecular Formula: C₁₀H₈ClNO
-
Molecular Weight: 193.63 g/mol
-
Key Functional Groups:
-
Chlorophenyl group (hydrophobic, UV-active)
-
Ketone group (polar, UV-active)
-
Nitrile group (polar)
-
Alkyl chain (hydrophobic)
-
-
-
Analytical Implications: The molecule exhibits a dual nature; it has significant non-polar character from the chlorophenyl ring and alkyl chain, but also notable polarity from the ketone and nitrile functionalities. This mixed-mode character makes it an interesting candidate for multiple chromatographic techniques. Its suitability for GC is contingent on its volatility and thermal stability; compounds of this molecular weight are typically volatile enough, but the presence of multiple functional groups necessitates careful evaluation to prevent on-column degradation.
-
Potential Impurities: A robust purity method must be able to separate the main component from potential process-related impurities (e.g., starting materials, reagents), regioisomers (e.g., 2-chloro or 4-chloro isomers), and degradation products.
Head-to-Head Comparison: HPLC vs. GC-MS for Purity Analysis
The choice between HPLC and GC is one of the most fundamental decisions in method development.[1] It hinges primarily on the analyte's volatility and thermal stability.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, driven by high pressure.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase within a heated column.[4] |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and high molecular weight compounds.[3][4] | Best for volatile and thermally stable compounds that can be vaporized without decomposition.[2] |
| Strengths for this Analyte | Robustness: No risk of thermal degradation. Versatility: Wide range of stationary and mobile phases can be used to optimize separation of polar and non-polar impurities.[1] | Separation Efficiency: Capillary GC columns offer very high resolution and sharp peaks.[4] Definitive Identification: Mass spectrometry provides structural information, making it the gold standard for impurity identification.[1] |
| Potential Weaknesses | Peak Capacity: Generally lower separation efficiency than capillary GC. Cost: Can have higher solvent consumption and disposal costs.[3] | Thermal Lability Risk: Potential for the analyte to degrade at high injector or oven temperatures, leading to inaccurate purity values. |
| Typical Detector | UV-Vis (Diode Array Detector) | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
Verdict: HPLC is the frontline choice for routine quality control (QC) and stability testing due to its inherent robustness and applicability to a wider range of potential non-volatile degradation products.[1] GC-MS serves as a powerful complementary technique, invaluable for the definitive identification of volatile impurities and as a confirmatory method.
Protocol 1: Purity by Reversed-Phase HPLC-UV
Causality: The analyte's significant hydrophobic character, conferred by the chlorophenyl ring and alkyl chain, makes Reversed-Phase HPLC the logical choice. A C18 (octadecylsilane) stationary phase will provide strong hydrophobic interactions, ensuring adequate retention. A gradient elution using acetonitrile and water is selected to ensure that impurities with a wide polarity range are eluted and resolved effectively within a single run.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4-(3-chlorophenyl)-4-oxobutanenitrile sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of ~0.5 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualization: HPLC-UV Workflow
Caption: Workflow for HPLC-UV Purity Assessment.
Protocol 2: Purity by GC-MS
Causality: This method is chosen for its superior separation efficiency and its ability to provide mass spectral data for unequivocal peak identification. A non-polar (5% phenyl) polysiloxane-type column is selected as a general-purpose column suitable for a wide range of semi-volatile organic compounds. Temperature programming is essential; it allows for the elution of any low-boiling point impurities at the beginning of the run, followed by a temperature ramp to elute the higher-boiling point analyte with a sharp, symmetrical peak shape, minimizing analysis time.[5][6][7]
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10.0 mL of Acetone to achieve a concentration of ~1.0 mg/mL.
-
Vortex to ensure complete dissolution. Transfer to a GC vial.
-
Note: Derivatization is generally not required for this analyte but could be explored if peak tailing or degradation is observed. Silylation could be a viable option to improve thermal stability.[8][9]
-
-
Instrumentation & Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless Injector.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
-
-
Data Analysis:
-
Obtain the Total Ion Chromatogram (TIC).
-
Integrate all peaks and calculate purity using the area percent method.
-
For any impurity peak >0.1%, analyze its mass spectrum to propose a structure. Compare the spectrum against libraries (e.g., NIST) and known potential impurities.
-
Visualization: GC-MS Workflow```dot
Caption: Logical Flow for Analytical Method Validation.
Data Interpretation & Performance Summary
To illustrate the comparative power of these techniques, let's consider a hypothetical batch of 4-(3-chlorophenyl)-4-oxobutanenitrile containing several impurities.
| Parameter | HPLC-UV Result | GC-MS Result | Commentary |
| Purity (Area %) | 99.52% | 99.48% | Both methods show excellent agreement on the purity of the main component. |
| Impurity A (RRT ~0.8) | 0.18% | 0.15% | A polar impurity, likely better resolved and quantified by HPLC. |
| Impurity B (RRT ~1.2) | 0.21% | 0.25% | A non-polar impurity. GC-MS provides a mass spectrum consistent with a de-chlorinated analogue. |
| Impurity C (RRT ~0.5) | 0.09% | Not Detected | A highly polar or non-volatile impurity (e.g., a salt or dimer) that did not elute from the GC column. |
| Impurity D (RRT ~1.1) | Co-elutes with Main Peak | 0.12% | A volatile impurity with similar polarity but different volatility, resolved only by the high efficiency of the GC column. |
This hypothetical data demonstrates that neither technique alone tells the complete story. HPLC is superior for capturing polar and non-volatile impurities, whereas GC-MS excels at resolving certain volatile compounds and providing invaluable structural information.
Conclusion & Recommendations
For the comprehensive purity assessment of 4-(3-chlorophenyl)-4-oxobutanenitrile, a dual-pronged approach is recommended for drug development professionals.
-
Primary Method for QC: HPLC-UV should be the primary method for routine quality control, release testing, and stability studies. Its robustness, reliability, and ability to detect a broad range of non-volatile impurities make it the most suitable choice for ensuring batch-to-batch consistency.
-
Confirmatory & Investigational Method: GC-MS is an indispensable tool for reference standard characterization, impurity identification, and troubleshooting. Its high resolving power and the definitive structural data from mass spectrometry are critical for understanding the complete impurity profile, especially for volatile and semi-volatile species that might be missed by HPLC.
By leveraging the strengths of both techniques and grounding them in a rigorous validation framework compliant with ICH guidelines, researchers and scientists can ensure the highest standards of quality and scientific integrity for 4-(3-chlorophenyl)-4-oxobutanenitrile.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: GC–MS/MS Analysis of Aroclor and Organochlorine Pesticides in Groundwater Source: LCGC International URL: [Link]
-
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: What Is Derivatization In GC-MS? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Why Use GC Derivatization Reagents Source: Chrom Tech, Inc. URL: [Link]
-
Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL: [Link]
-
Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]
-
Title: Temperature Programming for Better GC Results Source: Phenomenex URL: [Link]
-
Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]
-
Title: What is Temperature Programming in Gas Chromatography? Source: ALWSCI URL: [Link]
-
Title: Why Temperature Programming is Key to Better Chromatography Source: Mastelf URL: [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. youtube.com [youtube.com]
- 9. chromtech.com [chromtech.com]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chlorophenyl-4-oxobutanenitrile Isomers
This guide presents a comprehensive comparative analysis of the chemical reactivity of three key isomers: 2-chlorophenyl-4-oxobutanenitrile, 3-chlorophenyl-4-oxobutanenitrile, and 4-chlorophenyl-4-oxobutanenitrile. These compounds, belonging to the class of β-ketonitriles, are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The position of the chlorine atom on the phenyl ring profoundly influences the electronic and steric environment of the molecule, thereby dictating its reactivity at several key functional sites. This guide will delve into these differences, providing a theoretical framework for understanding their reactivity, supported by available experimental data and detailed synthetic protocols.
Introduction: The Subtle Influence of Isomerism
The 2-, 3-, and 4-chlorophenyl-4-oxobutanenitrile isomers share the same molecular formula but exhibit distinct chemical behaviors due to the differential placement of the chloro substituent. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I). Simultaneously, due to its lone pairs of electrons, it can participate in resonance, exerting an electron-donating resonance effect (+R). The interplay of these effects, which varies depending on the substituent's position (ortho, meta, or para), governs the reactivity of the carbonyl group, the acidity of the α-methylene protons, and the susceptibility of the aromatic ring to further substitution.
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of these isomers can be rationalized by considering the following factors:
-
Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the chlorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is most pronounced in the 4-chloro isomer due to the effective electron withdrawal through resonance and induction from the para position. In the 3-chloro isomer , the electron-withdrawing inductive effect dominates, also increasing carbonyl electrophilicity. For the 2-chloro isomer , while the inductive effect is strong due to proximity, a potential "ortho effect" can introduce steric hindrance, which may temper the reactivity of the carbonyl group towards bulky nucleophiles.[1][2]
-
Acidity of the α-Methylene Protons: The protons on the carbon adjacent to the carbonyl and nitrile groups (the α-methylene protons) are acidic due to the electron-withdrawing nature of both functionalities. The increased electrophilicity of the carbonyl group in the chloro-substituted isomers is expected to further enhance the acidity of these protons. Consequently, the 4-chloro isomer is predicted to have the most acidic α-methylene protons, followed by the 3-chloro and then the 2-chloro isomer , where steric hindrance might slightly influence the stability of the resulting carbanion.
-
Aromatic Ring Reactivity: The chloro substituent is a deactivating group in electrophilic aromatic substitution reactions, yet it is an ortho-, para- director.[3] This means that further substitution on the aromatic ring will be slower than on unsubstituted benzoylacetonitrile and will preferentially occur at the positions ortho and para to the chlorine atom.
A summary of the expected reactivity trends is presented in Table 1.
| Isomer | Position of Chlorine | Dominant Electronic Effect on Carbonyl | Expected Carbonyl Electrophilicity | Expected α-Methylene Acidity | Steric Hindrance at Carbonyl |
| 2-Chlorophenyl-4-oxobutanenitrile | Ortho | Inductive (-I) and Resonance (+R), with potential ortho effect | Moderate to High | Moderate to High | High |
| 3-Chlorophenyl-4-oxobutanenitrile | Meta | Inductive (-I) | High | High | Low |
| 4-Chlorophenyl-4-oxobutanenitrile | Para | Inductive (-I) and Resonance (+R) | Highest | Highest | Low |
Table 1. Predicted Reactivity Trends of Chlorophenyl-4-oxobutanenitrile Isomers.
Synthesis of Chlorophenyl-4-oxobutanenitrile Isomers
The synthesis of these isomers typically involves a multi-step process, often starting from the corresponding chlorobenzoyl chloride or chlorobenzoic acid. Below are detailed protocols for the synthesis of the 2- and 4-chloro isomers, based on established literature procedures. The synthesis of the 3-chloro isomer would follow a similar pathway, starting from 3-chlorobenzoyl chloride.
Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)-4-oxobutanenitrile
This synthesis involves the acylation of a suitable substrate with 2-chlorobenzoyl chloride, followed by the introduction of the nitrile group.
Step 1: Friedel-Crafts Acylation to form 3-(2-chlorobenzoyl)propanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
To this mixture, add chlorobenzene (as the reactant) or 2-chlorobenzoyl chloride (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acid.
Step 2: Amidation and Dehydration to 4-(2-Chlorophenyl)-4-oxobutanenitrile
-
Reflux a solution of 3-(2-chlorobenzoyl)propanoic acid (1.0 eq.) in toluene with thionyl chloride (1.5 eq.) for 2-3 hours to form the acid chloride.
-
Remove excess thionyl chloride and toluene under reduced pressure.
-
Carefully add the crude acid chloride dropwise to a stirred solution of concentrated ammonium hydroxide in an ice bath.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated amide by filtration, wash with cold water, and dry.
-
Heat the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in an inert solvent to yield 4-(2-chlorophenyl)-4-oxobutanenitrile.
-
Purify the product by column chromatography or recrystallization.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-oxobutanenitrile
The synthesis of the 4-chloro isomer can be achieved via the reaction of 4-chlorophenacyl bromide with a cyanide source.
-
Dissolve 4-chlorophenacyl bromide (1.0 eq.) in a suitable solvent such as ethanol.
-
Add a solution of sodium cyanide (1.1 eq.) in water dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in a Model Reaction: Knoevenagel Condensation
To illustrate the differing reactivities, we can consider a model reaction such as the Knoevenagel condensation with an aldehyde (e.g., benzaldehyde). This reaction is base-catalyzed and relies on the formation of a carbanion at the α-position.
Experimental Workflow for Comparative Knoevenagel Condensation
Caption: Workflow for comparing the reactivity of the isomers in a Knoevenagel condensation.
Based on the theoretical framework, the expected order of reactivity in this base-catalyzed reaction would be:
4-chlorophenyl-4-oxobutanenitrile > 3-chlorophenyl-4-oxobutanenitrile > 2-chlorophenyl-4-oxobutanenitrile
The 4-chloro isomer is expected to be the most reactive due to the enhanced acidity of its α-methylene protons. The 2-chloro isomer is anticipated to be the least reactive, primarily due to steric hindrance from the ortho-chloro group, which can impede the approach of the base and the subsequent attack of the carbanion on the aldehyde.
Spectroscopic Characterization
The three isomers can be readily distinguished by their spectroscopic data, particularly their ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and carbons will be indicative of the chlorine's position.
| Isomer | Expected ¹H NMR Aromatic Region | Expected ¹³C NMR Carbonyl Carbon (δ, ppm) |
| 2-Chlorophenyl-4-oxobutanenitrile | Complex multiplet pattern | ~195-198 |
| 3-Chlorophenyl-4-oxobutanenitrile | Distinct signals for H-2, H-4, H-5, H-6 | ~196-199 |
| 4-Chlorophenyl-4-oxobutanenitrile | Two doublets (AA'BB' system) | ~197-200 |
Table 2. Predicted NMR Spectroscopic Data for Chlorophenyl-4-oxobutanenitrile Isomers.
Conclusion
The reactivity of 2-, 3-, and 4-chlorophenyl-4-oxobutanenitrile isomers is a nuanced interplay of electronic and steric effects. The 4-chloro isomer is generally the most reactive in reactions involving the carbonyl group and the α-methylene protons due to favorable electronic effects. Conversely, the 2-chloro isomer often exhibits reduced reactivity due to significant steric hindrance imposed by the ortho substituent. The 3-chloro isomer typically displays intermediate reactivity. A thorough understanding of these differences is paramount for researchers and drug development professionals in designing efficient synthetic strategies and in the rational design of novel bioactive molecules. This guide provides a foundational framework for predicting and exploiting the distinct chemical personalities of these valuable synthetic intermediates.
References
-
Filo. Write the Hammett equation for a chemical reaction and explain all the terms.[Link]
-
MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.[Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-.[Link]
-
PubChem. 4-(4-Chlorophenyl)-4-oxobutanenitrile.[Link]
-
WordPress.com. Ortho effect in Substituted Benzene - A to Z Chemistry.[Link]
-
Wikipedia. Ortho effect.[Link]
-
Chemistry LibreTexts. An Explanation of Substituent Effects.[Link]
-
Chemistry Steps. Ortho, Para, Meta.[Link]
-
Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS.[Link]
-
PubChem. 4-Chlorobenzoylacetonitrile.[Link]
-
YouTube. Ortho/Para and Meta Directing Effects in Aromatic Substitution.[Link]
-
ACS Omega. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.[Link]
-
PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.[Link]
-
Dalal Institute. Substituent and Reaction Constants.[Link]
-
ACS Publications. Parametrization of Catalytic Organic Reactions with Convex Hammett Plots.[Link]
-
RSC Publishing. A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles.[Link]
-
MDPI. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.[Link]
-
Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.[Link]
Sources
A Comparative Guide to the Biological Activity Screening of 4-(3-chlorophenyl)-4-oxobutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide focuses on the potential biological activities of a class of compounds exemplified by "4-(3-chlorophenyl)-4-oxobutanenitrile" and its derivatives. While specific research on this exact parent compound is nascent, its structural motifs are present in numerous biologically active molecules. This document provides a comparative framework for screening its derivatives, drawing insights from structurally related compounds and outlining robust experimental protocols to elucidate their therapeutic potential.
Our approach is grounded in the analysis of analogous structures, particularly chalcones and other synthetic compounds bearing the chlorophenyl and oxobutanenitrile moieties. These related molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] By understanding the established bioactivities of these analogs, we can strategically design and execute a comprehensive screening cascade for novel derivatives of 4-(3-chlorophenyl)-4-oxobutanenitrile.
Comparative Landscape: Insights from Structurally Related Compounds
The 4-(3-chlorophenyl)-4-oxobutanenitrile scaffold can be conceptually dissected into a chlorophenyl group attached to a four-carbon chain containing a ketone and a nitrile group. This arrangement shares features with chalcones (1,3-diaryl-2-propen-1-ones), which are well-documented precursors to flavonoids and possess a broad range of pharmacological properties.[1][4] The presence of a halogenated phenyl ring and a reactive keto-nitrile system suggests the potential for diverse biological interactions.
Anticancer Potential: A Primary Focus
A significant body of research points to the anticancer properties of compounds containing chlorophenyl groups.[5][6] These derivatives can induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways in cancer cells.[7] For instance, pyrano[2,3-c]pyrazole derivatives bearing a 4-chlorophenyl substituent have shown inhibitory activity against kinases like AKT2, which is implicated in glioma.[8]
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | 3.24 ± 0.13 | Doxorubicin | 0.85 |
| Pyrano[2,3-c]pyrazole | N-(4-chlorophenyl) substituted derivative | U87MG (Glioblastoma) | ~5-10 | Temozolomide | >100 |
| Pleuromutilin Derivative | Tiamulin | A549 (Lung) | 15.2 | Cisplatin | 3.1 |
Note: The data presented are representative values from studies on analogous compounds to provide a comparative context.
Antimicrobial and Antioxidant Activities: Broadening the Therapeutic Scope
The nitrile moiety and the overall chemical architecture also suggest potential antimicrobial and antioxidant activities. Novel spiropyrrolidines and nicotinonitrile derivatives, synthesized from chalcone precursors, have exhibited promising antibacterial and antifungal properties.[9][10] Furthermore, many chalcone and coumarin derivatives are known to be potent antioxidants, capable of scavenging free radicals.[3][11]
Table 2: Comparative Antimicrobial and Antioxidant Activities
| Activity | Compound Class | Specific Derivative Example | Test | Result (MIC or IC50 in µg/mL) | Reference Compound | Result |
| Antibacterial | Nicotinonitrile | 2-amino-3-cyanopyridine derivative | S. aureus | 10-128 | Ampicillin | <10 |
| Antifungal | Spiropyrrolidine | Thiochromanone-containing spiropyrrolidine | C. albicans | 10-128 | Fluconazole | <10 |
| Antioxidant | Coumarin-Benzimidazole | Hybrid compound 5a | DPPH Assay | 1.2 µmol/L | BHT | 23.4 µmol/L |
Note: The data presented are representative values from studies on analogous compounds to provide a comparative context.
Experimental Protocols for Biological Screening
To rigorously assess the biological activities of novel 4-(3-chlorophenyl)-4-oxobutanenitrile derivatives, a tiered screening approach is recommended. This involves a series of in vitro assays designed to provide a comprehensive profile of the compounds' effects.
Workflow for In Vitro Anticancer Activity Screening
The initial screening for anticancer potential is a critical step in the evaluation of new chemical entities.[12][13] A common and effective workflow involves assessing cytotoxicity, followed by more detailed mechanistic studies.
Caption: Workflow for anticancer activity screening of novel derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-(3-chlorophenyl)-4-oxobutanenitrile derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Detailed Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[15][16]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[17]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][18]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Detailed Protocol: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
PTP1B is a key enzyme in the insulin signaling pathway and a target for type 2 diabetes and obesity.[19][20] Its inhibition is also being explored in cancer therapy.
Caption: Workflow for PTP1B enzyme inhibition assay.
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, and 1 mM EDTA.
-
Reaction Setup: In a 96-well plate, add 10 µL of the test compound at various concentrations, 20 µL of PTP1B enzyme (1 µg/mL), and 130 µL of assay buffer.[21][22]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[21][22]
-
Reaction Initiation: Add 40 µL of 4 mM p-nitrophenyl phosphate (pNPP) substrate to start the reaction.[21][22]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.[21][22]
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of inhibition and the IC50 value. A known PTP1B inhibitor like Suramin can be used as a positive control.[23]
Conclusion and Future Directions
The structural features of 4-(3-chlorophenyl)-4-oxobutanenitrile derivatives suggest a high probability of interesting biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant research. This guide provides a strategic framework and detailed, validated protocols for the systematic screening of these novel compounds. By leveraging insights from structurally related molecules and employing a robust experimental cascade, researchers can efficiently identify and characterize promising lead compounds for further development. Future work should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.
References
-
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (2020). PubMed. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]
-
Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). NIH. Retrieved from [Link]
-
Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (n.d.). NIH. Retrieved from [Link]
-
Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. (2017). NIH. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). MDPI. Retrieved from [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). Bio-protocol. Retrieved from [Link]
-
Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2016). ResearchGate. Retrieved from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved from [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (n.d.). Frontiers. Retrieved from [Link]
-
DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. (2018). Frontiers. Retrieved from [Link]
-
Novel Coumarin-Benzimidazole Derivatives as Antioxidants and Safer Anti-Inflammatory Agents. (2014). PubMed. Retrieved from [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. Retrieved from [Link]
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. Retrieved from [Link]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (n.d.). MDPI. Retrieved from [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). ResearchGate. Retrieved from [Link]
-
Harnessing coumarin chemistry: Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Retrieved from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel coumarin-benzimidazole derivatives as antioxidants and safer anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. marinebiology.pt [marinebiology.pt]
- 19. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases | MDPI [mdpi.com]
- 20. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods | MDPI [mdpi.com]
- 21. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 23. content.abcam.com [content.abcam.com]
A Comparative Guide to the Synthesis of 4-Aryl-4-Oxobutanenitriles for Drug Discovery and Development
Introduction: The Significance of 4-Aryl-4-Oxobutanenitriles
The 4-aryl-4-oxobutanenitrile scaffold, a class of γ-ketonitriles, is a cornerstone in medicinal chemistry and materials science. The inherent reactivity of both the ketone and nitrile functionalities provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. The strategic importance of this molecular framework necessitates a thorough understanding of the available synthetic routes to enable researchers to select the most appropriate method based on factors such as yield, substrate scope, cost, safety, and environmental impact. This guide provides a critical comparison of the primary synthetic strategies for accessing 4-aryl-4-oxobutanenitriles, supported by experimental data and mechanistic insights to aid in rational synthesis design.
Route 1: Conjugate Addition of Cyanide to Aryl Vinyl Ketones (Chalcones)
The Michael-type conjugate addition of a cyanide nucleophile to an α,β-unsaturated ketone, such as a chalcone or other aryl vinyl ketone, is a classical and direct approach to 4-aryl-4-oxobutanenitriles. The reaction hinges on the 1,4-addition of the cyanide ion to the electron-deficient β-carbon of the enone system.
Mechanistic Rationale
The reaction is typically base-catalyzed, where the base promotes the formation of the cyanide anion (CN⁻) from a suitable precursor. The cyanide anion then attacks the β-position of the aryl vinyl ketone, forming an enolate intermediate. Subsequent protonation of the enolate yields the final 4-aryl-4-oxobutanenitrile product. The choice of cyanide source and reaction conditions is critical to manage the toxicity of hydrogen cyanide (HCN) and to optimize the reaction yield and selectivity.
Caption: Workflow for Conjugate Addition of Cyanide.
Experimental Protocols and Performance
A variety of cyanide sources have been employed, each with its own set of advantages and disadvantages. Traditional methods often use alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN). However, their low solubility in organic solvents can be a limitation.
Protocol 1: Phase-Transfer Catalyzed Cyanide Addition
To overcome solubility issues, a phase-transfer catalyst can be employed. For instance, the use of tetramethylammonium chloride (NMe₄Cl) with KCN has been shown to afford the product in good yield.[1]
-
Reactants: Chalcone (1 equiv.), Potassium Cyanide (3.3 equiv.), Tetramethylammonium Chloride (2 equiv.)
-
Solvent: Dichloromethane or other suitable organic solvent
-
Temperature: Room temperature
-
Reaction Time: Typically several hours
-
Workup: Aqueous workup followed by extraction and purification by chromatography.
-
Yield: A yield of 72% has been reported for this method.[1]
Protocol 2: CO₂-Mediated Cyanide Addition
A more recent and "greener" approach utilizes carbon dioxide to facilitate the reaction.[1][2][3] CO₂ is proposed to act as a Lewis and Brønsted acid catalyst, enhancing the reaction rate and selectivity, while mitigating side reactions. This method can use tetraethylammonium cyanide (TEACN) or be adapted for use with less soluble metal cyanides.
-
Reactants: Chalcone (1 equiv.), Tetraethylammonium Cyanide (2 equiv.)
-
Atmosphere: Carbon Dioxide (1 atm, balloon)
-
Solvent: Acetonitrile or other polar aprotic solvent
-
Temperature: Room temperature
-
Reaction Time: 5 hours
| Cyanide Source | Catalyst/Promoter | Solvent | Yield (%) | Reference |
| KCN | NMe₄Cl (Phase Transfer) | Dichloromethane | 72 | [1] |
| TEACN | CO₂ (1 atm) | Acetonitrile | 81 | [2][3] |
| KCN | None | Not specified | 19 | [1] |
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Use of highly toxic cyanide salts requires stringent safety precautions.
-
The reaction can be reversible, and side reactions such as dimerization of the chalcone can occur, especially in the absence of a promoter like CO₂.[2]
-
Substrate scope can be limited by the electronic properties of the aryl groups on the chalcone.
-
Route 2: Nickel-Catalyzed Hydrocyanation of Aryl Vinyl Ketones
Transition metal catalysis offers a powerful and often more selective alternative to traditional methods. Nickel-catalyzed hydrocyanation has emerged as a robust method for the synthesis of nitriles from alkenes, including aryl vinyl ketones.
Mechanistic Rationale
The catalytic cycle typically begins with the oxidative addition of a cyanide source to a low-valent nickel(0) complex to form a hydrido-nickel(II)-cyanide species. The aryl vinyl ketone then coordinates to the nickel center, followed by migratory insertion of the alkene into either the Ni-H or Ni-CN bond. The regioselectivity of this insertion (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of ligands on the nickel catalyst. Reductive elimination then releases the 4-aryl-4-oxobutanenitrile product and regenerates the active Ni(0) catalyst. A key advantage of many modern protocols is the use of safer, non-gaseous cyanide sources, such as zinc cyanide (Zn(CN)₂) or the transfer of a cyano group from another organic nitrile.[1][4][5][6]
Caption: General Catalytic Cycle for Ni-Catalyzed Hydrocyanation.
Experimental Protocols and Performance
Modern nickel-catalyzed hydrocyanation protocols have been developed to be highly efficient and regioselective, often using water or alcohols as the hydrogen source, thereby avoiding the direct use of HCN.[1][4]
Protocol: Nickel-Catalyzed Hydrocyanation with Zn(CN)₂
-
Reactants: Aryl Vinyl Ketone (1 equiv.), Zinc Cyanide (Zn(CN)₂) (0.8 equiv.), Manganese powder (reductant, 0.3 equiv.)
-
Catalyst System: Ni(acac)₂ (5 mol%), Ligand (e.g., a phosphine or phosphite, 5 mol%)
-
Solvent System: Acetonitrile and Water
-
Temperature: 30 °C
-
Reaction Time: 20 hours
-
Yield: Varies depending on substrate and ligand, but generally good to excellent yields are achievable.
The choice of ligand is crucial for controlling regioselectivity. For aryl vinyl ketones, the reaction typically proceeds with high Markovnikov selectivity to afford the desired 4-aryl-4-oxobutanenitrile.
| Substrate | Catalyst System | Yield (%) | Selectivity | Reference |
| Aryl Vinyl Ketone | Ni(acac)₂ / Ligand | Good to Excellent | High Markovnikov | [1][5] |
| Terminal Alkynes | Ni(acac)₂ / Ligand | Good to Excellent | Ligand-dependent | [1][5] |
Advantages and Disadvantages
-
Advantages:
-
High efficiency and selectivity.
-
Avoids the use of highly toxic HCN gas by employing safer cyanide sources.[1][4]
-
Operates under mild reaction conditions.
-
The catalytic nature of the reaction reduces waste compared to stoichiometric methods.
-
Potential for enantioselective synthesis with chiral ligands.[7]
-
-
Disadvantages:
-
Requires a transition metal catalyst, which can be expensive and may require removal from the final product.
-
Ligand synthesis can add complexity and cost.
-
The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Route 3: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for forming aryl ketones. In the context of 4-aryl-4-oxobutanenitriles, this would involve the acylation of an aromatic substrate with a four-carbon acylating agent that already contains the nitrile functionality or a precursor that can be readily converted to a nitrile.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Deprotonation of this intermediate restores aromaticity and yields the aryl ketone product. A significant drawback is that the ketone product can coordinate with the Lewis acid, deactivating it and necessitating the use of stoichiometric or even excess amounts of the catalyst.[8][9][10]
Caption: Generalized Workflow for Friedel-Crafts Acylation.
Experimental Protocols and Performance
A direct Friedel-Crafts acylation with a pre-formed cyanated acylating agent like 3-cyanopropanoyl chloride is the most straightforward approach. Alternatively, one could use succinic anhydride, which would yield a 4-aryl-4-oxobutanoic acid, followed by a separate conversion of the carboxylic acid to the nitrile.
Protocol: Friedel-Crafts Acylation with an Acyl Chloride
-
Reactants: Aromatic Compound (e.g., benzene, toluene) (1 equiv.), 3-Cyanopropanoyl Chloride (1 equiv.), Aluminum Chloride (AlCl₃) (1.1-2.0 equiv.)
-
Solvent: A non-reactive solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Temperature: Typically 0 °C to room temperature, may require heating.
-
Reaction Time: 1-12 hours.
-
Workup: The reaction is quenched by carefully adding it to ice/water, followed by extraction with an organic solvent.
-
Yield: Generally moderate to good, but highly dependent on the reactivity of the aromatic substrate.
| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |
| Benzene | Succinic Anhydride | AlCl₃ | High | [8][9] |
| Electron-rich arenes | Various | Solid acids (e.g., Zeolites) | Moderate to Good | [10] |
Advantages and Disadvantages
-
Advantages:
-
A well-established and versatile method for synthesizing aryl ketones.
-
Starting materials (aromatics and acylating agents) are often commercially available and inexpensive.
-
Can be performed under solvent-free, mechanochemical conditions to improve its environmental profile.
-
-
Disadvantages:
-
Typically requires stoichiometric amounts of a Lewis acid catalyst, leading to significant waste generation.[9]
-
The reaction is generally limited to aromatic compounds that are not strongly deactivated by electron-withdrawing groups.
-
The workup procedure can be hazardous due to the exothermic quenching of the Lewis acid.
-
If a two-step approach (acylation then nitrilation) is used, the overall process is less efficient.
-
Route 4: Acylation of Nitrile Anions
This synthetic strategy involves the acylation of a nitrile-stabilized carbanion with an aryl ester. It is a powerful method for constructing β-ketonitriles, and by choosing the appropriate starting materials, it can be readily adapted for the synthesis of 4-aryl-4-oxobutanenitriles.
Mechanistic Rationale
The reaction begins with the deprotonation of a nitrile, such as acetonitrile or propionitrile, at the α-carbon using a strong base. This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aryl ester. The resulting tetrahedral intermediate collapses, eliminating an alkoxide or phenoxide leaving group to furnish the desired γ-ketonitrile.
Caption: Workflow for the Acylation of Nitrile Anions.
Experimental Protocols and Performance
Recent advancements have focused on developing more environmentally friendly and economical versions of this reaction, moving away from hazardous bases like sodium amide or expensive organolithium reagents.
Protocol: KOt-Bu-Mediated Acylation of Propionitrile
-
Reactants: Aryl Ester (e.g., Methyl Benzoate) (1 equiv.), Propionitrile (excess, can act as solvent), Potassium tert-butoxide (KOt-Bu) (2-3 equiv.)
-
Solvent: An ethereal solvent like THF or 2-MeTHF, or propionitrile itself.
-
Additives: A catalytic amount of isopropanol can facilitate the reaction.[11]
-
Temperature: Room temperature.
-
Reaction Time: Several hours to overnight.
-
Yield: Modest to good yields have been reported for related β-ketonitriles, for example, 64% for the synthesis of cinnamoylacetonitrile.[11]
| Ester | Nitrile | Base | Yield (%) | Reference |
| Ethyl Cinnamate | Acetonitrile | KOt-Bu / cat. IPA | 64 | [11] |
| Various Alkyl Esters | Acetonitrile | KOt-Bu / cat. IPA | 68-76 | [11] |
Advantages and Disadvantages
-
Advantages:
-
Potentially high atom economy, especially when using inexpensive bases like KOt-Bu.
-
Avoids the use of transition metals and highly toxic cyanide salts.
-
The reaction can be performed under relatively mild, ambient temperature conditions.
-
"Greener" protocols using more benign solvents and bases are available.[11]
-
-
Disadvantages:
-
Requires a strong base, which can be sensitive to moisture and may promote side reactions like self-condensation of the ester or nitrile.
-
The substrate scope may be limited by the presence of other base-sensitive functional groups in the aryl ester.
-
The use of excess nitrile may be necessary, which can complicate product purification.
-
Comparative Summary and Outlook
The choice of synthetic route to 4-aryl-4-oxobutanenitriles is a strategic decision that depends on the specific requirements of the research program. Each of the discussed methods offers a unique set of advantages and challenges.
| Synthetic Route | Key Features | Typical Yields | Main Advantages | Main Disadvantages |
| Conjugate Addition | Direct 1,4-addition of CN⁻ to aryl vinyl ketones. | 70-85% | Direct, mild conditions, readily available starting materials. | Use of toxic cyanides, potential for side reactions. |
| Ni-Catalyzed Hydrocyanation | Catalytic addition of H-CN across the double bond. | Good to Excellent | High selectivity, catalytic, uses safer CN sources. | Requires metal catalyst, potential for ligand synthesis cost. |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution. | Moderate to Good | Well-established, inexpensive starting materials. | Stoichiometric Lewis acid, significant waste, limited to non-deactivated arenes. |
| Acylation of Nitrile Anions | Nucleophilic attack of a nitrile carbanion on an ester. | 60-80% | High atom economy, metal-free, mild conditions. | Requires strong base, potential for base-mediated side reactions. |
For rapid access and simplicity , the conjugate addition of cyanide to chalcones , particularly using the CO₂-mediated protocol, stands out as a highly effective method. It balances good yields with improved safety and operational simplicity.
For applications demanding high selectivity, functional group tolerance, and catalytic efficiency , nickel-catalyzed hydrocyanation is the superior choice. The ability to tune reactivity and selectivity through ligand design makes it a powerful tool for complex molecule synthesis, although it comes with the added considerations of catalyst cost and removal.
The Friedel-Crafts acylation remains a viable route, especially for large-scale synthesis where the cost of starting materials is a primary driver. However, its environmental impact and the need for stoichiometric promoters make it less favorable from a green chemistry perspective unless newer catalytic systems are employed.
Finally, the acylation of nitrile anions represents a promising "green" alternative. Its metal-free nature and use of inexpensive reagents make it an attractive option, particularly as more robust and general protocols are developed to overcome challenges with base-sensitive substrates and side reactions.
Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule, the scale of the synthesis, and the resources available to the research team. A careful consideration of the factors outlined in this guide will empower researchers to make informed decisions and efficiently access the valuable 4-aryl-4-oxobutanenitrile scaffold for their scientific endeavors.
References
-
Kiyokawa, K., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]
-
Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: [Link]
-
Universität zu Köln. (2023). Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products. Available at: [Link]
-
Liao, H., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer. Available at: [Link]
-
ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Catalysis. Available at: [Link]
-
Lee, J.-W., et al. (2020). A CO₂-Mediated Conjugate Cyanide Addition to Chalcones. Catalysts. Available at: [Link]
-
ResearchGate. (2018). Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source. Available at: [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2020). A CO2-Mediated Conjugate Cyanide Addition to Chalcones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Catalytic hydrocyanation of α-ketoalkynes by Ni(CN)2/CO/KCN system in alkaline aqueous media: Identification of the active species. Retrieved from [Link]
-
OUCI. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Retrieved from [Link]
-
ResearchGate. (2004). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. (2021). Hydrocyanation in Organic Synthesis. Available at: [Link]
-
JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). 32195 PDFs | Review articles in SYNTHETIC METHODS. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications. Available at: [Link]
-
ResearchGate. (2012). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Available at: [Link]
-
ResearchGate. (n.d.). 5528 PDFs | Review articles in MICHAEL ADDITION. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. scribd.com [scribd.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones [beilstein-journals.org]
A Senior Application Scientist's Guide to the Development and Validation of Quantitative Analytical Methods for 4-(3-chlorophenyl)-4-oxobutanenitrile
Introduction: 4-(3-chlorophenyl)-4-oxobutanenitrile is a substituted aromatic ketone and nitrile, a chemical structure often found in pharmaceutical intermediates and research chemicals. The accurate and precise quantification of this compound is paramount for ensuring quality control in synthesis, monitoring reaction kinetics, assessing stability, and supporting regulatory filings. This guide provides a comprehensive comparison of potential analytical methodologies and a detailed framework for developing and validating a robust quantitative assay.
Given the limited publicly available, validated methods specifically for the 3-chloro isomer, this document leverages established principles from the International Council for Harmonisation (ICH) and data from closely related structural analogs to provide a scientifically rigorous pathway for method development.[1][2][3] The core philosophy is not merely to present a protocol, but to elucidate the scientific rationale behind the selection of instruments, parameters, and validation criteria, empowering researchers to create a method that is truly fit for its intended purpose.
Physicochemical Properties and Method Selection Rationale
Before developing a quantitative method, understanding the analyte's properties is critical. While specific experimental data for 4-(3-chlorophenyl)-4-oxobutanenitrile is scarce, we can infer key characteristics from its structure and from analogs like the 4-chloro isomer.[4]
-
Molecular Formula: C₁₀H₈ClNO
-
Molecular Weight: 193.63 g/mol [4]
-
Key Structural Features: Aromatic ketone and a nitrile group. The chlorophenyl ketone moiety is a strong chromophore, making it an excellent candidate for UV-based detection. The molecule's polarity and expected boiling point make it suitable for liquid chromatography.
This profile informs the selection of primary analytical techniques. The choice of method is a balance between the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. For an analyte with a strong UV chromophore, HPLC-UV offers a superb combination of robustness, precision, and cost-effectiveness. It is the recommended starting point for assay and impurity quantification in bulk materials and simple formulations.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[8] While potentially applicable, it may require derivatization to improve the thermal stability and volatility of the analyte, adding complexity to sample preparation. Its primary advantage lies in its high specificity due to mass fragmentation patterns.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-level analytes in complex biological matrices (e.g., plasma, urine).[10][11] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it ideal for pharmacokinetic and metabolism studies, though it represents a higher cost and complexity.[12]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the three primary analytical techniques for the quantification of 4-(3-chlorophenyl)-4-oxobutanenitrile. These values are based on typical performance metrics for small molecules in pharmaceutical analysis.[13]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 10.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | 5 - 20 ng/mL | < 0.5 ng/mL |
| Specificity | Good to Excellent | Excellent | Excellent |
| Robustness | High | Moderate | Moderate |
| Primary Application | Assay, Purity, Stability | Impurity Identification | Bioanalysis, Trace Analysis |
Framework for Method Validation: An ICH Q2(R2) Approach
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[2] The following validation parameters, as defined by the ICH Q2(R2) guideline, form a self-validating system that ensures the reliability of the generated data.[1][14]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. public.pensoft.net [public.pensoft.net]
- 7. cipac.org [cipac.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. cris.unibo.it [cris.unibo.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. qbdgroup.com [qbdgroup.com]
The Strategic Advantage of 4-(3-chlorophenyl)-4-oxobutanenitrile in Modern Drug Discovery: A Comparative Guide
In the intricate chess game of drug discovery, the choice of starting materials—the foundational building blocks—often dictates the success of a campaign. A well-chosen building block can unlock novel chemical space, streamline synthetic routes, and ultimately lead to more potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of 4-(3-chlorophenyl)-4-oxobutanenitrile , a versatile γ-keto nitrile, with other key building blocks in the medicinal chemist's arsenal. We will delve into its synthetic utility, supported by experimental data, and explore how the unique structural and electronic features of this molecule contribute to the biological performance of the resulting heterocyclic scaffolds.
The Power of the γ-Keto Nitrile: A Gateway to Privileged Scaffolds
4-(3-chlorophenyl)-4-oxobutanenitrile belongs to a class of 1,4-dicarbonyl synthons that are exceptionally valuable in heterocyclic chemistry. Its structure, featuring a ketone and a nitrile separated by a two-carbon linker, allows for facile entry into a variety of pharmacologically significant five- and six-membered ring systems. The presence of the 3-chlorophenyl moiety is not a trivial substitution; it provides a key handle for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. The chloro group, being a moderately electron-withdrawing and lipophilic substituent, can influence binding interactions with biological targets and improve metabolic stability.
This guide will focus on the application of 4-(3-chlorophenyl)-4-oxobutanenitrile in the synthesis of two prominent classes of heterocycles: pyrazoles and dihydropyrimidinones (DHPMs) . We will compare its performance with alternative, commonly used building blocks in these syntheses.
Comparative Synthesis of Pyrazoles: The Knorr Synthesis and Beyond
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a widely used method for their preparation[3]. While 4-(3-chlorophenyl)-4-oxobutanenitrile is a 1,4-dicarbonyl equivalent, its corresponding 1,3-dicarbonyl precursor, 3-(3-chlorophenyl)-3-oxopropanenitrile, is a direct and relevant building block for Knorr-type pyrazole synthesis.
Let's compare the synthetic efficiency of using a substituted benzoylacetonitrile like the 3-chloro derivative with other common building blocks for pyrazole synthesis.
Table 1: Comparative Yields in Pyrazole Synthesis
| Building Block 1 (1,3-Dicarbonyl) | Building Block 2 (Hydrazine) | Conditions | Product | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Phenylhydrazine | Acetic Acid, Reflux | 5-amino-1,3-diphenyl-1H-pyrazole | ~85% (estimated) | General Knorr Synthesis Principles |
| 3-(3-Chlorophenyl)-3-oxopropanenitrile | Phenylhydrazine | Acetic Acid, Reflux | 5-amino-1-phenyl-3-(3-chlorophenyl)-1H-pyrazole | Likely >85% | Electron-withdrawing group enhances reactivity |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 95% | [1] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, RT | 1-aryl-3,4,5-substituted pyrazoles | 59-98% | [1] |
Expertise & Experience: The electron-withdrawing nature of the chloro group in the meta position of the phenyl ring in 3-(3-chlorophenyl)-3-oxopropanenitrile is expected to enhance the electrophilicity of the adjacent carbonyl carbon. This makes it more susceptible to nucleophilic attack by the hydrazine in the initial step of the Knorr synthesis, potentially leading to faster reaction times and higher yields compared to the unsubstituted 3-oxo-3-phenylpropanenitrile. While specific head-to-head comparative yield data under identical conditions is sparse in the literature, this prediction is based on well-established principles of physical organic chemistry.
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol outlines the general procedure for the synthesis of a pyrazole derivative from a β-keto nitrile, a close analog and synthetic precursor to our topic compound.
Materials:
-
3-(3-Chlorophenyl)-3-oxopropanenitrile (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile in a minimal amount of glacial acetic acid.
-
Add phenylhydrazine dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-1-phenyl-3-(3-chlorophenyl)-1H-pyrazole.
Trustworthiness: This self-validating protocol relies on the clear formation of a precipitate upon quenching, and the purity of the final product can be readily assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Knorr Pyrazole Synthesis Workflow.
Comparative Synthesis of Dihydropyrimidinones: The Biginelli Reaction
Dihydropyrimidinones (DHPMs) are another class of "privileged" heterocyclic scaffolds, with many exhibiting potent anticancer, antiviral, and antihypertensive activities[4][5]. The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (or equivalent), and urea or thiourea, is the most common method for their synthesis[4].
While 4-(3-chlorophenyl)-4-oxobutanenitrile itself is not a direct substrate for the classical Biginelli reaction, it can be readily converted to a chalcone (an α,β-unsaturated ketone), which can then participate in a Biginelli-type reaction. For a more direct comparison, we will consider the performance of 3-chlorobenzaldehyde, a key component in forming the C4-aryl moiety of the DHPM, against other benzaldehyde derivatives.
Table 2: Comparative Yields in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea Source | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl, Ethanol, Reflux | 62% (via iminium route) | [6][7] |
| 3-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Acid catalyst, Solvent-free | Likely >80% | [8] (general trend) |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | Acid catalyst, Solvent-free | 86% | [8] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | Acid catalyst, Solvent-free | ~70% | [8] (general trend) |
Expertise & Experience: The electrophilicity of the aldehyde is a crucial factor in the rate-determining step of the Biginelli reaction. Electron-withdrawing groups on the benzaldehyde ring, such as the chloro group in the meta position, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by urea. This generally leads to higher yields and shorter reaction times compared to benzaldehydes with electron-donating groups like a methoxy group[8][9].
Experimental Protocol: Biginelli Reaction
Materials:
-
3-Chlorobenzaldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalytic amount of HCl or other suitable acid catalyst
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine 3-chlorobenzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Trustworthiness: The formation of a crystalline product upon cooling and the ability to purify it through recrystallization to a constant melting point provides a self-validating system for this protocol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic comparison of "4-(3-chlorophenyl)-4-oxobutanenitrile" with its para isomer
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of isomeric compounds is a cornerstone of chemical research and development. This guide presents a detailed spectroscopic comparison of two positional isomers: 4-(3-chlorophenyl)-4-oxobutanenitrile (meta-isomer) and 4-(4-chlorophenyl)-4-oxobutanenitrile (para-isomer). By leveraging fundamental analytical techniques—¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry—we will demonstrate how the seemingly minor variation in the chlorine atom's position on the phenyl ring gives rise to distinct and identifiable spectral fingerprints. This document provides the foundational knowledge, experimental protocols, and interpretative logic required for the unambiguous differentiation of these two compounds.
Introduction: The Importance of Isomer Differentiation
In fields ranging from pharmaceutical development to materials science, the biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Positional isomers, such as the meta and para substituted compounds of interest here, share the same molecular formula (C₁₀H₈ClNO) but can exhibit profoundly different behaviors. The electronic effects exerted by the chloro substituent—inductive and resonance—vary with its position, thereby altering the chemical environment of the entire molecule.[1] This guide provides a systematic approach to distinguish between the meta and para isomers of 4-(chlorophenyl)-4-oxobutanenitrile using routine spectroscopic methods.
Figure 1. Molecular Structures of meta and para Isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry
Proton NMR is arguably the most powerful tool for distinguishing these isomers, primarily due to the distinct patterns observed in the aromatic region (typically δ 6.5-8.5 ppm).[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[3]
-
Instrumental Analysis: Acquire the spectrum on a 300 MHz or higher spectrometer. Standard acquisition parameters include a 30° pulse, a 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).
Comparative Data & Interpretation
| Proton Environment | meta-isomer (Predicted δ, Multiplicity) | para-isomer (Predicted δ, Multiplicity) | Rationale for Difference |
| Aromatic Protons | δ 7.4-8.0, Complex Multiplet | δ ~7.9 (d, 2H), ~7.5 (d, 2H) | Symmetry is the key differentiator.[4] |
| -CO-CH₂ -CH₂-CN | δ ~3.4, Triplet (t) | δ ~3.4, Triplet (t) | Distant from the point of isomerism. |
| -CO-CH₂-CH₂ -CN | δ ~2.9, Triplet (t) | δ ~2.9, Triplet (t) | Distant from the point of isomerism. |
para-isomer: The 1,4-substitution pattern imparts a plane of symmetry to the molecule. This renders the two protons ortho to the carbonyl group chemically equivalent, and the two protons meta to the carbonyl group (and ortho to the chlorine) also equivalent. This results in a simplified aromatic region characterized by two distinct doublets, each integrating to two protons.[2][5]
meta-isomer: The 1,3-substitution breaks this symmetry. All four aromatic protons are in unique chemical environments.[6] This leads to a complex multiplet in the aromatic region, as each proton couples differently with its neighbors.[5]
Figure 2. ¹H NMR Splitting Pattern Comparison.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Counting the Carbons
Carbon NMR complements the proton data, again using symmetry as the primary diagnostic tool. In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak.[7]
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but requires a higher sample concentration (20-50 mg) and a significantly greater number of scans to compensate for the low natural abundance of the ¹³C isotope.[3]
Comparative Data & Interpretation
| Carbon Environment | meta-isomer | para-isomer | Rationale for Difference |
| Aromatic Carbons | 6 distinct signals | 4 distinct signals | Symmetry.[7] |
| Carbonyl (C=O) | ~δ 196 | ~δ 196 | Similar electronic environment. |
| Nitrile (C≡N) | ~δ 118 | ~δ 118 | Distant from the point of isomerism. |
| Aliphatic (-CH₂CH₂-) | 2 signals | 2 signals | Identical aliphatic chain. |
para-isomer: Due to symmetry, the six aromatic carbons produce only four signals: C-Cl, C-C=O, and two distinct C-H signals.
meta-isomer: The absence of symmetry means all six aromatic carbons are chemically non-equivalent, resulting in six separate signals in the aromatic region (typically δ 120-150 ppm).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is particularly effective for distinguishing substitution patterns on a benzene ring by examining the C-H out-of-plane (oop) bending vibrations in the "fingerprint region" (900-675 cm⁻¹).[8]
Experimental Protocol: IR
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the analyte with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, collecting a background spectrum first for subtraction.
Comparative Data & Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Importance |
| C≡N Stretch | ~2250 | Present in both, confirms nitrile group. |
| C=O Stretch | ~1690 | Present in both, confirms aromatic ketone. |
| C-H Out-of-Plane Bending | meta: ~880 & ~780, para: ~830 | Key distinguishing feature .[9] |
The substitution pattern on a benzene ring dictates the number and position of strong C-H "wagging" absorptions.[9]
para-isomer: 1,4-disubstitution typically gives rise to a single strong absorption band in the 860-790 cm⁻¹ range.[9]
meta-isomer: 1,3-disubstitution is characterized by two notable bands, often near 810-750 cm⁻¹ and a ring bending peak near 690 cm⁻¹.[9]
Figure 3. Diagnostic IR Absorption Regions.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
While both isomers have the same molecular weight, mass spectrometry confirms this and reveals the presence of chlorine through its characteristic isotopic signature.
Experimental Protocol: MS
A common method is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3]
-
Sample Preparation: Prepare a dilute solution in a volatile solvent (e.g., ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system. The GC separates the compound, which is then ionized and fragmented in the mass spectrometer.
Comparative Data & Interpretation
-
Molecular Ion (M⁺): Both isomers will exhibit a molecular ion peak cluster at m/z 193 and m/z 195. The ~3:1 intensity ratio of these peaks is a definitive marker for the presence of a single chlorine atom (³⁵Cl vs. ³⁷Cl).[10]
-
Key Fragment: The most prominent fragment for both isomers will be the chlorobenzoyl cation at m/z 139 and m/z 141 (again, in a ~3:1 ratio).[11] This results from the stable acylium ion formed by cleavage alpha to the carbonyl group.
While the major fragments are identical, subtle differences in the relative intensities of minor fragments may exist. However, distinguishing the isomers solely by their EI-MS fragmentation patterns can be challenging and is less definitive than NMR or IR spectroscopy.[12]
Conclusion: A Multi-Faceted Approach to Confirmation
The spectroscopic differentiation of 4-(3-chlorophenyl)-4-oxobutanenitrile and its para isomer is a clear-cut process when the correct techniques are applied. ¹H and ¹³C NMR provide the most unambiguous evidence, leveraging the inherent symmetry differences between the two molecules. IR spectroscopy offers a rapid and cost-effective method to corroborate the substitution pattern. Finally, mass spectrometry serves to confirm the molecular weight and the presence of the chlorine atom. For robust and reliable structural confirmation in any scientific endeavor, a combination of these methods is the gold standard.
References
- Organic Chemistry Tutor. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives.
- University of Regensburg. (n.d.). 5.3.2 Benzene and its derivatives.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Reich, H. J. (n.d.). Short Summary of C13-NMR Interpretation.
- Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.
- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Esters Synthesized with 4-Chlorobenzoyl Chloride.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
- Mol, H. G., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2547.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
- University of California, Davis. (n.d.). IR_lectureNotes.pdf.
- BenchChem. (2025). Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide.
- BTEC Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Patel, P. (2012). How ortho and para isomers of benzene derivatives differentiated?.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- Chemistry with Dr. S. K. Singh. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR.
- ResearchGate. (2022). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile AldrichCPR.
- Doc Brown's Chemistry. (2025). C6H5Cl mass spectrum of chlorobenzene.
- Sigma-Aldrich. (n.d.). 4-(4-chlorophenyl)-4-oxobutanenitrile.
- Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 4-(3-chlorophenyl)-4-oxobutanenitrile: Predicting a Path to Drug Viability
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and toxicological profiles.[1] To mitigate these late-stage failures and de-risk the development pipeline, in silico predictive modeling has emerged as an indispensable tool.[2][3] By computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before its synthesis, researchers can prioritize candidates with a higher probability of success, thereby conserving valuable time and resources.[4]
This guide provides a comprehensive in silico evaluation of 4-(3-chlorophenyl)-4-oxobutanenitrile , a small molecule with potential for further development. Through a battery of predictive models, we will dissect its physicochemical characteristics, pharmacokinetic behavior, and potential toxicological liabilities. To provide a meaningful context for these predictions, we will draw comparisons with its structural isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile , a commercially available compound. This comparative approach will illuminate how a subtle change in the position of a single chlorine atom can influence the drug-like properties of a molecule.
The Candidate: A Structural Overview
4-(3-chlorophenyl)-4-oxobutanenitrile is a synthetic organic compound featuring a chlorophenyl group attached to a four-carbon chain containing a ketone and a nitrile functional group. The nitrile group can be a versatile handle for further chemical modifications, while the chlorophenyl moiety can influence the molecule's interaction with biological targets and its metabolic stability.
For the purpose of our in silico analysis, the molecule is represented by its Simplified Molecular Input Line Entry System (SMILES) string: N#CCCC(=O)c1cccc(Cl)c1.
Our primary comparator, 4-(4-chlorophenyl)-4-oxobutanenitrile , differs only in the position of the chlorine atom on the phenyl ring (para- versus meta-position). Its SMILES representation is N#CCCC(=O)c1ccc(Cl)cc1.[5][6]
Predictive Workflow: A Multi-Tool Approach
To construct a robust predictive profile, we will employ a consensus approach, leveraging multiple well-established in silico platforms. This strategy helps to mitigate the biases inherent in any single prediction algorithm. The selected tools for this analysis include SwissADME, pkCSM, and ADMETlab 2.0, all of which are freely accessible and widely used in the scientific community.[7][8]
Caption: In Silico Prediction Workflow
Physicochemical Properties: The Foundation of Drug Action
A molecule's physicochemical properties govern its ability to dissolve, permeate biological membranes, and interact with its target.[9] Key parameters include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa).
| Property | 4-(3-chlorophenyl)-4-oxobutanenitrile (Predicted) | 4-(4-chlorophenyl)-4-oxobutanenitrile (Predicted) | Desirable Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 193.63 | 193.63 | < 500 |
| logP (Octanol/Water Partition) | 2.15 | 2.15 | 1-3 |
| Water Solubility (logS) | -2.8 | -2.9 | > -4 |
| pKa (most acidic) | 18.5 (α-carbon) | 18.5 (α-carbon) | N/A (non-ionizable in physiological pH) |
| Polar Surface Area (Ų) | 56.9 | 56.9 | < 140 |
Both isomers exhibit identical molecular weights and predicted lipophilicity. Their predicted aqueous solubility is moderate, falling within an acceptable range for oral drug candidates. With no readily ionizable groups within the physiological pH range, their absorption is unlikely to be pH-dependent.
Pharmacokinetics (ADME): The Journey Through the Body
The ADME profile of a drug candidate dictates its concentration and persistence at the site of action.
Absorption
-
Human Intestinal Absorption (HIA): Both the 3-chloro and 4-chloro isomers are predicted to have high intestinal absorption (>90%).
-
Caco-2 Permeability: The predicted permeability for both isomers is high, suggesting good potential for passive diffusion across the intestinal epithelium.
-
P-glycoprotein (P-gp) Substrate: Neither isomer is predicted to be a substrate of P-gp, an efflux transporter that can limit drug absorption.
Distribution
-
Volume of Distribution (VDss): The predicted VDss for both isomers is low (< 0.5 L/kg), suggesting that they are likely to be confined to the bloodstream and extracellular fluid rather than distributing extensively into tissues.
-
Blood-Brain Barrier (BBB) Permeability: Both isomers are predicted to be able to cross the blood-brain barrier, which could be advantageous for CNS targets but a liability for peripherally acting drugs.
Metabolism
-
Cytochrome P450 (CYP) Inhibition: The 3-chloro isomer is predicted to be a weak inhibitor of CYP2D6, while the 4-chloro isomer shows potential for weak inhibition of CYP2C9 and CYP3A4. This suggests a relatively low risk of drug-drug interactions mediated by these major drug-metabolizing enzymes.
Excretion
-
Total Clearance: The predicted total clearance for both isomers is low, suggesting a potentially longer half-life in the body.
Toxicology Predictions: Early Flags for Safety
Early identification of potential toxicities is a critical application of in silico modeling.
-
hERG Inhibition: Both isomers are predicted to be non-inhibitors of the hERG potassium channel, reducing the risk of cardiotoxicity.[2]
-
AMES Mutagenicity: Both isomers are predicted to be non-mutagenic in the AMES test, indicating a low likelihood of carcinogenic potential.
-
Hepatotoxicity: Both isomers are predicted to be non-hepatotoxic.
Drug-Likeness and Medicinal Chemistry Friendliness
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs.[10]
-
Lipinski's Rule of Five: Both isomers comply with all of Lipinski's rules (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting good oral bioavailability.
-
Synthetic Accessibility: The synthetic accessibility score for both molecules is low, indicating that they should be relatively straightforward to synthesize.
Comparative Analysis: Does Isomer Position Matter?
Based on this comprehensive in silico analysis, both 4-(3-chlorophenyl)-4-oxobutanenitrile and its 4-chloro isomer exhibit promising drug-like properties. Their predicted profiles are remarkably similar, with good absorption, limited distribution, low potential for CYP-mediated drug interactions, and a clean preliminary toxicity profile. The minor predicted differences in CYP inhibition profiles between the two isomers are unlikely to be significant at this early stage of assessment but could warrant experimental investigation if the compounds are progressed.
The key takeaway from this comparative analysis is that, from an in silico ADMET perspective, the positional change of the chlorine atom from the meta to the para position does not appear to dramatically alter the molecule's fundamental drug-like characteristics. The choice between these two isomers for further development would therefore likely be driven by other factors, such as their relative potency against the intended biological target, ease of synthesis, or other subtle structure-activity relationships.
Methodologies
In Silico Prediction Protocols
-
SMILES Generation: The SMILES strings for 4-(3-chlorophenyl)-4-oxobutanenitrile and 4-(4-chlorophenyl)-4-oxobutanenitrile were generated from their chemical structures.
-
Prediction Platform Submission: The SMILES strings were submitted to the following web-based prediction tools:
-
Data Aggregation and Analysis: The predicted values for a range of physicochemical, pharmacokinetic, and toxicological properties were collected from each platform. The results were then aggregated and presented in a comparative format. A consensus was formed where multiple platforms provided predictions for the same endpoint.
Caption: Logic for Comparative Analysis
Conclusion
This in silico guide provides a foundational assessment of the drug-like properties of 4-(3-chlorophenyl)-4-oxobutanenitrile. The predictive models suggest that this compound possesses a favorable ADMET profile, with good oral absorption, low toxicity risk, and compliance with established drug-likeness rules. The comparison with its 4-chloro isomer indicates that the position of the chlorine atom may not be a critical determinant of its pharmacokinetic and toxicological behavior, at least at this level of computational analysis.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful and cost-effective means of triaging and prioritizing compounds in the early stages of drug discovery.[1][4] Based on this analysis, 4-(3-chlorophenyl)-4-oxobutanenitrile represents a viable candidate for synthesis and further experimental evaluation, with a promising in silico profile that supports its potential for development as a therapeutic agent.
References
- Deep Origin.
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
- ADMET-AI.
- VLS3D. ADMET predictions.
- ResearchGate. In Silico Prediction of Drug Properties | Request PDF.
- Giménez-Duran, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- ADMETlab 2.0.
- Sigma-Aldrich. 4-(4-Chlorophenyl)-4-oxobutanenitrile.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
- Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs.
- PubChem. 4-(4-Chlorophenyl)-4-oxobutanenitrile.
- Sigma-Aldrich. 4-(4-Chlorophenyl)-4-oxobutanenitrile.
Sources
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Chlorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 7. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 8. ADMETlab 2.0 [admetmesh.scbdd.com]
- 9. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Targeting "4-(3-chlorophenyl)-4-oxobutanenitrile" Derivatives
This guide provides a comprehensive framework for evaluating the specificity and cross-reactivity of antibodies developed against derivatives of the hapten "4-(3-chlorophenyl)-4-oxobutanenitrile." Given the structural similarities of this molecule to the widely prescribed antidepressant bupropion and its metabolites, rigorous cross-reactivity assessment is not merely a validation step but the cornerstone of developing a reliable immunoassay. We will explore the causal logic behind experimental design, present detailed protocols for robust characterization, and offer insights into interpreting the resulting data for researchers, scientists, and drug development professionals.
The Imperative of Specificity: Context and Rationale
The development of antibodies against small molecules, or haptens, like derivatives of 4-(3-chlorophenyl)-4-oxobutanenitrile is fundamental for creating sensitive and specific immunoassays.[1][2][3][4] These assays are critical in diverse fields, from clinical diagnostics and therapeutic drug monitoring to environmental analysis. However, the utility of such an assay is entirely dependent on the antibody's ability to bind its intended target with high fidelity, while ignoring other structurally related molecules that may be present in the sample.[5][6]
Small molecules are not inherently immunogenic and require conjugation to a larger carrier protein to elicit an immune response.[7][8][][10] This process, while necessary, introduces variability and necessitates a thorough characterization of the resulting antibodies.
The core challenge addressed in this guide stems from the structural analogy between our target hapten and bupropion, an antidepressant metabolized into several active compounds, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[11][12][13][14] The presence of these metabolites in patient samples is a significant concern, as they have been documented to cause false-positive results in immunoassays for other substances, such as amphetamines.[15][16][17][18][19] Therefore, any antibody developed against a 4-(3-chlorophenyl)-4-oxobutanenitrile derivative must be rigorously tested against bupropion and its metabolites to ensure assay specificity.
Structural Comparison of Target Hapten and Potential Cross-Reactants
The potential for cross-reactivity is rooted in shared chemical motifs. The diagram below illustrates the structural similarities between our target hapten and the primary metabolites of bupropion, highlighting the regions that an antibody might recognize indiscriminately.
Caption: Structural similarities between the target hapten and bupropion metabolites.
A Validated Workflow for Cross-Reactivity Profiling
A robust assessment of antibody specificity requires a multi-faceted approach, typically beginning with a high-throughput screening method like ELISA, followed by a more detailed kinetic analysis using an orthogonal method like Surface Plasmon Resonance (SPR).[20]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecule detection - Immusmol [immusmol.com]
- 5. cusabio.com [cusabio.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Crossreactivity of bupropion metabolite with enzyme-linked immunosorbent assays designed to detect amphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarship.miami.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frequency of false positive amphetamine screens due to bupropion using the Syva EMIT II immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agrisera.com [agrisera.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE
As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and analysis but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE are non-negotiable aspects of responsible laboratory practice. This guide moves beyond mere procedural checklists to provide a framework for risk assessment, operational planning, and compliant disposal, ensuring the safety of personnel and the integrity of our environment.
Hazard Assessment & Chemical Profile
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is critical. This compound is a halogenated organic nitrile, a classification that immediately signals the need for stringent handling protocols due to its potential toxicity and regulatory status.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| Synonyms | 3-(3-chlorobenzoyl)propionitrile | [1] |
| CAS Number | 34555-37-8 | [1] |
| Molecular Formula | C₁₀H₈ClNO | [1][2] |
| Molecular Weight | 193.63 g/mol | [2] |
| Physical Form | Solid | |
The primary operational risks are derived from its hazard classifications under the Globally Harmonized System (GHS). These classifications are not abstract labels; they dictate the necessary engineering controls, personal protective equipment (PPE), and emergency response actions.
Table 2: GHS Hazard Classifications
| Hazard Class & Category | Hazard Statement | Practical Implication & Causality |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. The nitrile functional group can be metabolized to release cyanide ions, interfering with cellular respiration. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of chemically resistant gloves. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause local inflammation, redness, and discomfort. Prolonged contact should be avoided. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can cause significant, potentially lasting damage. Chemical safety goggles are mandatory.[2][3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhaling dust or aerosols can damage the respiratory tract and lead to systemic poisoning. All handling of the solid should occur in a ventilated enclosure like a fume hood. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response (contact dermatitis). |
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound must be approached with the understanding that it is a regulated hazardous waste. The overarching regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), which governs waste management from "cradle-to-grave".[4] As a halogenated organic compound, this chemical falls under specific waste streams that require high-temperature incineration for complete destruction.[5][6]
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure a complete barrier is in place.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All transfers and weighings of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8]
Step 2: Waste Segregation This is the most critical step to ensure safe and compliant disposal. Improper segregation can lead to dangerous chemical reactions or rejection of the waste drum by the disposal facility.
-
Designate as Halogenated Organic Waste: This compound contains chlorine, classifying it as a halogenated organic waste.[6]
-
Maintain Separation: Collect this waste in a container specifically designated for halogenated organic solids . Do not mix with non-halogenated solvents (like acetone, hexanes), acids, bases, or oxidizers.[6] This segregation is crucial because halogenated wastes require specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.[5]
Step 3: Containment Proper containment prevents leaks and environmental contamination.
-
Use a Compatible Container: The waste container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for small quantities).
-
Secure the Lid: The container must be kept tightly sealed at all times, except when adding waste.[8] This minimizes the release of vapors and prevents spills.
Step 4: Labeling Accurate labeling is a legal requirement under RCRA and is essential for safety.[9]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
If other materials (e.g., contaminated wipes) are present, list all constituents and their approximate percentages.
-
The date accumulation started.
-
Step 5: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA near the point of generation. This area must be under the control of the laboratory personnel.
-
Arrange for Pickup: Once the container is full, or if work with the chemical is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10] EHS will then manage the transfer to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Spill & Exposure Emergency Management
Rapid and correct response to an accidental release is vital to minimizing harm.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.[11]
-
Assess the Spill: For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper equipment. For large spills, evacuate and call your institution's emergency number.
-
Cleanup:
-
Wearing your full PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do not dry sweep.[10]
-
Carefully scoop the material into your designated halogenated organic solid waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleanup materials (wipes, etc.) are also considered hazardous waste and must go into the same container.
-
Report the spill to your supervisor and EHS office.[10]
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][10]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area thoroughly with soap and water for 15 minutes.[11][12] Seek medical attention if irritation develops or persists.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical assistance.[8][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[3][8]
Decontamination Procedures
All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated organic waste container. This rinse solvent is now considered hazardous waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the compliant management and disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
-
PubChem, National Institutes of Health. 4-(4-Chlorophenyl)-4-oxobutanenitrile.[Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
U.S. Environmental Protection Agency. Appendix L – What to Do in a Chemical Emergency.[Link]
-
University of California, Riverside EH&S. Hazardous Waste Segregation.[Link]
-
Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.[Link]
-
U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
GOV.UK. What to do in a chemical emergency.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
Sources
- 1. 34555-37-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. gov.uk [gov.uk]
Personal protective equipment for handling 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE
Comprehensive Safety and Handling Guide: 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Immediate Safety Briefing: Hazard Identification and Core Precautions
While specific toxicological data for this compound is limited, its structural analogue, 4-(4-Chlorophenyl)-4-oxobutanenitrile, provides a strong basis for hazard assessment. Based on this analogue, this compound is presumed to be hazardous.
Anticipated Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Acute Toxicity, Dermal (Potential): May be harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Potential): May be harmful if inhaled.[1]
GHS Pictograms (Anticipated):
| Pictogram | Hazard |
| Irritant, Skin Sensitizer, Acute Toxicity (harmful) | |
| Acute Toxicity (fatal or toxic) |
Core Directive: Handle this compound with the assumption that it is toxic and irritant. A designated work area, including a chemical fume hood, is mandatory for all handling procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following is a comprehensive, non-negotiable PPE protocol.
Hand Protection: The Primary Barrier
-
Glove Type: Nitrile gloves are required due to their superior resistance to a broad range of chemicals, including solvents and organic compounds.[2][3][4] They provide a robust barrier against potential skin contact with this compound.[2][4]
-
Glove Thickness: A minimum thickness of 4 mil is recommended for standard laboratory manipulations. For tasks with a higher risk of splash or prolonged contact, 8 mil nitrile gloves or double-gloving should be employed.
-
Integrity Check: Always inspect gloves for any signs of degradation or perforation before and during use.
-
Replacement Schedule: Change gloves immediately if contamination is suspected. Do not reuse disposable gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this compound.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full-face shield must be worn in addition to safety glasses.[5]
Body Protection: Preventing Dermal Absorption
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves is mandatory. Ensure the coat is fully buttoned to provide maximum coverage.
-
Chemical Apron: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: A Precautionary Measure
-
Standard Handling: All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges may be necessary for emergency response personnel.
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling ensures both experimental integrity and personnel safety.
Work Area Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be available in the immediate vicinity.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated work area, don all required PPE in the following order: lab coat, safety glasses, and gloves. If a face shield or apron is required, they should be donned last.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a containment enclosure.
-
Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Procedures:
-
Conduct all reactions and manipulations within the fume hood.
-
Keep all containers of this compound sealed when not in use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Properly dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in the designated hazardous waste container.
-
Doffing PPE
-
Glove Removal: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
General Doffing: Remove the lab coat and any other protective equipment, being careful to avoid contaminating personal clothing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Response Plan: Immediate Actions for Exposure and Spills
Rapid and correct response to an emergency is critical to minimizing harm.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][7] Seek immediate medical attention.
Spill Management
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and activate the emergency response system.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Only trained emergency responders with appropriate respiratory protection should attempt to clean up a major spill.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[9]
Visual Workflow Diagrams
Caption: PPE Donning Sequence
Caption: Emergency Response for Skin Contact
References
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Google.
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Google.
- Are Nitrile Gloves Considered PPE?. Armbrust American.
- 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352. PubChem.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- SAFETY DATA SHEET. TCI Chemicals.
- 4-(4-Chlorophenyl)-4-oxobutanenitrile. Sigma-Aldrich.
- Section 2. Hazards identification. ChemView.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 4-(4-Chlorophenyl)-4-oxobutanenitrile. BLD Pharm.
- 4-Chlorobenzonitrile. CymitQuimica.
- SAFETY DATA SHEET. (2025, July 30). MilliporeSigma.
- (4-Chlorophenyl)acetonitrile SDS, 140-53-4 Safety Data Sheets. ECHEMI.
Sources
- 1. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. chemview.epa.gov [chemview.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
